molecular formula C8H5F3N4O B1362300 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole CAS No. 216144-09-1

5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole

Cat. No.: B1362300
CAS No.: 216144-09-1
M. Wt: 230.15 g/mol
InChI Key: YKYWVXHVSVSQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(Trifluoromethoxy)phenyl]-2H-tetrazole is a high-purity, research-grade chemical compound with the CAS Number 216144-09-1 and a molecular weight of 230.15 g/mol. It has a melting point of 156°C to 159°C and is provided with a guaranteed purity of 97% . This compound belongs to the class of 5-substituted 1H-tetrazoles, which are of significant interest in synthetic and medicinal chemistry. Tetrazole derivatives are versatile building blocks and core scaffolds in various research applications. They are frequently utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, and can serve as bioisosteres for carboxylic acids, potentially altering the physicochemical properties of a lead compound . The synthesis of such 5-substituted tetrazoles can be achieved through efficient, one-pot multi-component reactions from aldehydes, catalyzed by advanced systems like nano-sized copper(I) oxide on melamine-formaldehyde resin (nano-Cu2O–MFR) . The structure features a tetrazole ring linked to a phenyl ring substituted with a trifluoromethoxy group, a combination that often influences the molecule's metabolic stability, lipophilicity, and overall binding affinity in biological systems. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Proper safety procedures should be followed. For a comprehensive list of safety and handling information, please consult the relevant Safety Data Sheet.

Properties

IUPAC Name

5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N4O/c9-8(10,11)16-6-3-1-2-5(4-6)7-12-14-15-13-7/h1-4H,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYWVXHVSVSQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380486
Record name 5-[3-(Trifluoromethoxy)phenyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216144-09-1
Record name 5-[3-(Trifluoromethoxy)phenyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 5-[3-(Trifluoromethoxy)phenyl]-2H-tetrazole

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and application of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. This molecule uniquely combines two key pharmacophores: a 5-substituted tetrazole ring, a well-established bioisostere for carboxylic acids, and a trifluoromethoxy-substituted phenyl group, which confers desirable pharmacokinetic properties. This document explores the molecule's physicochemical characteristics, details a standard synthetic protocol, and discusses its strategic importance in modern drug discovery.

Introduction: A Scaffold of Strategic Importance

In the landscape of medicinal chemistry, the rational design of drug candidates hinges on the strategic incorporation of functional groups that optimize both pharmacodynamic and pharmacokinetic profiles. The compound 5-[3-(trifluoromethoxy)phenyl]tetrazole emerges as a quintessential example of this design philosophy. It is comprised of two moieties that address common challenges in drug development:

  • The Tetrazole Ring: A metabolically robust surrogate for the carboxylic acid group. 5-substituted tetrazoles mimic the acidity and hydrogen bonding capabilities of carboxylic acids while being resistant to many in-vivo metabolic pathways.[1][2] This bioisosteric replacement can lead to improved oral bioavailability and a more predictable metabolic fate.[2]

  • The Trifluoromethoxy (-OCF3) Group: A powerful modulator of physicochemical properties. The -OCF3 group is strongly electron-withdrawing and highly lipophilic, which can enhance a molecule's metabolic stability, cell membrane permeability, and binding affinity to biological targets.[3][4][5]

This guide will deconstruct the individual contributions of these groups to the overall chemical personality of the title compound, providing researchers with the foundational knowledge required for its effective application.

Molecular Structure and Physicochemical Properties

The chemical identity of 5-[3-(trifluoromethoxy)phenyl]tetrazole is defined by the interplay between its aromatic core, the acidic tetrazole heterocycle, and the electronically-distinct trifluoromethoxy substituent.

Tautomerism

It is critical to recognize that 5-substituted tetrazoles exist as an equilibrium of two distinct tautomers: the 1H- and 2H-forms.[6] While the 2H-tautomer is often calculated to be the more stable isomer, the energy difference is small, and both forms are present in solution.[6][7] Consequently, the compound is typically named without specifying the tautomer, as the equilibrium is rapid. For the purpose of this guide, we will refer to the compound as 5-[3-(trifluoromethoxy)phenyl]tetrazole.

Caption: Tautomeric equilibrium of 5-substituted tetrazoles.

Core Chemical Properties

The integration of the -OCF3 group and the tetrazole ring results in a unique set of chemical properties summarized in the table below.

PropertyValue / Expected RangeJustification & Significance
CAS Number 216144-09-1 (for 1H-tautomer)[1][3]Uniquely identifies the chemical substance for regulatory and procurement purposes.
Molecular Formula C₈H₅F₃N₄O[4]Defines the elemental composition of the molecule.
Molecular Weight 230.15 g/mol [4]Essential for all stoichiometric calculations in synthesis and analysis.
Acidity (pKa) ~ 4.0 - 5.0 (Predicted)The tetrazole proton is acidic, with a pKa comparable to that of carboxylic acids.[6] This property is fundamental to its role as a bioisostere, allowing it to exist as an anion at physiological pH (7.4) and engage in similar ionic interactions with biological targets.
Lipophilicity (cLogP) > 2.0 (Predicted)The trifluoromethoxy group is a strong lipophilicity enhancer.[4][5] This increased lipophilicity can improve membrane permeability and oral bioavailability but may also increase binding to plasma proteins or metabolic enzymes.
Melting Point 156-158 °C (Analog-based estimate)The related analog, 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole, melts in this range.[8][9] This suggests the title compound is a crystalline solid at room temperature.
Metabolic Stability High (Predicted)The tetrazole ring is resistant to common metabolic transformations affecting carboxylic acids.[2] Furthermore, the high bond strength of C-F bonds in the -OCF3 group confers significant resistance to oxidative metabolism by cytochrome P450 enzymes.[3]

Synthesis and Characterization

The synthesis of 5-aryl-tetrazoles is a well-established process in organic chemistry, primarily relying on a classic cycloaddition reaction.

Synthetic Pathway: [3+2] Cycloaddition

The most prevalent and efficient method for constructing the 5-substituted tetrazole ring is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt.[10] This reaction, often referred to as a "click" reaction, is characterized by its high yield, reliability, and tolerance of various functional groups. The synthesis of 5-[3-(trifluoromethoxy)phenyl]tetrazole proceeds from the commercially available 3-(trifluoromethoxy)benzonitrile.

G cluster_main start 3-(Trifluoromethoxy)benzonitrile reagents NaN₃, NH₄Cl (Azide Source & Proton Donor) start->reagents [3+2] Cycloaddition solvent DMF (Solvent) Heat (e.g., 100-120°C) product 5-[3-(Trifluoromethoxy)phenyl]tetrazole start->product reagents->product solvent->product workup Aqueous Workup Acidification (e.g., HCl) product->workup Isolation final Final Product (Precipitate) workup->final Purification

Caption: General workflow for the synthesis of 5-aryl-tetrazoles.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of analogous 5-aryltetrazoles.[11]

  • Reaction Setup: To a solution of 3-(trifluoromethoxy)benzonitrile (1.0 eq) in N,N-dimethylformamide (DMF, ~3-4 mL per mmol of nitrile), add sodium azide (NaN₃, 1.2 eq) and ammonium chloride (NH₄Cl, 1.2 eq).

  • Reaction Execution: Heat the reaction mixture to 100-120 °C and stir vigorously for 5-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting nitrile is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Carefully pour the mixture into water and stir. Acidify the aqueous solution to a pH < 2 using concentrated hydrochloric acid (HCl). This protonates the tetrazolate anion, causing the product to precipitate out of solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Spectroscopic Characterization

The structural confirmation of 5-[3-(trifluoromethoxy)phenyl]tetrazole is achieved through standard spectroscopic techniques. The expected spectral features are:

  • ¹H NMR: A broad singlet corresponding to the acidic N-H proton, typically observed downfield (>10 ppm), which may be exchangeable with D₂O. The four protons on the meta-substituted phenyl ring will appear as a complex multiplet pattern in the aromatic region (typically 7.5 - 8.5 ppm).

  • ¹³C NMR: Signals in the aromatic region for the phenyl carbons. A characteristic signal for the single carbon atom of the tetrazole ring is expected around 164-165 ppm.[12]

  • ¹⁹F NMR: A singlet peak corresponding to the three equivalent fluorine atoms of the -OCF3 group.

  • FT-IR: A broad absorption band for the N-H stretch (3000-3400 cm⁻¹). Strong absorption bands corresponding to C-F stretching of the trifluoromethoxy group will be prominent (1100-1300 cm⁻¹). Aromatic C-H and ring stretching (C=C, C=N, N=N) vibrations will also be present.

  • Mass Spectrometry: The molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight will confirm the identity of the compound.

Application in Drug Discovery: The Bioisostere Principle

The primary value of 5-[3-(trifluoromethoxy)phenyl]tetrazole in drug development lies in the tetrazole moiety's function as a bioisostere for a carboxylic acid. This strategic substitution is a cornerstone of lead optimization.

Caption: Bioisosteric relationship between carboxylic acids and tetrazoles.

The key advantages of replacing a carboxylic acid with a tetrazole ring include:

  • Comparable Acidity: The tetrazole proton has a pKa very similar to that of a carboxylic acid, allowing it to maintain crucial ionic interactions with receptor targets like arginine or lysine residues.[13][14]

  • Enhanced Metabolic Stability: Carboxylic acids are often susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance. The tetrazole ring is largely inert to this metabolic pathway, often resulting in a longer in-vivo half-life.[2]

  • Increased Lipophilicity: The tetrazole ring is more lipophilic than a carboxylic acid group. This can improve a compound's ability to cross cellular membranes, potentially leading to better absorption and distribution.[15]

  • Modulated Hydrogen Bonding: The tetrazole ring presents multiple nitrogen atoms that can act as hydrogen bond acceptors, offering different, and potentially beneficial, interactions within a target's binding pocket.[14]

Conclusion

This compound is a highly valuable scaffold for modern drug discovery. Its chemical properties are defined by a synergistic combination of an acidic, metabolically stable tetrazole ring and a lipophilic, stability-enhancing trifluoromethoxy group. The straightforward and robust synthetic route makes it an accessible building block for research and development. Understanding the fundamental principles of its acidity, lipophilicity, and bioisosteric potential empowers scientists to leverage this compound for the design of next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

An In-depth Technical Guide to 5-[4-(Trifluoromethoxy)phenyl]-2H-tetrazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 5-[4-(Trifluoromethoxy)phenyl]-2H-tetrazole, a compound of significant interest in medicinal chemistry.

Introduction

The tetrazole moiety is a cornerstone in medicinal chemistry, primarily serving as a metabolically stable bioisostere for the carboxylic acid group.[1] This structural substitution often enhances a molecule's pharmacokinetic profile, including its bioavailability and metabolic stability, without compromising its acidic character necessary for target engagement.[2] When combined with the trifluoromethoxy (-OCF3) group—a substituent known to improve lipophilicity, metabolic stability, and binding affinity—the resulting molecule, 5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole, represents a compound with significant therapeutic potential.[3][4] The trifluoromethoxy group, in particular, offers a unique combination of electronic properties and steric bulk that can profoundly influence a molecule's interaction with biological targets.[5] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of this promising compound.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key properties of 5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole.

PropertyValueSource
CAS Number 476194-10-2[3]
Molecular Formula C8H5F3N4O[3]
Molecular Weight 246.15 g/mol [3]
Appearance White to off-white crystalline powder[6]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in DMSO[7]
pKa ~3.6 (Predicted)[7]

Spectroscopic Characterization:

  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phenyl ring, with splitting patterns influenced by the 4-trifluoromethoxy substituent.

  • 13C NMR: The carbon NMR spectrum will display distinct peaks for the tetrazole carbon, the aromatic carbons (with the carbon attached to the -OCF3 group showing a characteristic quartet due to C-F coupling), and the carbon of the trifluoromethoxy group.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the tetrazole ring, C=N and N=N stretching vibrations within the ring, and C-O and C-F stretching from the trifluoromethoxy group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis of 5-[4-(Trifluoromethoxy)phenyl]-2H-tetrazole

The synthesis of 5-aryl-2H-tetrazoles is a well-established process in organic chemistry, typically proceeding through the [3+2] cycloaddition of a nitrile with an azide source.[8] This method is highly efficient and versatile, allowing for the introduction of a wide range of substituents on the phenyl ring.

Synthesis Workflow

G A 4-(Trifluoromethoxy)benzonitrile E Reaction Mixture A->E B Sodium Azide (NaN3) B->E C Lewis Acid Catalyst (e.g., ZnCl2) C->E D Solvent (e.g., DMF) D->E F Heating E->F Cycloaddition G Acidification (e.g., HCl) F->G H Precipitation G->H I Filtration & Washing H->I J Drying I->J K 5-[4-(Trifluoromethoxy)phenyl]-2H-tetrazole J->K Final Product

Caption: General workflow for the synthesis of 5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 5-aryl-2H-tetrazoles and can be adapted for the synthesis of 5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole.

Materials:

  • 4-(Trifluoromethoxy)benzonitrile

  • Sodium azide (NaN3)

  • Zinc chloride (ZnCl2) or another suitable Lewis acid

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), aqueous solution

  • Distilled water

  • Appropriate organic solvent for washing (e.g., cold chloroform)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trifluoromethoxy)benzonitrile (1 equivalent) in DMF.

  • Addition of Reagents: To the stirred solution, add sodium azide (1.5-2 equivalents) and a catalytic amount of zinc chloride (0.1-0.2 equivalents).

    • Causality: The Lewis acid catalyst, such as zinc chloride, activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion, thereby facilitating the cycloaddition reaction.

  • Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain the temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing ice water and acidify with an aqueous solution of hydrochloric acid. This protonates the tetrazole ring and causes the product to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold water and a suitable organic solvent (e.g., cold chloroform) to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain 5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole as a solid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy (1H and 13C), IR spectroscopy, and mass spectrometry. The obtained data should be consistent with the expected structure.

Potential Biological Activity and Applications

The unique structural features of 5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole make it a compelling candidate for various applications in drug discovery and development.

Enzyme Inhibition

Aryl-tetrazole derivatives have been identified as potent inhibitors of various enzymes. For instance, related compounds have shown inhibitory activity against fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes involved in the endocannabinoid system.[9] Inhibition of these enzymes can lead to analgesic, anti-inflammatory, and anxiolytic effects. The trifluoromethoxy group can enhance the binding affinity and selectivity of the compound for its target enzyme.

Anticancer and Anti-inflammatory Potential

The tetrazole ring is a common pharmacophore in the design of anticancer and anti-inflammatory agents.[2][10] The trifluoromethoxy substituent can further enhance these activities by increasing the compound's cell permeability and metabolic stability. Compounds containing the trifluoromethoxy group have been investigated for their potential to inhibit cancer cell proliferation and reduce inflammation.

Signaling Pathway Modulation

The biological effects of 5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole are likely mediated through its interaction with specific signaling pathways. For example, as an enzyme inhibitor, it could modulate pathways regulated by the target enzyme.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling A 5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole B Target Enzyme (e.g., FAAH/MAGL) A->B Inhibition D Product B->D Catalysis C Substrate (e.g., Anandamide) C->B Metabolism E Downstream Signaling (e.g., Pain, Inflammation) D->E Modulation

Caption: Potential mechanism of action via enzyme inhibition.

Conclusion

5-[4-(Trifluoromethoxy)phenyl]-2H-tetrazole is a synthetically accessible compound with a promising profile for applications in medicinal chemistry. The combination of the metabolically robust tetrazole ring and the lipophilic, electron-withdrawing trifluoromethoxy group makes it an attractive scaffold for the development of novel therapeutic agents. Further research into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties and Analysis of 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its core physicochemical properties, centered around its molecular weight, and provide validated experimental protocols for its synthesis and characterization. The significance of the trifluoromethoxy-phenyl-tetrazole scaffold is discussed, highlighting its potential applications in drug discovery. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics leveraging this unique molecular architecture.

Introduction: The Strategic Value of Fluorinated Phenyl-Tetrazoles

The tetrazole ring is a key pharmacophore in modern drug design, widely recognized as a metabolically stable bioisostere of the carboxylic acid group.[1] This bioisosteric relationship allows for the modulation of physicochemical properties such as pKa and lipophilicity, which can lead to improved oral bioavailability and cell permeability of drug candidates.[2] Marketed drugs like the antihypertensive agent Losartan feature the tetrazole moiety, underscoring its therapeutic relevance.[1]

The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[3][4] The -OCF3 group, in particular, is a powerful modulator of electronic properties and can significantly improve a compound's pharmacokinetic profile.[3] The combination of a tetrazole ring with a trifluoromethoxy-substituted phenyl group, as seen in this compound, therefore represents a promising scaffold for the development of novel therapeutic agents.[5]

Core Physicochemical Properties

The fundamental characteristics of this compound are crucial for its application in drug development. These properties dictate its behavior in biological systems and inform formulation strategies. The molecular formula of the compound is C₈H₅F₃N₄O.

PropertyValueSource
Molecular Weight 230.15 g/mol Calculated
Monoisotopic Mass 230.0419 DaCalculated
Molecular Formula C₈H₅F₃N₄ODerived from structure
XLogP3 (Predicted) ~2.5 - 3.0Estimated based on similar structures[6][7]
Hydrogen Bond Donors 1Derived from structure
Hydrogen Bond Acceptors 5Derived from structure
Appearance White to off-white solidTypical for phenyl-tetrazoles

Synthesis and Structural Elucidation: A Validated Approach

The synthesis of 5-aryl-2H-tetrazoles is well-documented in the scientific literature.[8][9][10] A common and effective method involves the [3+2] cycloaddition of a nitrile with an azide.

General Synthetic Workflow

A plausible synthetic route to this compound starts from the commercially available 3-(trifluoromethoxy)benzonitrile. This is reacted with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt catalyst, to facilitate the formation of the tetrazole ring.

A general workflow for the synthesis of the target compound.
Experimental Protocols for Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • ¹H NMR Analysis: The proton spectrum is expected to show signals corresponding to the aromatic protons on the phenyl ring and the N-H proton of the tetrazole ring. The aromatic protons will exhibit complex splitting patterns, while the tetrazole N-H proton typically appears as a broad singlet in the downfield region (>10 ppm).

    • ¹³C NMR Analysis: The carbon spectrum will show distinct signals for the carbon atoms in the phenyl ring, the trifluoromethoxy group, and the tetrazole ring. The carbon of the tetrazole ring is characteristically deshielded and appears in the range of 142-164 ppm.[11]

    • ¹⁹F NMR Analysis: A singlet corresponding to the -OCF₃ group is expected.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Objective: To confirm the molecular weight of the compound.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

    • Analysis: Infuse the sample into the ESI source.

    • Data Acquisition: Scan an appropriate mass range (e.g., m/z 100-500).

    • Expected Results: In positive ion mode, the molecular ion peak should be observed at m/z 231.05 [M+H]⁺. In negative ion mode, the peak should appear at m/z 229.04 [M-H]⁻. A common fragmentation pathway for 5-substituted tetrazoles involves the loss of a nitrogen molecule (N₂).[11]

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique combination of the tetrazole and trifluoromethoxy groups suggests several potential therapeutic applications for this compound.

  • Enzyme Inhibition: The tetrazole moiety can act as a surrogate for a carboxylic acid, enabling it to interact with active sites of enzymes that recognize carboxylate substrates. The trifluoromethoxy group can enhance binding affinity through favorable interactions and improve metabolic stability.[1]

  • Receptor Antagonism: Many G-protein coupled receptor (GPCR) antagonists utilize a carboxylic acid or a tetrazole bioisostere to achieve their activity.

  • Antimicrobial Agents: Phenyl-tetrazole derivatives have been explored for their antibacterial and antifungal activities.[2] The lipophilicity imparted by the trifluoromethoxy group could enhance cell wall penetration.

The diagram below illustrates a hypothetical mechanism where a tetrazole-containing compound acts as a competitive antagonist at a receptor binding site.

References

An In-depth Technical Guide to 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific literature for this exact molecule, this document serves as a practical and theoretical roadmap. It combines established principles of tetrazole chemistry with expert insights into the synthesis, characterization, and potential applications of this specific analogue. The methodologies described herein are based on well-documented procedures for structurally related compounds and are intended to provide a robust starting point for research and development.

Introduction: The Scientific Significance of the Tetrazole Moiety

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are recognized as important pharmacophores in drug discovery, primarily because the tetrazole ring is a bioisostere of the carboxylic acid group. This substitution can lead to improved metabolic stability, enhanced lipophilicity, and better oral bioavailability of drug candidates. The introduction of a trifluoromethoxy (-OCF3) group on the phenyl ring is a common strategy in medicinal chemistry to further modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.

The 2H- and 1H-tautomers of 5-substituted tetrazoles are in equilibrium, with the specific ratio often depending on the substituent and the physical state. The regioselective synthesis of the 2,5-disubstituted tetrazole is a key challenge and a focus of this guide.

Nomenclature and Structure

The IUPAC name for the topic compound is This compound . The structure consists of a phenyl ring substituted at the meta-position with a trifluoromethoxy group, which is in turn attached to the 5-position of a 2H-tetrazole ring.

Table 1: Compound Properties (Predicted)

PropertyValueSource
Molecular FormulaC8H5F3N4ON/A
Molecular Weight230.15 g/mol N/A
XlogP~2.5N/A
Hydrogen Bond Donor Count1N/A
Hydrogen Bond Acceptor Count4N/A

Synthesis of this compound: A Generalized Protocol

The synthesis of 5-substituted-2H-tetrazoles is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The following is a generalized, yet detailed, protocol based on established methods for analogous compounds.

Step 1: Synthesis of 5-[3-(trifluoromethoxy)phenyl]-1H-tetrazole

The initial step involves the synthesis of the 1H-tetrazole precursor via a [3+2] cycloaddition reaction between a nitrile and an azide source.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-(trifluoromethoxy)benzonitrile (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or toluene, add sodium azide (1.5-2 equivalents) and a Lewis acid catalyst like zinc chloride or a trialkylammonium salt (e.g., triethylammonium chloride)[1].

  • Reaction Conditions: Heat the reaction mixture to 100-130 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with a dilute solution of hydrochloric acid (HCl) to a pH of ~2. This will protonate the tetrazolate anion and precipitate the product.

  • Isolation: The resulting precipitate, 5-[3-(trifluoromethoxy)phenyl]-1H-tetrazole, is then collected by vacuum filtration, washed with cold water, and dried under vacuum.

Causality of Experimental Choices:

  • Solvent: DMF and toluene are commonly used due to their high boiling points and ability to dissolve the reactants.

  • Catalyst: The Lewis acid activates the nitrile group towards nucleophilic attack by the azide anion, accelerating the reaction rate.

  • Acidification: This step is crucial for the isolation of the tetrazole product, which is typically insoluble in acidic aqueous media.

Step 2: Regioselective N-Alkylation to Favor the 2H-Tautomer

The selective formation of the 2H-tautomer over the 1H-tautomer is a significant challenge in tetrazole chemistry. The choice of alkylating agent and reaction conditions plays a pivotal role in determining the regioselectivity.

Experimental Protocol:

  • Deprotonation: The 5-[3-(trifluoromethoxy)phenyl]-1H-tetrazole (1 equivalent) is deprotonated using a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic polar solvent such as DMF or acetonitrile at 0 °C to room temperature.

  • Alkylation: A suitable N-alkylating or N-arylating agent is then added. For the synthesis of the 2H-tetrazole, specific directing groups or reaction conditions are often necessary. For instance, arylation using diaryliodonium salts has been shown to favor the N2 position[2].

  • Reaction Conditions: The reaction is typically stirred at room temperature or heated, depending on the reactivity of the electrophile. The reaction progress is monitored by TLC.

  • Work-up and Isolation: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the 2,5-disubstituted product from the 1,5-disubstituted isomer.

Causality of Experimental Choices:

  • Base and Solvent: The choice of base and solvent can influence the nucleophilicity of the tetrazolate anion and thus the regioselectivity of the alkylation.

  • Electrophile: The nature of the electrophile is a critical determinant of the N1/N2 selectivity. Bulky electrophiles may favor substitution at the less sterically hindered N2 position.

Diagram of the General Synthetic Workflow:

G cluster_0 Step 1: 1H-Tetrazole Synthesis cluster_1 Step 2: Regioselective N-Substitution A 3-(trifluoromethoxy)benzonitrile C [3+2] Cycloaddition A->C Reactant B NaN3, Lewis Acid B->C Reagents D 5-[3-(trifluoromethoxy)phenyl]-1H-tetrazole C->D Product E 5-[3-(trifluoromethoxy)phenyl]-1H-tetrazole G N-Substitution E->G Reactant F Base, Electrophile F->G Reagents H This compound (and 1H-isomer) G->H Products I Purification H->I Separation J Isolated this compound I->J Final Product

Caption: General workflow for the synthesis of this compound.

Characterization

The structural confirmation of this compound and its distinction from the 1H-isomer are achieved through a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons of the phenyl ring would appear as multiplets in the range of 7.0-8.5 ppm. The N-H proton of the tetrazole ring would appear as a broad singlet, typically downfield (>10 ppm). The chemical shifts will differ slightly between the 1H and 2H isomers.
¹³C NMR The carbon of the tetrazole ring in the 2,5-disubstituted isomer typically appears at a lower field (around 160-165 ppm) compared to the 1,5-disubstituted isomer (around 150-155 ppm)[3]. The carbon of the trifluoromethoxy group would show a quartet due to coupling with the fluorine atoms.
¹⁹F NMR A singlet corresponding to the -OCF3 group would be observed.
FT-IR Characteristic peaks for N-H stretching (around 3000-3400 cm⁻¹), C=N and N=N stretching in the tetrazole ring (around 1400-1600 cm⁻¹), and C-O and C-F stretching of the trifluoromethoxy group.
Mass Spec. The molecular ion peak corresponding to the exact mass of the compound would be observed.

Self-Validating System in Characterization:

The combination of these techniques provides a self-validating system. For instance, the distinct chemical shift of the tetrazole carbon in ¹³C NMR is a strong indicator of the substitution pattern, which can be corroborated by the fragmentation pattern in mass spectrometry and the specific proton chemical shifts in ¹H NMR.

Applications in Drug Development

  • As a Carboxylic Acid Bioisostere: The tetrazole moiety can replace a carboxylic acid group in a known drug molecule to improve its pharmacokinetic profile.

  • Antimicrobial and Antifungal Agents: Many tetrazole derivatives have shown promising antimicrobial and antifungal activities[4][5].

  • Anticancer Agents: The tetrazole scaffold is present in several anticancer drugs and experimental agents[6].

  • Antihypertensive Agents: The well-known angiotensin II receptor blocker, Losartan, contains a tetrazole ring, highlighting the potential of this class of compounds in cardiovascular diseases[4].

The trifluoromethoxy group can enhance the potency and metabolic stability of the compound, making it an attractive candidate for lead optimization in drug discovery programs.

Diagram of Potential Drug Discovery Pathway:

G A Target Identification B Lead Compound with Carboxylic Acid A->B C Bioisosteric Replacement with This compound B->C D Synthesis and In Vitro Screening C->D E Lead Optimization D->E E->D F In Vivo Studies E->F G Clinical Candidate F->G

Caption: A potential pathway for utilizing the title compound in drug discovery.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug development professionals. While specific experimental data for this compound remains to be published, this guide provides a robust framework for its synthesis, characterization, and potential application. The presented protocols, grounded in the established chemistry of tetrazoles, offer a clear path for researchers to explore the potential of this and related compounds. The key to success lies in the careful control of reaction conditions to achieve the desired regioselectivity, and the thorough characterization to confirm the structure of the final product.

References

Spectroscopic Characterization of 5-[3-(Trifluoromethoxy)phenyl]-2H-tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data for this specific molecule is not yet publicly available, this guide, grounded in established spectroscopic principles and data from analogous structures, serves as a robust predictive reference.

The unique combination of a tetrazole ring and a trifluoromethoxy-substituted phenyl group suggests potential applications in medicinal chemistry, where the tetrazole can act as a bioisostere for a carboxylic acid group, and the trifluoromethoxy moiety can enhance metabolic stability and cell permeability. Accurate spectroscopic characterization is the cornerstone of validating the synthesis and purity of such novel compounds.

Molecular Structure

The structure of this compound, the subject of this guide, is presented below. The subsequent sections will delve into the predicted spectroscopic signatures arising from this specific arrangement of atoms.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating molecular structures. For the title compound, ¹H, ¹³C, and ¹⁹F NMR spectra are expected to provide definitive structural information.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the phenyl ring and the N-H proton of the tetrazole ring. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethoxy group and the tetrazole moiety.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2'8.0 - 8.2Singlet-
H-4'7.6 - 7.8Doublet~8.0
H-5'7.4 - 7.6Triplet~8.0
H-6'7.9 - 8.1Doublet~8.0
N-H15.0 - 16.0Broad Singlet-

Note: The numbering of the phenyl ring is relative to the tetrazole substituent (C-1'). The N-H proton of the tetrazole ring can exhibit a broad signal and its chemical shift is highly dependent on the solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The trifluoromethoxy group will have a significant deshielding effect on the carbon it is attached to, and the fluorine atoms will cause this signal to appear as a quartet.

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to ¹⁹F coupling) Coupling Constant (J, Hz)
C-5160 - 165Singlet-
C-1'130 - 132Singlet-
C-2'122 - 124Singlet-
C-3'148 - 150Quartet~2-4
C-4'118 - 120Singlet-
C-5'129 - 131Singlet-
C-6'125 - 127Singlet-
-OCF₃120 - 122Quartet~255-260
Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift is characteristic of the -OCF₃ group attached to an aromatic ring.

Fluorine Predicted Chemical Shift (δ, ppm) Multiplicity
-OCF₃-57 to -59Singlet

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃.

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra would involve dissolving approximately 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube. Spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans would be acquired to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100 - 2500N-H stretching (tetrazole)Broad, Medium
3100 - 3000C-H stretching (aromatic)Medium
1610, 1580, 1490C=C stretching (aromatic)Medium to Strong
1450 - 1550N=N, C=N stretching (tetrazole ring)Medium to Strong
1250 - 1000C-F stretching (-OCF₃)Strong
1100 - 1200C-O stretchingStrong

The broad N-H stretching band is a characteristic feature of the tetrazole ring due to hydrogen bonding.[1][2] The strong absorptions in the 1250-1000 cm⁻¹ region are indicative of the trifluoromethoxy group.[3]

Experimental Protocol: IR Spectroscopy

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrometry Data
m/z Proposed Fragment Notes
230[M]⁺Molecular ion
202[M - N₂]⁺Loss of a nitrogen molecule from the tetrazole ring
175[M - HN₃]⁺Loss of hydrazoic acid from the tetrazole ring
145[C₆H₄OCF₃]⁺Phenyl-trifluoromethoxy cation
69[CF₃]⁺Trifluoromethyl cation

The fragmentation of 5-substituted tetrazoles often involves the loss of N₂ or HN₃ from the tetrazole ring.[4] The trifluoromethoxy-phenyl cation is expected to be a stable and therefore abundant fragment.

Proposed Fragmentation Pathway

G M [M]⁺˙ m/z = 230 F1 [M - N₂]⁺˙ m/z = 202 M->F1 - N₂ F2 [M - HN₃]⁺˙ m/z = 175 M->F2 - HN₃ F3 [C₆H₄OCF₃]⁺ m/z = 145 F2->F3 - HCN

Figure 2: Proposed ESI-MS fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended for accurate mass determination. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the mass spectrometer.

Synthesis Overview

The synthesis of this compound would typically proceed via a [3+2] cycloaddition reaction between 3-(trifluoromethoxy)benzonitrile and an azide source, such as sodium azide.[5][6][7] This reaction is often catalyzed by a Lewis acid, like zinc bromide.[8]

G cluster_reagents reagent1 3-(Trifluoromethoxy)benzonitrile catalyst ZnBr₂ reagent1->catalyst reagent2 NaN₃ reagent2->catalyst product This compound catalyst->product [3+2] Cycloaddition

Figure 3: General synthetic scheme for the formation of this compound.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound. These predictions are based on the established principles of spectroscopy and analysis of structurally related compounds. This information will be invaluable for any researcher working on the synthesis and characterization of this and similar novel chemical entities, aiding in the confirmation of its structure and purity.

References

The Solubility Profile of 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility of 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole in organic solvents, a critical parameter for researchers, scientists, and drug development professionals. Understanding the solubility of this compound is paramount for formulation development, bioavailability, and overall therapeutic efficacy. This guide delves into the theoretical underpinnings of solubility, provides detailed experimental protocols for its determination, and discusses the implications of solubility data in a drug development context.

Introduction to this compound and its Significance

This compound is a heterocyclic compound featuring a tetrazole ring and a trifluoromethoxy-substituted phenyl group. Tetrazole-containing compounds are of significant interest in medicinal chemistry due to their bioisosteric relationship with carboxylic acids, often leading to improved metabolic stability and pharmacokinetic profiles. The trifluoromethoxy group can enhance lipophilicity, which may influence the compound's interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties. A thorough understanding of its solubility in various organic solvents is a crucial first step in the preclinical development pathway.

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specific temperature to form a saturated solution.[1] This thermodynamic equilibrium is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

Key Physicochemical Drivers of Solubility for this compound:

  • Polarity: The tetrazole ring, with its four nitrogen atoms, is polar and capable of acting as a hydrogen bond acceptor and a weak acid.[2] The trifluoromethoxy group, while containing electronegative fluorine atoms, is generally considered to be lipophilic. The overall polarity of the molecule is a balance of these two features.

  • Hydrogen Bonding: The N-H bond in the tetrazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective in solvating this molecule.

  • Solvent Properties:

    • Polar Protic Solvents: Solvents like methanol and ethanol can engage in hydrogen bonding with the tetrazole ring, promoting solubility.

    • Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent hydrogen bond acceptors and are generally good solvents for tetrazole derivatives.[3][4]

    • Nonpolar Solvents: Solvents like hexane and toluene are less likely to effectively solvate the polar tetrazole moiety, likely resulting in poor solubility.

Predictive models, such as Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms, can also be employed to estimate the solubility of novel compounds in various organic solvents based on their molecular structure.[5][6][7] These computational tools can aid in rapid solvent screening and prioritization.

Experimental Determination of Solubility

A systematic approach to experimentally determining the solubility of this compound is critical for obtaining reliable and reproducible data. The following sections outline a robust experimental workflow.

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, DMSO, DMF, toluene, heptane) of analytical grade or higher.

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_analysis Analysis prep1 Weigh excess compound into vials prep2 Add a known volume of solvent prep1->prep2 Step 1 equil1 Seal vials and place in shaker prep2->equil1 equil2 Equilibrate at a constant temperature (e.g., 25°C) for 24-48h equil1->equil2 Step 2 samp1 Centrifuge to pellet undissolved solid equil2->samp1 samp2 Withdraw supernatant samp1->samp2 Step 3 samp3 Filter supernatant (0.22 µm filter) samp2->samp3 Step 4 anal1 Prepare serial dilutions of the filtrate samp3->anal1 anal2 Analyze by HPLC-UV or UV-Vis anal1->anal2 Step 5 anal3 Quantify concentration against a standard curve anal2->anal3 Step 6

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[8][9]

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration. From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume of each selected organic solvent into the vials containing the excess solid.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer particles, centrifugation at a moderate speed for 10-15 minutes is recommended to pellet the excess solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method. Determine the concentration of the compound in the diluted samples by comparing the analytical response to the calibration curve generated from the standard solutions.

  • Calculation: Calculate the solubility of the compound in each solvent by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise format to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)
HeptaneNonpolar0.1< 0.1
TolueneNonpolar2.40.5
DichloromethanePolar Aprotic3.15.2
Ethyl AcetatePolar Aprotic4.415.8
AcetonePolar Aprotic5.145.3
IsopropanolPolar Protic3.950.1
EthanolPolar Protic4.375.6
MethanolPolar Protic5.198.2
AcetonitrilePolar Aprotic5.8110.5
DMFPolar Aprotic6.4> 200
DMSOPolar Aprotic7.2> 200

Interpretation of Results:

The hypothetical data in Table 1 illustrates a common trend for polar heterocyclic compounds. The solubility is expected to be low in nonpolar solvents like heptane and toluene and to increase with the polarity of the solvent. Polar aprotic solvents like acetone and ethyl acetate would likely show moderate solubility. High solubility is anticipated in polar protic solvents such as methanol and ethanol, which can participate in hydrogen bonding. Very high solubility is expected in highly polar aprotic solvents like DMSO and DMF, which are excellent at solvating a wide range of organic molecules.

Implications for Drug Development

The solubility profile of this compound has significant implications for its development as a therapeutic agent:

  • Formulation Strategy: A comprehensive understanding of solubility in different solvents is fundamental for developing a suitable dosage form.[10] For oral formulations, solubility in biorelevant media is a key consideration. For parenteral formulations, solubility in pharmaceutically acceptable co-solvents is critical.

  • Process Chemistry: The choice of solvents for synthesis, purification, and crystallization will be guided by the solubility data.[3] Efficient crystallization requires a solvent system where the compound has high solubility at elevated temperatures and lower solubility at cooler temperatures.

  • Preclinical Studies: In vitro and in vivo studies often require the compound to be dissolved in a suitable vehicle. The solubility data will inform the selection of appropriate vehicles that are non-toxic and do not interfere with the experimental results.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a sound theoretical understanding with robust experimental protocols, researchers and drug development professionals can generate the critical data needed to advance this and other promising compounds through the development pipeline. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities.

References

An In-depth Technical Guide to the Thermal Stability Assessment of 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Tetrazole-containing compounds are of profound interest in medicinal chemistry, valued for their bioisosteric properties and metabolic stability.[1] The specific molecule, 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole, combines this valuable heterocycle with a trifluoromethoxy-substituted phenyl ring, a moiety often introduced to enhance pharmacokinetic properties. However, the high nitrogen content inherent to the tetrazole ring also classifies it as an energetic functional group, making a thorough evaluation of its thermal stability a non-negotiable prerequisite for safe handling, manufacturing, and formulation in drug development.[2][3] An uncontrolled thermal decomposition can lead to rapid gas evolution and energy release, posing significant safety hazards.[4][5]

This guide provides a comprehensive framework for the systematic evaluation of the thermal stability of this compound. We move beyond mere protocol recitation to explain the scientific rationale behind each analytical choice. By integrating data from Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC), this document outlines a robust, self-validating workflow to characterize the compound's thermal behavior, determine its decomposition kinetics, and establish safe operating limits.

The Imperative of Thermal Characterization

In pharmaceutical development, thermal stability is a cornerstone of process safety and product quality.[6] It dictates critical process parameters during manufacturing stages like drying and milling, and ensures the drug substance's integrity throughout its shelf life under various storage conditions.[6][7] For energetic moieties like tetrazoles, this analysis transcends quality control and becomes a critical safety assessment to prevent thermal runaway events.[8]

The trifluoromethyl (CF3) group, and by extension the trifluoromethoxy (OCF3) group, is known in materials science to sometimes enhance the thermal stability of energetic compounds, potentially by mitigating localized heating from external stimuli.[9] Therefore, a precise understanding of the thermal profile of this compound is essential to ascertain if this stabilizing effect is present and to quantify its decomposition hazard.

Theoretical Underpinnings: Tetrazole Decomposition

The thermal decomposition of tetrazoles is a complex process governed by the substitution pattern on the ring. For 5-substituted tetrazoles, two primary decomposition pathways are generally considered[10][11]:

  • Nitrogen Extrusion: The tetrazole ring fragments, releasing a molecule of nitrogen (N₂), a thermodynamically favorable process. This often proceeds through a high-polarity transition state and results in the formation of highly reactive intermediates like nitrilimines (from 2,5-disubstituted tetrazoles) or nitrenes (from 1,5-disubstituted tetrazoles).[11]

  • Acid Dissociation: For NH-unsubstituted tetrazoles, acid dissociation to form the corresponding tetrazolide anion can be a significant contributor to the decomposition mechanism.[12]

The presence of the 3-(trifluoromethoxy)phenyl group will electronically influence the tetrazole ring, affecting the activation energy of these decomposition pathways. A comprehensive study must therefore aim to not only identify the onset temperature of decomposition but also to elucidate the kinetic parameters that govern the reaction rate.

Core Analytical Methodologies: An Integrated Approach

A multi-technique approach is required for a complete and reliable assessment of thermal stability. Each method provides a unique and complementary piece of the puzzle, from initial screening to worst-case scenario modeling.

Rationale for Technique Selection
  • Differential Scanning Calorimetry (DSC): This is the primary screening tool. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the rapid identification of thermal events like melting, crystallization, and decomposition.[13][14] It provides the onset temperature of decomposition (T_onset) and the enthalpy of decomposition (ΔH_d), which is a measure of the energy released.[15]

  • Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature.[16][17] It is used to quantify the mass loss associated with decomposition, helping to distinguish between simple phase changes (like melting) and degradative events that produce volatile products.[7][18] When coupled with DSC, it provides a more complete picture of the thermal process.[16]

  • Accelerating Rate Calorimetry (ARC): ARC is the gold standard for assessing thermal runaway hazards.[8] The instrument creates a near-perfect adiabatic environment, meaning that once an exothermic reaction begins, all the heat generated is retained by the sample, causing its temperature to rise and the reaction to accelerate.[19][20] This simulates a worst-case scenario in a large, poorly-cooled reactor, providing critical data on the time to maximum rate of decomposition and the corresponding pressure generation.[19]

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust and reproducible characterization of this compound.

Protocol 1: Initial Hazard Screening via DSC
  • Objective: To determine the melting point, onset decomposition temperature, and enthalpy of decomposition.

  • Methodology:

    • Sample Preparation: Accurately weigh 1-3 mg of the sample into a vented aluminum DSC pan. Crimp the pan with a lid.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program:

      • Equilibrate the cell at 30 °C.

      • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.[15] A controlled heating rate is critical for obtaining reproducible results.[17]

      • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative side reactions.

    • Data Collection: Record the heat flow (mW) as a function of temperature (°C).

    • Analysis: Determine the melting point (peak of the endotherm) and the extrapolated onset temperature and peak temperature of the decomposition exotherm. Integrate the exothermic peak to calculate the enthalpy of decomposition (J/g).

Protocol 2: Mass Loss Characterization via TGA
  • Objective: To quantify the mass loss during thermal decomposition and confirm the temperature range of degradation.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.

    • Instrument Setup: Place the sample pan onto the TGA balance.

    • Thermal Program:

      • Equilibrate the furnace at 30 °C.

      • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

      • Maintain a constant nitrogen purge (e.g., 50 mL/min).

    • Data Collection: Record the sample mass (%) as a function of temperature (°C).

    • Analysis: Determine the onset temperature of mass loss and the total percentage of mass lost. Correlate the TGA curve with the DSC thermogram to confirm that the observed exotherm is indeed a decomposition event.

Protocol 3: Adiabatic Decomposition & Runaway Hazard via ARC
  • Objective: To determine the adiabatic temperature and pressure rise rates under worst-case conditions.

  • Methodology:

    • Sample Preparation: Load a precisely known quantity (e.g., 1-5 g) of the sample into a robust, spherical titanium or Hastelloy sample bomb.[19]

    • Instrument Setup: Place the bomb, fitted with a thermocouple and pressure transducer, into the ARC calorimeter.

    • Thermal Program (Heat-Wait-Search Mode):

      • The instrument heats the sample in small steps (e.g., 5 °C).

      • After each step, it enters a "Wait" period to achieve thermal equilibrium.

      • It then enters a "Search" period, monitoring for any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).[19]

      • If no exotherm is detected, the cycle repeats.

      • Once self-heating is detected, the instrument switches to adiabatic mode, and the heaters surrounding the bomb match the sample's temperature, preventing any heat loss.[20][21]

    • Data Collection: Record the sample temperature and pressure as a function of time until the reaction is complete.

    • Analysis: Plot temperature vs. time, pressure vs. time, and self-heating rate vs. temperature to determine the onset of adiabatic decomposition, the time to maximum rate, and the maximum temperature and pressure reached.

Data Synthesis and Visualization

Effective communication of thermal hazard data relies on clear and concise presentation.

Data Summary Tables

All quantitative data should be summarized for easy comparison and assessment.

Table 1: Summary of Thermal Analysis Parameters

Parameter Method Value Units Significance
Melting Point (T_m) DSC TBD °C Defines solid-state to liquid-state transition.
Onset of Decomposition (T_onset) DSC TBD °C Initial temperature of significant energy release.
Peak of Decomposition (T_peak) DSC TBD °C Temperature of maximum decomposition rate.
Enthalpy of Decomposition (ΔH_d) DSC TBD J/g Total energy released during decomposition.
Total Mass Loss TGA TBD % Confirms decomposition and quantifies volatile products.
Adiabatic Onset (T_onset, ad) ARC TBD °C "Temperature of no return" in a runaway scenario.
Time to Maximum Rate (TMR_ad) ARC TBD min Time available for intervention from adiabatic onset.
Maximum Temperature (T_max) ARC TBD °C Maximum temperature reached in a runaway.

| Maximum Pressure (P_max) | ARC | TBD | bar | Maximum pressure generated by gaseous byproducts. |

TBD: To be determined from experimental data.

Visualization of Workflows and Mechanisms

Visual diagrams are essential for conveying complex relationships and processes.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Correlation cluster_2 Phase 3: Hazard Assessment cluster_3 Phase 4: Final Reporting DSC Differential Scanning Calorimetry (DSC) Correlate Correlate Heat Flow with Mass Loss DSC->Correlate Provides T_onset, ΔH_d TGA Thermogravimetric Analysis (TGA) TGA->Correlate Provides Mass Loss % ARC Accelerating Rate Calorimetry (ARC) Correlate->ARC Confirms decomposition; Informs ARC start temp. Report Comprehensive Thermal Hazard Report Correlate->Report Provides Screening Data ARC->Report Provides TMR_ad, P_max, Adiabatic Profile

Caption: Integrated workflow for thermal hazard assessment.

Caption: Conceptual N₂ extrusion decomposition pathway.

Conclusion

The thermal stability of this compound is a critical attribute that directly impacts its viability as a drug candidate. A superficial assessment is insufficient and potentially hazardous. The integrated analytical strategy presented in this guide, employing DSC, TGA, and ARC, provides the rigorous, multi-faceted data required by researchers, process chemists, and safety professionals. By following this framework, development teams can confidently establish safe operating and storage conditions, mitigate risks associated with thermal decomposition, and ensure both the safety of personnel and the quality of the final pharmaceutical product. This systematic approach transforms thermal analysis from a simple measurement into a predictive and powerful safety science tool.

References

Acidity and pKa of 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Critical Role of pKa in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the behavior of a molecule in biological systems.[1] The degree of ionization at a given pH, dictated by the pKa, profoundly influences a compound's solubility, lipophilicity, membrane permeability, protein binding, and ultimately, its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[1][2] For ionizable drug candidates, an accurate understanding of pKa is not merely an academic exercise; it is a prerequisite for rational drug design, formulation development, and predicting in vivo performance.[3][4]

This guide focuses on 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole, a molecule featuring two key functionalities of significant interest in contemporary drug design: the tetrazole ring and the trifluoromethoxy substituent. The tetrazole moiety is widely employed as a bioisostere for the carboxylic acid group, offering a similar acidic character but with potentially improved metabolic stability and pharmacokinetic properties.[5][6] The trifluoromethoxy group is a powerful modulator of electronic properties and lipophilicity.[7] This document provides a comprehensive analysis of the acidity of this compound, outlines robust methodologies for pKa determination, and discusses the structural and electronic factors that govern its ionization state.

Theoretical Framework: Understanding the Acidity

The acidity of this compound is primarily determined by the dissociation of the proton from one of the nitrogen atoms of the tetrazole ring.

The Intrinsic Acidity of the Tetrazole Ring

The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms. The N-H proton is acidic, with the parent 1H-tetrazole exhibiting a pKa of approximately 4.9, making it comparable in acidity to acetic acid.[8] This acidity arises from the significant stabilization of the resulting conjugate base, the tetrazolate anion. Upon deprotonation, the negative charge is delocalized across the aromatic ring system through resonance, effectively dispersing the charge and stabilizing the anion.[8] This inherent stability is the driving force behind the acidic nature of the N-H bond. Because of their similar pKa values and planar structures, tetrazoles are frequently used as bioisosteric replacements for carboxylic acids in drug design.[6][9]

Caption: Deprotonation equilibrium of the tetrazole ring.

The Influence of the 3-(trifluoromethoxy)phenyl Substituent

Substituents on the 5-position phenyl ring play a crucial role in modulating the acidity of the tetrazole. The trifluoromethoxy (-OCF3) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I) caused by the high electronegativity of the fluorine atoms.[7][10]

When positioned on the aromatic ring, this electron-withdrawing group pulls electron density away from the tetrazole ring. This inductive effect further stabilizes the negatively charged tetrazolate anion formed upon deprotonation. By enhancing the stability of the conjugate base, the equilibrium of the acid-base reaction is shifted towards dissociation, resulting in a stronger acid. Consequently, the pKa of this compound is predicted to be lower than that of the unsubstituted 5-phenyltetrazole (pKa ≈ 4.3-4.5).[11][12] The meta-position of the -OCF3 group ensures this effect is primarily inductive, as resonance effects are more pronounced at the ortho and para positions.

G A Trifluoromethoxy (-OCF3) Group at meta-position B Strong Electron-Withdrawing Inductive Effect (-I) A->B C Withdrawal of electron density from the tetrazole ring B->C D Increased Stability of the Conjugate Base (Tetrazolate Anion) C->D E Equilibrium shifts towards dissociation D->E F Stronger Acidity (Lower pKa) E->F G A Calibrate pH Meter B Prepare Sample in Aqueous/Co-solvent Mixture A->B C Titrate with Standardized Base (e.g., NaOH) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point (First Derivative Peak) E->F G Calculate pKa (pH at half-equivalence point) F->G H Repeat for multiple co-solvent ratios G->H If needed J Determine Aqueous pKa G->J If fully aqueous I Extrapolate to 0% Co-solvent (Yasuda-Shedlovsky Plot) H->I I->J G A Record Spectra in Strong Acid & Strong Base B Identify Analytical Wavelength (Max Absorbance Difference) A->B C Prepare Series of Known pH Buffers B->C D Measure Absorbance of Sample in Each Buffer C->D E Plot Absorbance vs. pH D->E F Fit Sigmoidal Curve to Data E->F G Determine pKa from Inflection Point F->G

References

An In-depth Technical Guide to Tautomerism in 5-Phenyl-2H-tetrazoles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the prototropic tautomerism inherent to 5-phenyltetrazole, a cornerstone scaffold in modern medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a cursory overview to deliver field-proven insights into the structural dynamics, analytical characterization, and pharmacological implications of the 1H- and 2H-tautomeric forms. We will dissect the causality behind experimental observations and provide actionable protocols, ensuring a self-validating framework for your research and development endeavors.

The Tetrazole Moiety: A Privileged Scaffold Defined by Dynamic Equilibrium

The tetrazole ring is a five-membered heterocycle containing four nitrogen atoms and one carbon atom. Its significance in drug design is largely attributed to its function as a bioisostere of the carboxylic acid group, offering a similar acidic pKa while providing improved metabolic stability and oral bioavailability.[1][2][3] Many FDA-approved drugs leverage this motif for a range of therapeutic applications, including antihypertensive, antiviral, and anticancer agents.[1][4]

A critical, yet often overlooked, feature of 5-substituted tetrazoles is their existence as a dynamic equilibrium of two prototropic tautomers: the 1H- and 2H-forms.[1][2][5] For 5-phenyltetrazole, this equilibrium involves the migration of the annular proton between the N1 and N2 positions of the tetrazole ring. Understanding, characterizing, and controlling this equilibrium is paramount, as the two tautomers possess distinct physicochemical properties, hydrogen bonding patterns, and three-dimensional structures, which directly translate to differential biological activity and pharmacokinetics.

Caption: Prototropic tautomeric equilibrium of 5-phenyltetrazole.

Fundamentals of Tautomeric Stability and Interconversion

The preference for either the 1H- or 2H-tautomer is not fixed; it is a delicate balance governed by the molecule's environment and intrinsic electronic properties.

  • In the Gas Phase: Theoretical calculations and experimental data consistently show that for the parent tetrazole and many 5-substituted derivatives, the 2H-tautomer is the more stable form in the gas phase .[1][5] This intrinsic stability is a result of the electronic arrangement within the isolated molecule.

  • In Solution and Solid State: The situation often reverses in condensed phases. The 1H-tautomer is typically the predominant form in polar solvents and in the crystalline solid state .[1][5][6] This shift is attributed to the larger dipole moment of the 1H-tautomer, which allows for more favorable intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions with the surrounding medium.

Both the 1H- and 2H-tautomers are considered aromatic, possessing 6 π-electrons that are delocalized across the five-membered ring, contributing to their overall stability.[1][5][7] While monomolecular (uncatalyzed) tautomeric transformations face high energy barriers, interconversion in solution is often rapid due to solvent- or catalyst-mediated proton transfer mechanisms.[8][9]

Key Factors Influencing the Tautomeric Ratio

For the drug development professional, manipulating the tautomeric ratio is a powerful tool for optimizing a compound's properties. This requires a deep understanding of the controlling factors.

Solvent Polarity

The polarity of the solvent has a profound impact on the position of the tautomeric equilibrium.[10][11][12] As a guiding principle, increasing solvent polarity favors the more polar tautomer.

  • Polar Solvents (e.g., DMSO, D₂O): These solvents effectively solvate the more polar 1H-tautomer, shifting the equilibrium in its favor.[11]

  • Nonpolar Solvents (e.g., Benzene, Chloroform): In these environments, the less polar 2H-tautomer becomes more populated.[11]

Table 1: Influence of Solvent on Tautomer Ratios for N-Substituted Tetrazoles (Illustrative)

Compound Solvent Tautomer Ratio (N1 : N2) Reference
4-((5-Isopropyl-1H-tetrazol-1-yl)methyl)morpholine CDCl₃ Exclusively N2 [11]
4-((5-Isopropyl-1H-tetrazol-1-yl)methyl)morpholine DMSO-d₆ 1 : 2 [11]
4-((5-Benzyl-1H-tetrazol-1-yl)methyl)morpholine CDCl₃ 1 : 9 [11]

| 4-((5-Benzyl-1H-tetrazol-1-yl)methyl)morpholine | D₂O | 9 : 1 |[11] |

Note: This data is for N-substituted tetrazoles, which lock the tautomeric form but clearly demonstrate the dramatic influence of solvent polarity on the relative stability of the isomeric ring systems.

pH and Acidity (pKa)

The N-H proton of the tetrazole ring is acidic, with a pKa value for 5-phenyl-1H-tetrazole reported to be around 4.3-4.5, making it comparable to a carboxylic acid.[13][14] At physiological pH (7.4), the molecule will exist predominantly as the deprotonated tetrazolate anion. This anion is a resonance-stabilized species where the negative charge is delocalized over the four nitrogen atoms. The tautomeric equilibrium is therefore most relevant in acidic environments or within specific microenvironments of a protein binding pocket where the protonated form is stabilized.

Analytical and Spectroscopic Characterization: A Self-Validating System

Accurate identification and quantification of tautomers are non-trivial and require a multi-pronged analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[10][11][15]

  • ¹H NMR: The chemical shift of the remaining ring protons (if any) and, more subtly, the phenyl protons can differ between tautomers. However, the most significant information comes from observing separate sets of signals when the interconversion is slow on the NMR timescale.

  • ¹³C NMR: The chemical shift of the C5 carbon (the carbon bearing the phenyl group) is a reliable indicator. The C5 signal in 2H-tautomers typically appears at a lower field (higher ppm) compared to the corresponding 1H-tautomer.[11]

  • ¹⁵N NMR: This is the most definitive NMR technique for tautomer assignment.[15] The chemical shifts of the four nitrogen atoms are exquisitely sensitive to the position of the proton, providing an unambiguous fingerprint for each tautomer.

X-ray Crystallography

For solid-state analysis, single-crystal X-ray diffraction provides an unequivocal determination of the tautomeric form present in the crystal lattice.[16] It is the gold standard for confirming the structure in the solid phase and understanding the intermolecular interactions, such as hydrogen bonding networks, that stabilize a particular tautomer. For 5-substituted tetrazoles, the 1H-tautomer is most commonly observed in the solid state.[6]

Computational Chemistry

Density Functional Theory (DFT) and other high-level quantum chemical methods are indispensable tools.[7][17][18] They allow for the calculation of:

  • Relative thermodynamic stabilities of tautomers in the gas phase and solution (using solvent models).[19]

  • Predicted NMR chemical shifts (GIAO method), which are crucial for assigning experimental spectra.[15]

  • Geometries and electronic properties (e.g., dipole moments) that help rationalize experimental observations.

Caption: Integrated workflow for the characterization of tetrazole tautomers.

Synthetic Protocols and Considerations

The primary route to 5-phenyl-1H-tetrazole is the [3+2] cycloaddition reaction between benzonitrile and an azide source.[20][21][22]

Synthesis_Workflow reagents Benzonitrile + Sodium Azide (NaN₃) + NH₄Cl (Catalyst) solvent Solvent (DMF) Heat (e.g., 120°C) reagents->solvent reaction [3+2] Cycloaddition solvent->reaction workup Acidic Workup (e.g., HCl) reaction->workup product Precipitation & Isolation of 5-Phenyl-1H-tetrazole workup->product

Caption: General workflow for the synthesis of 5-phenyl-1H-tetrazole.

Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole

This protocol is a representative example based on common literature procedures.[23][24][25] All operations should be performed in a well-ventilated fume hood by trained personnel.

  • Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzonitrile (1.0 eq.), sodium azide (NaN₃, 1.2 eq.), and ammonium chloride (NH₄Cl, 1.1 eq.).

  • Solvent Addition: Add N,N-dimethylformamide (DMF) as the solvent (approx. 3-5 mL per mmol of benzonitrile).

  • Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously. Monitor the reaction progress by TLC until the starting nitrile is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing water and concentrated hydrochloric acid (HCl), which protonates the tetrazolate salt and neutralizes any excess azide. Caution: Acidification of azide solutions can generate highly toxic and explosive hydrazoic acid (HN₃). This step must be done with extreme care in a fume hood.

  • Isolation: The 5-phenyl-1H-tetrazole product will precipitate as a white solid. Stir the acidic solution in an ice bath for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Consequence and Application in Drug Discovery

The tautomeric state of a 5-phenyltetrazole moiety is not an academic curiosity; it is a critical determinant of its pharmacological profile.

  • Target Binding: The 1H- and 2H-tautomers present different hydrogen bond donor-acceptor patterns. The 1H-tautomer has one N-H donor and can accept a hydrogen bond at N4. The 2H-tautomer has one N-H donor and can accept at N1 or N4. This seemingly subtle difference can lead to vastly different binding affinities and orientations within a protein's active site.[1]

  • Physicochemical Properties: The predominance of one tautomer over another will alter the molecule's overall lipophilicity (LogP), solubility, and membrane permeability—key components of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[3][4]

  • Intellectual Property: From a patent perspective, specific tautomers can sometimes be claimed as separate chemical entities, making a thorough understanding of the system essential for securing robust intellectual property.

References

Trifluoromethoxy-Substituted Tetrazoles: A New Frontier in Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the pharmacological profiles of lead compounds.[1][2] Among these, the trifluoromethoxy (-OCF3) group is gaining significant attention for its unique ability to enhance metabolic stability, lipophilicity, and binding interactions.[3][4][5][6] When combined with the tetrazole ring, a well-established bioisostere of the carboxylic acid group[7][8], a powerful new chemical scaffold emerges. This guide provides a comprehensive technical overview of trifluoromethoxy-substituted tetrazoles, exploring the physicochemical rationale for their design, common synthetic strategies, and their demonstrated potential across a spectrum of biological activities. We will delve into the causality behind their enhanced properties and provide field-proven experimental protocols for their evaluation, aimed at researchers and drug development professionals.

The Rationale: Synergistic Enhancement of Physicochemical and Pharmacokinetic Properties

The combination of a trifluoromethoxy group and a tetrazole ring within a single molecular entity is not arbitrary. It is a deliberate design strategy rooted in the unique and complementary properties of each moiety.

  • The Trifluoromethoxy (-OCF3) Group: This functional group is often considered a "super-halogen" due to its powerful electron-withdrawing nature and high lipophilicity.[9] Its incorporation into a drug candidate can profoundly influence several key parameters:

    • Enhanced Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04.[3][6] This increased lipophilicity can improve a molecule's ability to cross biological membranes, potentially enhancing oral bioavailability and penetration of the blood-brain barrier.[3][10]

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3][10] This can increase the half-life of a drug, reducing the required dosage and frequency.

    • Modulation of Acidity/Basicity: As a strong electron-withdrawing group, -OCF3 can significantly lower the pKa of nearby acidic protons or basic nitrogen atoms, altering the ionization state of the molecule at physiological pH.[11]

  • The Tetrazole Ring: This five-membered heterocyclic ring is a cornerstone of medicinal chemistry, primarily serving as a metabolically stable bioisostere for the carboxylic acid group.[7][12]

    • Bioisosterism: The tetrazole ring mimics the acidic proton and planar structure of a carboxylic acid, allowing it to engage in similar hydrogen bonding and electrostatic interactions with biological targets.[8] Its pKa is comparable to that of carboxylic acids.[13]

    • Improved Pharmacokinetics: Replacing a carboxylic acid with a tetrazole often leads to increased lipophilicity and better oral absorption, enhancing the overall pharmacokinetic profile of a drug.[7]

    • Metabolic Resistance: Unlike carboxylic acids, which can be subject to metabolic conjugation, the tetrazole ring is generally resistant to metabolic transformations.[14]

The strategic combination of these two moieties creates a scaffold with high metabolic stability, tunable lipophilicity for improved membrane permeability, and the acidic properties necessary for target interaction.

Table 1: Comparative Physicochemical Properties
FeatureTrifluoromethoxy (-OCF3) GroupTetrazole RingRationale for Combination
Primary Role Pharmacokinetic & Potency ModifierCarboxylic Acid BioisostereCreates a metabolically robust scaffold with enhanced membrane permeability and target-binding capability.
Lipophilicity (Hansch π) +1.04 (Highly Lipophilic)[3][6][9]Variable, generally increases lipophilicity vs. -COOHFine-tunes logP values to optimize the absorption, distribution, metabolism, and excretion (ADME) profile.[3]
Metabolic Stability High resistance to oxidative metabolism[3]Resistant to conjugation and other metabolic pathwaysDramatically increases the biological half-life of the compound.
Electronic Effect Strongly electron-withdrawing[3][10]Electron-withdrawing, acidic proton (pKa ≈ 4.5-5.0)[13]Modulates target binding interactions and overall molecular reactivity.
Key Advantage Increases membrane permeability and blocks metabolic hotspots.[3]Improves oral bioavailability and metabolic profile over carboxylic acids.[7]Synergistically enhances drug-like properties for improved efficacy and safety profiles.

Synthesis Strategies: A Generalized Workflow

The construction of trifluoromethoxy-substituted tetrazoles typically involves a multi-step process. A common and powerful method is the [3+2] cycloaddition reaction, where a nitrile is treated with an azide source.

G cluster_1 Core Tetrazole Formation A Trifluoromethoxy-substituted Starting Material (e.g., Aniline, Benzoic Acid) B Functional Group Interconversion (e.g., Sandmeyer Reaction) A->B Standard Organic Transformations C Trifluoromethoxy-substituted Benzonitrile B->C Introduction of Nitrile Group D [3+2] Cycloaddition C->D F Final Product: Trifluoromethoxy-substituted Phenyltetrazole D->F Reflux in DMF or H2O E Sodium Azide (NaN3) + Lewis Acid (e.g., ZnBr2) or NH4Cl E->D G A Compound Synthesis & Purification (HPLC >95%) B Primary In Vitro Screening A->B C Antimicrobial Assay (MIC Determination) B->C Broad Spectrum D Anticancer Assay (MTT/MTS Cytotoxicity) B->D NCI-60 Panel E Anti-inflammatory Assay (COX-2, Cytokine Release) B->E LPS-stimulated macrophages F Hit Identification (Potency & Selectivity) C->F D->F E->F G Secondary Assays F->G H Mechanism of Action Studies (e.g., Enzyme Kinetics, Western Blot) G->H I In Vivo Model Testing (Efficacy & Toxicology) G->I J Lead Optimization H->J I->J

References

Methodological & Application

Synthesis of 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole from nitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Efficient Lewis Acid-Catalyzed Synthesis of 5-[3-(Trifluoromethoxy)phenyl]-2H-tetrazole from 3-(Trifluoromethoxy)benzonitrile

Abstract

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, a heterocyclic moiety of significant interest in medicinal chemistry. Tetrazoles are widely recognized as metabolically stable bioisosteres of carboxylic acids, making them valuable functional groups in the design of novel therapeutics such as the antihypertensive drug Losartan.[1][2] The protocol herein details the [3+2] cycloaddition reaction between 3-(trifluoromethoxy)benzonitrile and sodium azide. The synthesis is facilitated by a Lewis acid catalyst, a method championed by Sharpless and co-workers, which offers high yields and enhanced safety compared to earlier procedures that utilized more hazardous reagents.[3][4] This document outlines the reaction mechanism, a detailed step-by-step experimental procedure, critical safety protocols for handling azides, and methods for product characterization.

Scientific Foundation: Reaction and Mechanism

The conversion of a nitrile to a 5-substituted-1H-tetrazole via reaction with an azide source is a cornerstone of heterocyclic chemistry.[5] The reaction is a formal [3+2] cycloaddition, though its precise mechanism has been a subject of study.[6][7] Current evidence suggests that rather than a concerted cycloaddition, the reaction proceeds through a stepwise pathway, particularly when catalyzed by a Brønsted or Lewis acid.[6][8]

The Role of Catalysis: The carbon atom of the nitrile group is electrophilic, but often not sufficiently so to react rapidly with the azide anion. Lewis acids, such as zinc(II) salts, play a crucial role by coordinating to the nitrile nitrogen.[3] This coordination dramatically increases the electrophilicity of the nitrile carbon, facilitating the initial nucleophilic attack by the azide ion.[3][8] This forms an open-chain imidoyl azide intermediate, which then undergoes intramolecular cyclization to form the stable, aromatic tetrazole ring.[6][9] The final step involves protonation during acidic work-up to yield the neutral 1H-tetrazole product.

The overall transformation is depicted below:

Chemical reaction for the synthesis of this compound

A simplified representation of the synthesis of this compound from 3-(trifluoromethoxy)benzonitrile and sodium azide, catalyzed by a Lewis acid (e.g., ZnBr₂).

ReactionMechanism cluster_reactants Reactants & Catalyst cluster_activation Nitrile Activation cluster_attack Nucleophilic Attack cluster_cyclization Cyclization & Protonation Nitrile 3-(Trifluoromethoxy)benzonitrile ActivatedNitrile Activated Nitrile-Lewis Acid Complex Nitrile->ActivatedNitrile Coordination Azide Sodium Azide (NaN₃) ImidoylAzide Imidoyl Azide Intermediate Azide->ImidoylAzide Attacks Activated Nitrile Catalyst Lewis Acid (e.g., ZnBr₂) Catalyst->ActivatedNitrile ActivatedNitrile->ImidoylAzide Tetrazolate Zinc Tetrazolate Salt ImidoylAzide->Tetrazolate Intramolecular Cyclization Product This compound (Final Product) Tetrazolate->Product Acidic Work-up (Protonation)

Caption: Lewis acid-catalyzed mechanism for tetrazole formation.

Safety First: Handling Sodium Azide

WARNING: Sodium azide (NaN₃) is an acutely toxic and potentially explosive substance that demands strict adherence to safety protocols.[10] It is classified as a Particularly Hazardous Substance.[10]

  • Acute Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[11][12] It functions as a potent metabolic inhibitor. Target organs include the central nervous system and the brain.[12]

  • Explosive Hydrazoic Acid Formation: Contact with acids converts sodium azide into hydrazoic acid (HN₃), a highly toxic, volatile, and explosive liquid.[11][13] All work involving azides and subsequent acidification must be performed in a certified chemical fume hood.

  • Shock-Sensitive Metal Azides: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, zinc, brass) to form highly shock-sensitive and explosive metal azides.[12][13] This includes contact with metal spatulas, plumbing, or equipment. Never use metal spatulas for handling solid sodium azide. [11][13] Use only plastic or ceramic spatulas. Ensure that any azide-containing waste is not disposed of down drains with metal pipes.[14]

  • Thermal Instability: Solid sodium azide can decompose violently if heated above 275 °C.[11][12]

Required Personal Protective Equipment (PPE):

  • Standard laboratory attire (closed-toe shoes, long pants).[12]

  • Chemical-resistant lab coat.

  • Safety goggles (a face shield is recommended when handling larger quantities or during transfers).[14]

  • Double-gloving with nitrile gloves is recommended.[12] If contaminated, remove gloves immediately and wash hands thoroughly.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 5-substituted-1H-tetrazoles.[3]

Reagent/MaterialMolecular FormulaMW ( g/mol )QuantityMoles (mmol)Equiv.Supplier/Grade
3-(Trifluoromethoxy)benzonitrileC₈H₄F₃NO187.121.87 g10.01.0ACS Reagent Grade
Sodium Azide (NaN₃)N₃Na65.010.78 g12.01.2ACS Reagent Grade
Zinc Bromide (ZnBr₂)ZnBr₂225.192.70 g12.01.2Anhydrous, >98%
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL--Anhydrous
Hydrochloric Acid (HCl)HCl36.46~15 mL--3 M Aqueous Solution
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~100 mL--ACS Reagent Grade
Deionized WaterH₂O18.02~200 mL---
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed--Anhydrous
Equipment
100 mL Round-bottom flask
Magnetic stir bar & stir plate/heater
Reflux condenser
Thermometer/Temperature probe
Buchner funnel and filter flask
pH paper

graph ExperimentalWorkflow {
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="1. Reagent Setup\nCombine nitrile, NaN₃, ZnBr₂,\nand DMF in a flask."]; B [label="2. Reaction\nHeat mixture to 120 °C\nwith stirring for 12-24h."]; C [label="3. Quenching & Acidification\nCool to RT. Add water.\nAcidify with 3M HCl to pH ~1-2."]; D [label="4. Product Precipitation\nStir the acidified mixture\nin an ice bath for 1 hour."]; E [label="5. Isolation\nCollect the solid product\nby vacuum filtration."]; F [label="6. Purification\nWash the solid with cold water.\nRecrystallize if necessary."]; G [label="7. Drying & Characterization\nDry product under vacuum.\nAnalyze via NMR, IR, and m.p."];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: General experimental workflow for tetrazole synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-(trifluoromethoxy)benzonitrile (1.87 g, 10.0 mmol), sodium azide (0.78 g, 12.0 mmol), and anhydrous zinc bromide (2.70 g, 12.0 mmol). (Caution: Handle sodium azide in a fume hood using non-metal spatulas) .[11][13]

  • Solvent Addition: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Heating and Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stir plate. Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired. The reaction is typically complete within 12-24 hours.

  • Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of deionized water while stirring.

  • Acidification and Precipitation: In the fume hood, slowly add 3 M aqueous HCl to the aqueous mixture while stirring. The tetrazolate salt will be protonated to the less soluble 1H-tetrazole. Continue adding acid until the pH of the solution is approximately 1-2 (check with pH paper). A white precipitate should form.

  • Isolation: Cool the beaker in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid on the filter paper with two portions of cold deionized water (2 x 25 mL) to remove any remaining salts and DMF. Allow the solid to air-dry on the funnel, then transfer it to a watch glass and dry it further in a vacuum oven at 50-60 °C to a constant weight.

  • Purification (Optional): If the product requires further purification, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.[15]

Results: Product Characterization
  • Product: this compound

  • Molecular Formula: C₈H₅F₃N₄O

  • Molecular Weight: 246.15 g/mol

  • Appearance: A white to off-white crystalline solid.

  • Expected Yield: Yields for this type of reaction are generally high, often in the range of 80-95%.[16][17]

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.[15][16]

  • ¹H NMR (500 MHz, DMSO-d₆): The spectrum is expected to show a very broad singlet for the acidic N-H proton, typically downfield (>16 ppm, though often not observed).[15] The aromatic region should display signals corresponding to the 1,3-disubstituted phenyl ring. Expected approximate shifts (δ, ppm):

    • ~8.0-8.2 (m, 2H, Ar-H)

    • ~7.8-7.9 (t, 1H, Ar-H)

    • ~7.6-7.7 (d, 1H, Ar-H)

  • ¹³C NMR (125 MHz, DMSO-d₆): Key signals are expected for the tetrazole carbon, the trifluoromethoxy carbon, and the aromatic carbons. Expected approximate shifts (δ, ppm):

    • ~155 (C-tetrazole)

    • ~148 (q, J ≈ 2 Hz, C-OCF₃)

    • ~120 (q, J ≈ 257 Hz, -OCF₃)

    • Aromatic carbons in the 120-135 ppm range.

  • FT-IR (KBr, cm⁻¹): The spectrum should show the absence of the sharp nitrile (C≡N) stretch (around 2230 cm⁻¹). Key expected peaks include:

    • Broad N-H stretch (~3000-3400 cm⁻¹)

    • Aromatic C=C stretches (~1450-1600 cm⁻¹)

    • Strong C-F stretches from the -OCF₃ group (~1100-1250 cm⁻¹)

    • Tetrazole ring vibrations (~1000-1100 cm⁻¹)[16]

References

Introduction: The Indispensable Role of Tetrazoles in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the [3+2] Cycloaddition for 5-Substituted-1H-Tetrazole Synthesis

Tetrazoles, five-membered heterocyclic compounds with four nitrogen atoms, are a cornerstone of modern medicinal chemistry.[1] Although not found in nature, these synthetic scaffolds have garnered immense interest due to their unique physicochemical properties.[2][3] Chief among these is the ability of the 5-substituted-1H-tetrazole moiety to act as a bioisosteric replacement for a carboxylic acid group.[4][5][6] This substitution can enhance a drug candidate's metabolic stability, lipophilicity, and target binding, making tetrazoles a privileged structure in pharmaceuticals like the antihypertensive drug Losartan and the antibiotic Cefazolin.[1][3][6]

The most proficient and widely adopted method for constructing this valuable ring system is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) between an organic nitrile (the dipolarophile) and an azide source (the 1,3-dipole).[1][7][8] While conceptually straightforward, this reaction often possesses a high activation energy, necessitating the use of catalysts to proceed efficiently under practical laboratory conditions.[7][8]

This guide provides an in-depth exploration of the mechanistic underpinnings, catalytic systems, and practical protocols for the synthesis of 5-substituted-1H-tetrazoles, designed for researchers and scientists in synthetic chemistry and drug development.

Mechanistic Insights: Activating the Nitrile for Cycloaddition

The thermal cycloaddition of an azide anion to a nitrile is an intrinsically slow process. The core principle of catalysis in this reaction is the activation of the nitrile, making its carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide. This is typically achieved through coordination with a Lewis acid or protonation by a Brønsted acid.[9][10]

The generally accepted mechanism proceeds through several key steps:

  • Nitrile Activation: The catalyst (e.g., a metal ion like Zn²⁺, Co²⁺, or a proton from a Brønsted acid) coordinates to the lone pair of the nitrile's nitrogen atom. This coordination withdraws electron density from the C≡N triple bond, polarizing it and activating the carbon for attack.

  • Nucleophilic Attack: The azide anion (N₃⁻) attacks the activated carbon of the nitrile-catalyst complex.

  • Cyclization: The resulting intermediate rapidly undergoes intramolecular cyclization to form the tetrazolide anion, still coordinated to the catalyst.

  • Protonation & Catalyst Regeneration: Upon acidic workup, the tetrazolide anion is protonated to yield the final 5-substituted-1H-tetrazole product, regenerating the catalyst for the next cycle.

A detailed mechanistic investigation of a Cobalt(II)-catalyzed system successfully isolated a Co(II)-diazido intermediate, providing strong evidence that the reaction can proceed via initial coordination of the azide to the metal center, which then interacts with the nitrile.[7][8][11]

Catalyzed Tetrazole Synthesis Mechanism cluster_0 Catalytic Cycle RCN R-C≡N (Nitrile) Activated Activated Complex [R-C≡N→Cat] RCN->Activated 1. Nitrile Activation Cat Catalyst (e.g., Mⁿ⁺) Cat->Activated Intermediate Imidoyl Azide Intermediate Activated->Intermediate 2. Azide Attack Azide N₃⁻ (Azide) Azide->Intermediate Cyclized Tetrazolide-Catalyst Complex Intermediate->Cyclized 3. Cyclization Cyclized->Cat Catalyst Regeneration Product 5-Substituted-1H-Tetrazole Cyclized->Product 4. Protonation Proton H⁺ (from workup) Proton->Product

Caption: Generalized mechanism for the catalyzed [3+2] cycloaddition.

A Survey of Catalytic Systems: Choosing the Right Tool

A wide variety of catalysts have been developed for this transformation, ranging from simple metal salts to complex heterogeneous nanostructures. The choice of catalyst often depends on factors like substrate scope, desired reaction conditions (temperature, solvent), and scalability requirements such as catalyst cost and recyclability.

Homogeneous Catalysts

These catalysts are soluble in the reaction medium, often leading to high efficiency and mild reaction conditions due to excellent catalyst-substrate interaction.

  • Metal Salts & Complexes: Zinc salts (e.g., ZnCl₂, ZnBr₂) are classic, effective, and inexpensive Lewis acids for this reaction.[9] More recently, cobalt(II) complexes have been shown to be highly active, enabling near-quantitative yields under mild conditions.[7][8] Copper catalysts are also widely used, particularly for reactions involving trimethylsilyl azide.[12] The causality behind their effectiveness lies in their ability to act as potent Lewis acids, coordinating strongly with the nitrile nitrogen.

  • Organocatalysts: Protic acids or amine salts like triethylamine hydrochloride can serve as proton donors to activate the nitrile.[13] L-proline has also been reported as an environmentally benign and cost-effective organocatalyst.[9]

Heterogeneous Catalysts

These insoluble catalysts are prized in process chemistry for their operational simplicity, ease of separation (via simple filtration), and potential for recyclability, aligning with the principles of green chemistry.[13][14]

  • Solid Acids: Silica sulfuric acid (SSA) is a highly efficient, inexpensive, and reusable solid acid catalyst.[4][15] The sulfonic acid groups protonate and activate the nitrile substrate, mimicking the effect of strong Brønsted acids but in a solid, manageable form.

  • Metal-Based Nanocatalysts: Supporting metal nanoparticles on solid matrices combines the high reactivity of the metal with the practical benefits of a heterogeneous system. Examples include copper(II) immobilized on silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂@L-Histidine-Cu(II)) and cobalt-nickel alloys on magnetic hollow spheres.[14][16][17] The magnetic core allows for effortless catalyst recovery using an external magnet.[14]

Data Presentation: Substrate Scope Analysis

The utility of a synthetic method is defined by its tolerance for various functional groups. The following table, adapted from work on silica sulfuric acid catalysis, demonstrates the broad applicability of the [3+2] cycloaddition to a diverse range of nitrile substrates.[4]

EntryNitrile SubstrateProductTime (h)Yield (%)
1Benzonitrile5-Phenyl-1H-tetrazole1295
22-Chlorobenzonitrile5-(2-Chlorophenyl)-1H-tetrazole1292
3Acetonitrile5-Methyl-1H-tetrazole2472
44-Methoxybenzonitrile5-(4-Methoxyphenyl)-1H-tetrazole1294
54-Nitrobenzonitrile5-(4-Nitrophenyl)-1H-tetrazole1095
6Phenylacetonitrile5-Benzyl-1H-tetrazole1885
73-Pyridinecarbonitrile5-(Pyridin-3-yl)-1H-tetrazole1588
8Adiponitrile1,4-Di(1H-tetrazol-5-yl)butane2482

Conditions: Nitrile (1 mmol), NaN₃ (1.5 mmol), Silica Sulfuric Acid (0.1 g), DMF (5 mL), Reflux.

The data clearly show that the reaction is robust, accommodating both aromatic and aliphatic nitriles with varied electronic properties (electron-donating and electron-withdrawing groups).[4]

Experimental Protocols

Safety First: Sodium azide (NaN₃) is highly toxic and can form explosive hydrazoic acid (HN₃) in the presence of acid. It can also form explosive heavy metal azides. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids and heavy metals.

Protocol 1: Homogeneous Catalysis with Cobalt(II)

This protocol is adapted from a demonstrated high-yield synthesis using a cobalt(II) complex catalyst.[7][8] It is representative of modern homogeneous catalysis methods.

Materials & Equipment:

  • Aryl nitrile (1.0 mmol)

  • Sodium azide (NaN₃) (1.2 mmol, 78 mg)

  • Cobalt(II) catalyst (e.g., Co(II)-complex from[7], or CoCl₂) (0.01 mmol, 1 mol%)

  • N,N-Dimethylformamide (DMF), anhydrous (3 mL)

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and recrystallization

Procedure:

  • To a 25 mL round-bottom flask, add the aryl nitrile (1.0 mmol), sodium azide (1.2 mmol), and the cobalt(II) catalyst (0.01 mmol).

  • Add anhydrous DMF (3 mL) and a magnetic stir bar.

  • Fit the flask with a reflux condenser and heat the mixture to 110 °C in an oil bath.

  • Stir the reaction vigorously for the required time (typically 12-24 hours), monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing 20 mL of water and acidify to pH ~2-3 with 2M HCl. This protonates the tetrazole, causing it to precipitate.

  • Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL).

  • Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis.

Protocol 2: Heterogeneous Catalysis with Silica Sulfuric Acid (SSA)

This protocol showcases a green, practical, and scalable approach using a recyclable solid acid catalyst.[4][13][15]

Materials & Equipment:

  • Nitrile (aromatic or aliphatic) (1.0 mmol)

  • Sodium azide (NaN₃) (1.5 mmol, 97.5 mg)

  • Silica Sulfuric Acid (SSA) (0.1 g)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a 25 mL round-bottom flask, suspend the nitrile (1.0 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.1 g) in DMF (5 mL).

  • Equip the flask with a reflux condenser and heat the mixture under reflux with vigorous stirring.

  • Monitor the reaction progress using TLC (typically 10-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to recover the solid SSA catalyst. Wash the catalyst with ethyl acetate (2 x 5 mL). The recovered catalyst can be washed, dried in an oven, and reused.

  • Pour the filtrate into 30 mL of water and acidify with 2M HCl to pH ~2-3 to precipitate the product.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purify the product by recrystallization if necessary and characterize as described in Protocol 1.

Experimental_Workflow cluster_workflow General Synthetic Workflow Setup 1. Reaction Setup (Nitrile, Azide, Catalyst, Solvent) Reaction 2. Heating & Stirring (e.g., 110°C, 12-24h) Setup->Reaction Heat Workup 3. Workup (Cool, Quench, Acidify) Reaction->Workup Cool Isolation 4. Isolation (Filtration) Workup->Isolation Precipitate Purification 5. Purification (Recrystallization) Isolation->Purification Crude Product Analysis 6. Characterization (NMR, IR, MP) Purification->Analysis Pure Product

Caption: A typical experimental workflow for tetrazole synthesis.

Conclusion and Future Outlook

The [3+2] cycloaddition of nitriles and azides remains the most powerful and versatile strategy for accessing 5-substituted-1H-tetrazoles. The continuous development of novel catalytic systems—spanning homogeneous, heterogeneous, and nanocatalysts—has significantly improved the efficiency, safety, and environmental footprint of this important transformation.[2][18] Future research will likely focus on further refining these catalysts to operate under even milder conditions, expanding the use of flow chemistry for safer and more scalable production, and exploring multicomponent reactions that build complexity from simpler starting materials.[2][18] By leveraging the protocols and principles outlined in this guide, researchers can confidently and effectively synthesize these vital heterocyclic compounds for a new generation of pharmaceuticals and advanced materials.

References

Catalysts for 5-aryl-2H-tetrazole synthesis (e.g., zinc salts, copper salts)

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Catalytic Synthesis of 5-Aryl-2H-Tetrazoles

Introduction: The Enduring Significance of 5-Aryl-2H-Tetrazoles in Drug Discovery

The tetrazole ring, a unique five-membered heterocycle with four nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable stability across a wide pH range and resistance to metabolic degradation make it an invaluable pharmacophore.[1][2] Notably, 5-substituted 1H-tetrazoles are widely recognized as bioisosteres of carboxylic acids, offering improved pharmacokinetic profiles such as enhanced lipophilicity and bioavailability.[1][2][3][4] This has led to their incorporation into a multitude of FDA-approved drugs, including the antihypertensive agent losartan and the antibiotic cefazolin.[1]

The most robust and versatile route to these critical structures is the [3+2] cycloaddition of nitriles and azides.[1][5] However, traditional methods often necessitate harsh conditions, such as the use of highly toxic and explosive hydrazoic acid or moisture-sensitive organotin and silicon azides.[1][6] The development of catalytic systems, particularly those employing zinc and copper salts, has revolutionized this field, offering safer, more efficient, and environmentally benign pathways to 5-aryl-2H-tetrazoles.[7][8]

This guide provides an in-depth exploration of zinc and copper-catalyzed methodologies for the synthesis of 5-aryl-2H-tetrazoles. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights to empower researchers in their drug development endeavors.

Section 1: Zinc-Catalyzed Synthesis of 5-Aryl-2H-Tetrazoles

The use of zinc salts as catalysts for the synthesis of 5-substituted tetrazoles represents a significant advancement, offering a safer and more environmentally friendly alternative to older methods.[7][8] Pioneering work by Sharpless and coworkers demonstrated that the reaction between nitriles and sodium azide proceeds readily in water when catalyzed by zinc salts.[7][8] This aqueous-based system mitigates the risk of generating hazardous hydrazoic acid, as the reaction medium remains slightly alkaline.[7]

Mechanistic Rationale: The Role of the Lewis Acid

The key to the zinc-catalyzed synthesis is the activation of the nitrile substrate by the Lewis acidic zinc(II) ion.[9] Density functional theory (DFT) calculations suggest a stepwise mechanism over a concerted [2+3] cycloaddition.[10] The zinc catalyst coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity. This activation facilitates the nucleophilic attack of the azide anion on the nitrile carbon, leading to the formation of an open-chain intermediate which then cyclizes to form the tetrazole ring.[9][11]

Zinc_Catalyzed_Mechanism A Aryl Nitrile (Ar-C≡N) C Activated Nitrile-Zinc Complex A->C Coordination B Zn(II) Salt (e.g., ZnBr₂) B->C E Open-Chain Intermediate C->E Nucleophilic Attack D Azide Anion (N₃⁻) D->E F 5-Aryl-1H-tetrazole-Zinc Complex E->F Cyclization F->B Catalyst Regeneration G 5-Aryl-2H-tetrazole F->G Protonolysis H Proton Source (H₂O) H->G

Caption: Zinc-catalyzed tetrazole synthesis workflow.

Experimental Protocol: Zinc Bromide Catalyzed Synthesis in Water

This protocol is adapted from the robust and scalable method developed by Demko and Sharpless.[7][8]

Materials:

  • Aryl nitrile (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Zinc bromide (ZnBr₂) (1.0 eq)

  • Deionized water

  • Ethyl acetate

  • 3M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl nitrile (e.g., 10 mmol, 1.0 eq), sodium azide (15 mmol, 1.5 eq), and zinc bromide (10 mmol, 1.0 eq).

  • Solvent Addition: Add deionized water to the flask to achieve a concentration of approximately 1 M with respect to the aryl nitrile.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 12 to 48 hours depending on the substrate.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to pH ~2 with 3M HCl. This will protonate the tetrazole and precipitate it from the aqueous solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Self-Validation and Causality:

  • Why Zinc Bromide? Zinc bromide is an effective and relatively inexpensive Lewis acid that is stable in water.[7]

  • Why Water as a Solvent? Water is a green solvent that also enhances the safety of the reaction by minimizing the formation of volatile and explosive hydrazoic acid.[7][8] The slightly alkaline nature of the sodium azide solution in water helps to suppress the protonation of the azide ion.[7]

  • Why Acidification during Workup? The tetrazole product exists as a zinc salt in the reaction mixture. Acidification protonates the tetrazole, making it less water-soluble and facilitating its extraction into an organic solvent.

Section 2: Copper-Catalyzed Synthesis of 5-Aryl-2H-Tetrazoles

Copper catalysis offers another powerful avenue for the synthesis of 5-aryl-2H-tetrazoles, often with the advantage of milder reaction conditions and broader substrate scope. Various copper sources, including Cu(I) and Cu(II) salts, as well as copper nanoparticles, have been successfully employed.[3][12][13][14]

Mechanistic Rationale: In Situ Formation of Copper Azide

The mechanism of copper-catalyzed tetrazole synthesis is believed to proceed through the in situ formation of a copper azide species.[12][13] This copper azide then undergoes a [3+2] cycloaddition with the nitrile. The copper catalyst can activate the nitrile, similar to zinc, or participate directly in the cycloaddition as a copper-azide complex. For multicomponent reactions starting from aldehydes, the copper catalyst facilitates the in situ formation of the nitrile intermediate from the corresponding oxime.[14]

Copper_Catalyzed_Mechanism A Cu(I) Catalyst C Copper Azide Intermediate A->C Reaction B Azide Source (e.g., TMSN₃) B->C E Cycloaddition Transition State C->E [3+2] Cycloaddition D Aryl Nitrile (Ar-C≡N) D->E F Copper Tetrazolide E->F F->A Catalyst Regeneration G 5-Aryl-2H-tetrazole F->G Protonolysis H Proton Source H->G

Caption: Copper-catalyzed tetrazole synthesis pathway.

Experimental Protocol: Copper(I) Iodide Catalyzed Synthesis

This protocol is based on the method described by Yamamoto and coworkers, which utilizes trimethylsilyl azide as the azide source.[12][13]

Materials:

  • Aryl nitrile (1.0 eq)

  • Trimethylsilyl azide (TMSN₃) (1.2 eq)

  • Copper(I) iodide (CuI) (5 mol%)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (0.05 eq).

  • Reagent Addition: Add DMF and methanol (as a co-solvent, typically in a 4:1 ratio). To this suspension, add the aryl nitrile (1.0 eq) followed by the dropwise addition of trimethylsilyl azide (1.2 eq) at room temperature.

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and quench with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Self-Validation and Causality:

  • Why Copper(I) Iodide? CuI is a readily available and effective catalyst for this transformation.[12][13]

  • Why Trimethylsilyl Azide? TMSN₃ is a soluble and less hazardous alternative to hydrazoic acid.

  • Why an Inert Atmosphere? To prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) species.

Quantitative Data Summary

Catalyst SystemTypical Catalyst LoadingAzide SourceSolventTemperature (°C)Reaction Time (h)Yield Range (%)Reference
Zinc Bromide 100 mol%NaN₃Water100-11012-48Good to Excellent[7][8]
Zinc Chloride StoichiometricNaN₃AlcoholsRefluxShortVery Good[1][9]
Copper(I) Iodide 5 mol%TMSN₃DMF/MeOH60-803-30 min (MW)Good to High[12][13]
Copper(II) Acetate 20 mol%NaN₃DES10012Up to 93%[14]
Cu/C Nanocatalyst 5 mol%NaN₃DMF140-Good to Excellent[14][15]

Best Practices and Troubleshooting

  • Safety First: Sodium azide and trimethylsilyl azide are toxic. Handle them with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[11]

  • Substrate Scope: Electron-deficient aryl nitriles generally react faster than electron-rich ones in zinc-catalyzed systems.[5] Copper-catalyzed systems can sometimes offer a broader substrate scope.

  • Catalyst Deactivation: In copper-catalyzed reactions, ensure an inert atmosphere to prevent oxidation of Cu(I). If the reaction stalls, consider adding a fresh portion of the catalyst.

  • Workup Considerations: For water-soluble tetrazole products, extensive extraction with an organic solvent or continuous extraction may be necessary. Adjusting the pH is crucial for efficient product isolation.

References

Application Notes & Protocols: Green Synthesis Methods for Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tetrazoles and the Imperative for Green Synthesis

Tetrazoles, five-membered heterocyclic compounds containing four nitrogen atoms, represent a critical pharmacophore in modern medicinal chemistry.[1][2] Their unique physicochemical properties, such as high nitrogen content, metabolic stability, and their ability to act as a bioisostere for carboxylic acids, have led to their incorporation into numerous FDA-approved drugs for treating a range of diseases, including hypertension (e.g., Losartan, Valsartan) and seizures (e.g., Cenobamate).[1] The broad spectrum of biological activities exhibited by tetrazole derivatives—spanning antibacterial, antifungal, anticancer, and anti-inflammatory properties—continues to drive intensive research into their synthesis and functionalization.[3][4]

Traditionally, the synthesis of tetrazoles has often involved harsh reaction conditions, toxic solvents (like DMF and DMSO), and hazardous reagents such as hydrazoic acid, posing significant safety and environmental concerns.[5][6] The principles of green chemistry—which advocate for the reduction of waste, use of safer solvents, energy efficiency, and atom economy—provide a compelling framework for reimagining tetrazole synthesis.[7][8] This guide details several field-proven, environmentally benign methodologies for the synthesis of tetrazole derivatives, focusing on techniques that offer high yields, operational simplicity, and enhanced safety profiles. We will explore methods such as microwave-assisted synthesis, ultrasound irradiation, the use of green solvents like water, and the application of recoverable nanocatalysts.

Core Principles of Green Tetrazole Synthesis

The green synthesis of tetrazoles primarily revolves around the [3+2] cycloaddition reaction between a nitrile or isocyanide and an azide source.[9][10] However, modern approaches seek to optimize this core transformation by adhering to green chemistry principles.

Key Green Strategies:

  • Alternative Energy Sources: Microwave and ultrasound irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in significantly shorter times compared to conventional heating.[3][11]

  • Benign Solvents: Replacing toxic organic solvents with water or conducting reactions under solvent-free conditions minimizes environmental impact and simplifies product purification.[2][5][12]

  • Catalysis: The use of efficient and recyclable catalysts, particularly heterogeneous nanocatalysts, reduces waste and allows for the use of milder reaction conditions.[13][14][15]

  • Multicomponent Reactions (MCRs): MCRs, such as the Ugi-azide reaction, offer a step- and atom-economical pathway to complex tetrazole derivatives in a single pot, reducing waste and purification steps.[7][8][16]

G cluster_start Starting Materials cluster_methods Green Synthesis Methodologies cluster_output Product Nitrile Nitriles / Isonitriles MW Microwave-Assisted Nitrile->MW US Ultrasound-Assisted Nitrile->US H2O Water as Solvent Nitrile->H2O SF Solvent-Free Nitrile->SF NC Nanocatalysis Nitrile->NC Azide Azide Source (e.g., NaN3) Azide->MW Azide->US Azide->H2O Azide->SF Azide->NC MCR Multicomponent Rxn Azide->MCR Aldehyde Aldehydes / Ketones (for MCRs) Aldehyde->MCR Amine Amines (for MCRs) Amine->MCR Tetrazole Tetrazole Derivatives MW->Tetrazole Rapid Heating US->Tetrazole Acoustic Cavitation H2O->Tetrazole Safe & Eco-friendly SF->Tetrazole Reduced Waste NC->Tetrazole High Efficiency MCR->Tetrazole Atom Economy

Caption: Core strategies for the green synthesis of tetrazoles.

Detailed Application Notes and Protocols

Method 1: Microwave-Assisted, Solvent-Free Synthesis of 5-Substituted-1H-Tetrazoles

Principle: Microwave irradiation provides rapid and uniform heating, drastically reducing reaction times from hours to minutes.[11] By eliminating the solvent, this method minimizes waste and simplifies product workup. The use of a thiophilic catalyst like Copper(I) iodide (CuI) facilitates the [2+3] cycloaddition of thioureas and sodium azide.[3][17] This approach is particularly effective due to the low cost and toxicity of the catalyst.[3]

Experimental Protocol:

  • Reactant Preparation: In a dedicated microwave reaction vial, combine the substituted thiourea (1.0 mmol), sodium azide (1.2 mmol), Copper(I) iodide (CuI, 5 mol%), and cesium carbonate (Cs₂CO₃, 1.5 mmol).

  • Microwave Irradiation: Seal the vial and place it in a catalyst microwave synthesizer.[3] Irradiate the mixture at 120°C for 10-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: After cooling the reaction vessel to room temperature, add 10 mL of water and acidify the mixture to pH 2-3 with 2M HCl. The precipitate that forms is the crude product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, recrystallize the product from an ethanol/water mixture to obtain the pure 5-substituted-1H-tetrazole.

Data Summary:

EntryStarting MaterialCatalystConditionsTime (min)Yield (%)Reference
1PhenylthioureaCuIMW, 120°C, Solvent-Free1092[3]
24-ChlorophenylthioureaCuIMW, 120°C, Solvent-Free1289[3]
3Benzoyl CyanideNoneMW, 80°C, DMF120High[18]
Method 2: Ultrasound-Assisted, Ugi-Azide Multicomponent Synthesis of 1,5-Disubstituted-1H-Tetrazoles

Principle: Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—which generates localized high temperatures and pressures. This technique enhances mass transfer and accelerates reaction rates, often under milder conditions than conventional methods.[19][20] The Ugi-azide reaction is a powerful multicomponent reaction that allows for the one-pot synthesis of highly functionalized 1,5-disubstituted tetrazoles.[4][21][22]

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, mix the aldehyde (1.0 mmol), amine (1.0 mmol), isocyanide (1.0 mmol), and trimethylsilyl azide (TMSN₃, 1.1 mmol).

  • Ultrasonic Irradiation: Place the flask in an ultrasonic cleaning bath filled with water, ensuring the liquid level inside the flask is below the water level in the bath. Irradiate the mixture at a frequency of 40 kHz at room temperature for 1-2 hours.[22]

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, add 15 mL of ethyl acetate and 15 mL of water to the mixture.

  • Extraction and Purification: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1,5-disubstituted tetrazole.

G cluster_reactants Ugi-Azide Reactants cluster_process Process cluster_intermediates Key Intermediates cluster_product Final Product Aldehyde Aldehyde OnePot One-Pot Reaction (Ultrasound Irradiation) Aldehyde->OnePot Amine Amine Amine->OnePot Isocyanide Isocyanide Isocyanide->OnePot Azide TMSN3 Azide->OnePot Imine Iminium Ion OnePot->Imine Formation Nitrile Nitrilium Ion Imine->Nitrile + Isocyanide Tetrazole 1,5-Disubstituted Tetrazole Nitrile->Tetrazole + Azide (Cyclization)

Caption: Workflow for Ugi-Azide multicomponent synthesis.

Method 3: Water-Mediated Synthesis of 5-Substituted-1H-Tetrazoles Using a Recyclable Catalyst

Principle: Water is the ultimate green solvent due to its non-toxicity, availability, and safety.[12] While organic substrates often have low solubility in water, the use of catalysts and elevated temperatures can overcome this limitation.[5] Zinc salts have been shown to be effective catalysts for the cycloaddition of nitriles and sodium azide in water, offering a safer alternative to methods that generate hydrazoic acid in situ.[5]

Experimental Protocol:

  • Reaction Setup: In a sealed pressure tube, suspend the nitrile (1.0 mmol), sodium azide (1.5 mmol), and zinc bromide (ZnBr₂, 10 mol%) in 5 mL of deionized water.[5]

  • Heating: Heat the reaction mixture at 160-170°C in an oil bath for 12-24 hours with vigorous stirring. The reaction should be conducted in a well-ventilated fume hood as a safety precaution.

  • Workup: Cool the reaction to room temperature. Acidify the mixture with 3M HCl to a pH of ~1. If a precipitate forms, collect it by filtration.

  • Extraction and Purification: If no precipitate forms, extract the aqueous solution with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent.

Safety Note: While this aqueous method minimizes the release of hydrazoic acid, all reactions involving azides should be handled with extreme caution.[6] Avoid contact with heavy metals and strong acids.

Data Summary: Comparison of Green Synthesis Methods

MethodKey AdvantagesTypical SolventsEnergy SourceReaction TimeCatalyst TypeReference
Microwave-Assisted Rapid, high yields, reduced side productsSolvent-free, DMFMicrowave10-30 minHomogeneous (CuI)[3][11][17]
Ultrasound-Assisted Mild conditions, high efficiencyMethanol, Solvent-freeUltrasound1-3 hoursCatalyst-free (MCR)[19]
Water-Mediated Environmentally benign, safeWaterConventional Heat12-24 hoursHomogeneous (ZnBr₂)[5][12]
Nanocatalysis High efficiency, catalyst recyclabilityEthanol, PEGConventional Heat4-8 hoursHeterogeneous (e.g., Fe₃O₄-based)[9][13][14][23]

Conclusion and Future Outlook

The transition towards green and sustainable synthetic methodologies is not merely a trend but a necessity for modern chemical and pharmaceutical development. The protocols outlined in this guide demonstrate that the synthesis of vital tetrazole derivatives can be achieved with high efficiency while minimizing environmental impact and operational hazards.[7][8] Microwave-assisted, ultrasound-promoted, water-mediated, and nanocatalyst-driven methods represent powerful tools in the arsenal of the contemporary research scientist.

Future research will likely focus on the development of even more efficient and recyclable catalysts, the expanded use of flow chemistry for safer and more scalable tetrazole synthesis, and the continued exploration of multicomponent reactions to build molecular complexity in a sustainable manner.[16] By embracing these green principles, the scientific community can continue to innovate responsibly, delivering crucial pharmaceuticals while safeguarding our planet.

References

Application Note: Enhancing Tetrazole Synthesis Safety and Efficiency with Continuous Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrazoles are a cornerstone of modern medicinal chemistry, serving as crucial bioisosteres for carboxylic acids in numerous blockbuster drugs.[1][2][3][4] However, their synthesis is notoriously hazardous, traditionally relying on batch processes involving toxic, explosive, and shock-sensitive reagents like hydrazoic acid (HN₃) and metal azides.[5][6] This application note details the strategic implementation of continuous flow chemistry to fundamentally mitigate these risks. By leveraging the unique advantages of microreactors—such as superior heat and mass transfer, precise parameter control, and the elimination of hazardous reagent accumulation—flow chemistry transforms tetrazole synthesis into a safe, efficient, and scalable process suitable for both laboratory research and industrial manufacturing.[5][7]

The Challenge: Inherent Dangers of Batch Tetrazole Synthesis

The primary route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide source with a nitrile.[8][9] In a conventional batch reactor, this process is fraught with danger:

  • Generation of Hydrazoic Acid (HN₃): The protonation of sodium azide, even with trace acidic impurities, generates hydrazoic acid.[5][6] HN₃ is not only highly toxic but also violently explosive, especially in the vapor phase. Batch reactors, with their significant headspace, create a dangerous environment where explosive concentrations of HN₃ can accumulate.[10][11][12]

  • Use of Shock-Sensitive Reagents: Many protocols employ reagents like zinc azide (Zn(N₃)₂), which are shock-sensitive and pose a significant detonation risk, especially during isolation and handling.[5][10][13]

  • Thermal Runaway: The cycloaddition reaction can be exothermic. The poor surface-area-to-volume ratio in large batch reactors hinders efficient heat dissipation, creating the potential for thermal runaway, which can accelerate the decomposition of azides and lead to catastrophic failure.[14][15]

  • Scalability Issues: Scaling up batch synthesis of tetrazoles is a formidable challenge. The increased quantities of hazardous materials exacerbate all the risks mentioned above, often making large-scale production impractical and unsafe.[6]

The Solution: Continuous Flow Chemistry as an Enabling Technology

Continuous flow chemistry offers a paradigm shift in handling hazardous reactions.[16][17] By confining the reaction to the small volume of a microreactor or coiled tube, the inherent safety of the process is dramatically enhanced.[5][7][11][18]

  • Intrinsic Safety: Only minuscule quantities of reagents are reacting at any given moment, minimizing the potential energy of the system.[5][19][10] Crucially, the lack of headspace in a liquid-filled flow reactor prevents the accumulation of explosive HN₃ gas, a feature that not only obviates hazards but also enables more extreme—and therefore faster—reaction conditions.[10][12]

  • In Situ Generation and Consumption: Hazardous intermediates like HN₃ can be generated in situ from safer precursors and consumed immediately in the subsequent reaction step, preventing their accumulation.[5][11][14]

  • Superior Process Control: Flow reactors provide unparalleled control over reaction parameters. Precise manipulation of temperature, pressure, residence time, and stoichiometry leads to cleaner reactions, higher yields, and minimized byproduct formation.[16][14]

  • Efficient Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat dissipation, effectively quenching exothermic events and preventing thermal runaway.[14][15]

  • Safe and Simple Scalability: Scaling a flow process is achieved by either extending the operation time or by "numbering-up" (running identical reactors in parallel).[16][14] This avoids the safety hazards associated with increasing the volume of a batch reaction.

Experimental Protocols for Safe Tetrazole Synthesis

Here we present two robust protocols for the synthesis of 5-substituted-1H-tetrazoles using continuous flow technology.

Protocol 1: Metal-Free Synthesis via In Situ Hydrazoic Acid Generation

This protocol, adapted from the work of Jamison and co-workers, demonstrates a safe and highly efficient metal-free approach by conducting the reaction at elevated temperatures, which is only feasible in a flow format.[5][10][12][13]

A. Workflow Diagram

Flow_Setup_1 cluster_pumps Syringe Pumps cluster_reaction Reaction Zone cluster_quench Quench & Collection P1 Pump A Nitrile in NMP T T-Mixer P1->T P2 Pump B NaN₃ in H₂O P2->T Reactor Heated Coil Reactor (PFA Tubing @ 190 °C) T->Reactor Reagents Mix BPR Back Pressure Regulator (BPR) ~17 bar (250 psi) Reactor->BPR Product Stream Quench In-line Quench (NaNO₂ solution) BPR->Quench Pressure Control Collection Product Collection Quench->Collection Residual Azide Quenched caption Fig 1. Flow setup for metal-free tetrazole synthesis. Flow_Setup_2 cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Collection Pump HPLC Pump Loop Injection Loop Pump->Loop Carrier Solvent (Acetone) Reagent Reagent Solution (Nitrile + TMSN₃ in Acetone) Reagent->Loop Reactor Heated Packed-Bed Reactor (Polymer-Supported Organotin Catalyst) Loop->Reactor BPR Back Pressure Regulator (BPR) Reactor->BPR Collection Product Collection BPR->Collection caption Fig 2. Flow setup using a packed-bed reactor.

References

Application Note: 5-[3-(Trifluoromethoxy)phenyl]-2H-tetrazole as a Strategic Carboxylic Acid Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic replacement of a carboxylic acid moiety with a bioisostere is a cornerstone of modern medicinal chemistry, aimed at overcoming liabilities such as poor metabolic stability, low membrane permeability, and potential toxicity associated with acyl glucuronide formation.[1] The 5-substituted-1H-tetrazole is arguably the most successful non-classical bioisostere of the carboxylic acid, exhibiting a comparable pKa and spatial arrangement.[2][3][4][5] This application note provides a detailed guide to the synthesis, evaluation, and application of a highly valuable, but specific, bioisostere: 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole . The incorporation of the 3-trifluoromethoxy (-OCF₃) substituent offers a sophisticated method for modulating electronic properties and lipophilicity, thereby enhancing the drug-like characteristics of a lead compound.[6] We present detailed protocols for its synthesis and for the comparative evaluation of its physicochemical properties against its carboxylic acid counterpart, providing a framework for its rational incorporation into drug development programs.

The Rationale: Why Bioisosterism? Why this compound?

Carboxylic acids are prevalent in drug candidates due to their ability to form strong ionic and hydrogen bond interactions with biological targets. However, their acidic nature often leads to poor oral bioavailability and rapid metabolism.[7] The tetrazole ring effectively mimics the acidic proton and planar, delocalized anionic system of a carboxylate at physiological pH.[8][9]

Key advantages of the tetrazole bioisostere include:

  • Comparable Acidity: The pKa of 5-substituted-1H-tetrazoles (typically 4.5-5.0) is very similar to that of carboxylic acids, allowing them to engage in similar ionic interactions with receptors.[2][10]

  • Enhanced Metabolic Stability: The tetrazole ring is significantly more resistant to common metabolic pathways that affect carboxylic acids, such as glucuronidation and β-oxidation, often resulting in a longer plasma half-life.[11][12][13]

  • Increased Lipophilicity: The tetrazolate anion is approximately 10 times more lipophilic than the corresponding carboxylate, which can improve membrane permeability and cell penetration.[3][12]

The strategic placement of a trifluoromethoxy (-OCF₃) group at the meta-position of the phenyl ring further refines these properties. The -OCF₃ group is a highly lipophilic (Hansch π parameter of +1.04) and strongly electron-withdrawing substituent that is metabolically robust.[6] Its inclusion can enhance binding affinity through favorable electronic interactions and improve pharmacokinetic profiles by increasing lipophilicity and blocking potential sites of metabolism on the aromatic ring.

cluster_0 Parent Compound cluster_1 Bioisosteric Replacement cluster_2 Property Modulation Parent_COOH R-Ph-COOH Bioisostere_Tet R-Ph-(CN4H) {5-[3-(OCF3)phenyl]-2H-tetrazole} Parent_COOH->Bioisostere_Tet Bioisosteric Replacement Prop1 Comparable pKa (Maintains Acidity) Bioisostere_Tet->Prop1 Prop2 Increased Lipophilicity (LogD) (↑ Permeability) Bioisostere_Tet->Prop2 Prop3 Enhanced Metabolic Stability (↑ Half-life) Bioisostere_Tet->Prop3

Caption: Bioisosteric replacement of a carboxylic acid with the tetrazole moiety.

Synthesis Protocol: From Nitrile to Tetrazole

The most reliable method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[14][15] The following protocol utilizes zinc bromide as a catalyst in water, which is a safe, efficient, and environmentally conscious method that avoids the generation of hazardous hydrazoic acid.[16][17]

Starting Material: 3-(Trifluoromethoxy)benzonitrile Target Molecule: 5-[3-(Trifluoromethoxy)phenyl]-1H-tetrazole

Materials & Reagents:

  • 3-(Trifluoromethoxy)benzonitrile (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq) - Caution: Highly toxic and explosive.

  • Zinc Bromide (ZnBr₂) (0.5 eq)

  • Deionized Water

  • 6M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 3-(trifluoromethoxy)benzonitrile (e.g., 10 mmol, 1.87 g), sodium azide (15 mmol, 0.975 g), zinc bromide (5 mmol, 1.13 g), and deionized water (20 mL).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 100-110 °C with vigorous stirring. The reaction is typically complete within 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

    • Causality Note: Zinc bromide acts as a Lewis acid, coordinating to the nitrogen of the nitrile. This activation polarizes the carbon-nitrogen triple bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the azide ion. Using water as a solvent at a slightly alkaline pH (due to the reagents) minimizes the formation of volatile and explosive hydrazoic acid (HN₃).[17]

  • Workup - Acidification: After cooling the reaction to room temperature, carefully acidify the mixture to pH ~1-2 by the dropwise addition of 6M HCl while stirring in an ice bath. This protonates the tetrazolate anion, causing the product to precipitate.

    • Self-Validation: The formation of a white precipitate upon acidification is a strong indicator of successful product formation.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). The product is organic-soluble.

  • Workup - Washing & Drying: Combine the organic layers and wash sequentially with deionized water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield 5-[3-(trifluoromethoxy)phenyl]-1H-tetrazole as a white crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Start Starting Materials: 3-(Trifluoromethoxy)benzonitrile NaN₃, ZnBr₂, H₂O React Heat to Reflux (100-110°C) 12-24 hours Start->React Cool Cool to Room Temperature React->Cool Acidify Acidify to pH 1-2 with 6M HCl Cool->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize Concentrate->Purify Final Final Product: 5-[3-(trifluoromethoxy)phenyl] -1H-tetrazole Purify->Final

Caption: Workflow for the synthesis of 5-[3-(trifluoromethoxy)phenyl]-1H-tetrazole.

Protocols for Comparative Physicochemical Profiling

To validate the effectiveness of the bioisosteric replacement, it is essential to perform a head-to-head comparison of the key physicochemical properties of the tetrazole analog against the parent carboxylic acid compound.

Protocol 4.1: pKa Determination via Potentiometric Titration
  • Objective: To measure the acidity of the N-H proton on the tetrazole ring and compare it to the carboxylic acid proton.

  • Methodology:

    • Prepare a 1-5 mM solution of the test compound (both the carboxylic acid and the tetrazole analog) in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.

    • Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.01 M KOH) at a constant temperature (25 °C).

    • Record the pH value after each incremental addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

    • Expected Outcome: The pKa of the tetrazole should be slightly higher (less acidic) than the carboxylic acid, but still within a physiologically relevant acidic range (typically 4.5-5.5).[3]

Protocol 4.2: Lipophilicity Determination (LogD₇.₄) via Shake-Flask Method
  • Objective: To quantify the lipophilicity at physiological pH, which is a key predictor of membrane permeability.

  • Methodology:

    • Prepare a phosphate buffer solution at pH 7.4. Pre-saturate equal volumes of n-octanol and the pH 7.4 buffer by shaking them together for 24 hours and then allowing the layers to separate.

    • Prepare a stock solution of the test compound in the pre-saturated n-octanol.

    • Add a known volume of the octanol stock solution to a known volume of the pre-saturated buffer in a vial.

    • Shake the vial vigorously for 1-2 hours to allow for partitioning equilibrium to be reached.

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully sample both the n-octanol and the aqueous buffer layers.

    • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

    • Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]octanol / [Compound]buffer).

    • Expected Outcome: The LogD₇.₄ value for the tetrazole analog is expected to be significantly higher than that of the carboxylic acid analog, indicating greater lipophilicity.[12]

Protocol 4.3: In Vitro Metabolic Stability Assessment
  • Objective: To evaluate the compound's susceptibility to phase I metabolism by liver enzymes.

  • Methodology:

    • Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase), phosphate buffer (pH 7.4).

    • Incubation: Pre-warm the HLM suspension and buffer to 37 °C.

    • In a microcentrifuge tube, add the HLM, buffer, and the test compound (final concentration typically 1 µM). Pre-incubate for 5 minutes at 37 °C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

    • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant. Calculate the in vitro half-life (t½) as 0.693 / k.

    • Causality Note: Liver microsomes contain cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I drug metabolism. NADPH is a required cofactor for CYP activity. A longer half-life indicates greater resistance to metabolic degradation.[7][11]

Data Interpretation and Expected Outcomes

The results from the comparative profiling should be summarized to provide a clear rationale for the benefits of the bioisosteric replacement.

Property3-Carboxyphenyl Analog5-[3-(OCF₃)phenyl]tetrazole AnalogRationale for Difference
pKa ~4.2~4.8The tetrazole N-H is slightly less acidic than a carboxylic acid O-H but remains largely ionized at physiological pH.[2][3]
LogD₇.₄ Lower (e.g., 1.5)Higher (e.g., 2.5)The tetrazolate anion is inherently more lipophilic, and the -OCF₃ group is a major contributor to lipophilicity.[6][12]
Metabolic t½ (HLM) Shorter (e.g., <15 min)Longer (e.g., >60 min)The tetrazole ring is resistant to glucuronidation, and the -OCF₃ group is metabolically stable and can shield the ring from oxidation.[11][13]

Conclusion and Future Directions

The use of this compound as a carboxylic acid bioisostere represents a sophisticated and powerful strategy in drug design. This moiety not only preserves the essential acidity required for target interaction but also confers significant advantages in terms of metabolic stability and lipophilicity. The protocols outlined in this note provide a robust framework for the synthesis and comparative evaluation of this valuable structural unit. Successful validation through these assays strongly justifies the progression of the tetrazole-containing candidate into further in vitro and in vivo efficacy and DMPK studies.

cluster_0 Pre-Clinical Workflow Synthesis Synthesis of Tetrazole Analog Profiling Comparative Physicochemical Profiling (pKa, LogD, Stability) Synthesis->Profiling InVitro In Vitro Biological Assays (Potency, Selectivity) Profiling->InVitro Favorable Properties DMPK In Vitro ADME (Permeability, PPB, CYP Inhibition) InVitro->DMPK Potent & Selective InVivo In Vivo PK/PD Studies in Animal Models DMPK->InVivo Good ADME Profile Candidate Lead Candidate Selection InVivo->Candidate Efficacious & Safe

Caption: A typical workflow for the evaluation of a bioisostere in drug discovery.

References

Application Notes & Protocols: The Strategic Use of 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Deconstructing a Privileged Scaffold

In the landscape of contemporary drug discovery, the rational design of small molecules hinges on the strategic incorporation of functional groups that confer optimal physicochemical and pharmacokinetic properties. The compound 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole is a quintessential example of such design. It is not merely a chemical entity but a carefully orchestrated combination of two high-value pharmacophoric elements: the tetrazole ring and the trifluoromethoxy-substituted phenyl group .

This guide provides an in-depth exploration of this compound's utility, moving beyond simple descriptions to elucidate the mechanistic reasoning behind its application. We will detail validated protocols for its evaluation, empowering researchers to effectively integrate this scaffold into their drug discovery programs.

Section 1: The Scientific Rationale - A Molecule of Two Halves

The power of this compound lies in the synergistic interplay of its constituent parts. Understanding these components is critical to appreciating its potential.

The Tetrazole Ring: A Superior Bioisostere for Carboxylic Acid

The 5-substituted tetrazole ring is widely recognized in medicinal chemistry as a metabolically robust bioisostere of the carboxylic acid group.[1][2][3] The rationale for this substitution is compelling:

  • Comparable Acidity: The tetrazole proton has a pKa similar to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets, such as the arginine or lysine residues in a receptor's active site.[4]

  • Enhanced Metabolic Stability: Unlike carboxylic acids, which are susceptible to Phase II metabolism via glucuronidation (forming potentially reactive acyl glucuronides), the tetrazole ring is significantly more resistant to metabolic transformation.[1][4] This inherent stability can lead to a longer in vivo half-life and a more predictable pharmacokinetic profile.

  • Improved Pharmacokinetics: Replacing a carboxylic acid with a tetrazole often increases a compound's lipophilicity. This can enhance membrane permeability and oral bioavailability, critical factors for developing orally administered drugs.[1][5] The tetrazole moiety contributes to improvements in potency and conformational rigidity.[2]

The Trifluoromethoxy (OCF₃) Phenyl Group: A "Magic" Moiety for Drug Design

The trifluoromethoxy (-OCF₃) group is one of the most lipophilic electron-withdrawing substituents used in drug design, often referred to for its profound and beneficial impact on molecular properties.[6]

  • Potent Lipophilicity: With a Hansch π parameter of +1.04, the -OCF₃ group dramatically increases a molecule's lipophilicity, which can be crucial for crossing biological membranes, including the blood-brain barrier.[6]

  • Metabolic Resistance: The carbon-fluorine bond is one of the strongest in organic chemistry.[7] This strength renders the -OCF₃ group exceptionally stable to oxidative metabolism by cytochrome P450 enzymes, shielding the molecule from degradation and prolonging its action.[7][8]

  • Modulation of Electronic Properties: As a strong electron-withdrawing group, the -OCF₃ moiety can significantly influence the electron distribution of the phenyl ring, altering interactions with the biological target and potentially enhancing binding affinity.[7][8]

The combination of these two moieties results in a scaffold that is pre-optimized for metabolic stability, cell permeability, and potent target engagement.

Physicochemical Properties Summary
PropertyValueRationale & Significance
Molecular Formula C₈H₅F₃N₄O-
Molecular Weight 246.15 g/mol Falls within the typical range for small molecule drug candidates.
Predicted LogP ~2.5 - 3.5Indicates good lipophilicity, suggesting favorable membrane permeability.
Predicted pKa ~4.5 - 5.0Acidity is comparable to carboxylic acids, enabling key ionic interactions.
Hydrogen Bond Donors 1 (Tetrazole N-H)Can participate in hydrogen bonding with the target protein.
Hydrogen Bond Acceptors 4 (Tetrazole Nitrogens)Provides multiple points for hydrogen bond interactions.

Section 2: Application Case Study - Inhibition of 11β-HSD1

To illustrate the practical application of this compound, we will frame our protocols around a relevant therapeutic target: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is a key regulator of glucocorticoid activity, converting inactive cortisone to active cortisol, and its inhibition is a therapeutic strategy for metabolic syndrome and type 2 diabetes.[9][10] Many known 11β-HSD1 inhibitors feature acidic moieties to interact with the active site, making our tetrazole-containing compound a highly plausible candidate.

References

Application Note & Protocols: A Guide to the In Vitro ADME-Tox Profiling of Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrazole ring is a privileged scaffold in modern medicinal chemistry, primarily serving as a robust bioisostere for the carboxylic acid group.[1][2] This substitution often enhances critical drug-like properties, including metabolic stability and membrane permeability, by increasing lipophilicity compared to the corresponding carboxylate.[3][4] However, despite the inherent stability of the tetrazole core, the overall ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a tetrazole-containing drug candidate is dictated by the entire molecular structure. Early, systematic in vitro profiling is therefore indispensable to identify liabilities, guide structure-activity relationship (SAR) studies, and mitigate late-stage attrition.[5][6] This guide provides a comprehensive overview and detailed protocols for the essential in vitro ADME-Tox assays specifically tailored for the evaluation of novel tetrazole derivatives.

The Strategic Importance of Tetrazoles in Drug Design

The five-membered aromatic ring of tetrazole, with its four nitrogen atoms, possesses an acidic proton with a pKa similar to that of a carboxylic acid.[7] This allows it to engage in similar hydrogen bond interactions at a physiological pH.[4][7] The key advantages conferred by this bioisosteric replacement include:

  • Enhanced Metabolic Stability: The tetrazole ring is resistant to many common metabolic pathways, such as β-oxidation or conjugation with amino acids, which can be liabilities for carboxylic acids.[4][8]

  • Improved Pharmacokinetics: By replacing a polar carboxylate with a more lipophilic tetrazole, developers can often improve oral bioavailability and cell membrane penetration.[3][9]

  • Modulated Physicochemical Properties: The substitution allows for fine-tuning of a compound's acidity, lipophilicity, and overall electronic profile to optimize target engagement and ADME properties.[10]

Given these benefits, tetrazole moieties are found in numerous marketed drugs, including the antihypertensive agent Losartan and the antibacterial Cefotiam.[11] The following sections detail the critical assays for profiling these valuable compounds.

Absorption: Assessing Membrane Permeability

A drug's ability to cross the intestinal epithelium is a primary determinant of its oral bioavailability. We utilize a tiered approach, starting with a high-throughput artificial membrane assay followed by a more biologically complex cell-based model.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a rapid, cost-effective method for predicting passive, transcellular diffusion.[12][13] It uses a synthetic membrane coated with lipids to mimic the intestinal barrier, making it an ideal first-pass screen to flag compounds with fundamental permeability issues.[14]

By omitting active transporters and metabolic enzymes, PAMPA specifically isolates a compound's capacity for passive diffusion.[15] Comparing PAMPA results with cell-based assays can subsequently reveal the influence of active transport mechanisms (efflux or uptake).[12][16]

  • Preparation: A 96-well filter plate is coated with a 10% (w/v) solution of lecithin in dodecane to form the artificial membrane. The corresponding 96-well acceptor plate is filled with a buffer solution (pH 7.4) containing a scavenger sink to mimic physiological conditions.

  • Compound Addition: The tetrazole derivatives are dissolved in a donor buffer (e.g., pH 5.0 or 6.5 to simulate the gut environment) and added to the wells of the filter plate.

  • Incubation: The filter plate is placed on top of the acceptor plate, creating a "sandwich," and incubated for 4-16 hours at room temperature with gentle shaking.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation: The effective permeability (Pₑ) is calculated using the following equation: Pₑ = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (V_A * V_D) / ((V_A + V_D) * Area * Time)

Permeability ClassPAMPA Pₑ (x 10⁻⁶ cm/s)Predicted Human Absorption
High > 10> 85%
Medium 1 - 1020 - 85%
Low < 1< 20%
Caco-2 Cell Permeability Assay

The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[17] This model has the advantage of including both passive diffusion and the activity of transporters (e.g., P-glycoprotein efflux).[14][16]

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell™ inserts and cultured for 21 days until a differentiated monolayer with stable trans-epithelial electrical resistance (TEER) is formed.

  • Apical to Basolateral (A→B) Permeability: The test compound is added to the apical (donor) side, and its appearance on the basolateral (acceptor) side is measured over time (e.g., 2 hours). This represents drug absorption.

  • Basolateral to Apical (B→A) Permeability: The test compound is added to the basolateral side, and its appearance on the apical side is measured. This assesses active efflux.

  • Analysis: Samples from both compartments are analyzed by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.

  • Efflux Ratio (ER): The ratio of B→A Papp to A→B Papp is calculated. An ER > 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp.

G cluster_start Start: Compound Solution cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Workflow Start Test Tetrazole Derivative in Transport Buffer PAMPA_Plate Add to Donor Plate (Lecithin-coated Filter) Start->PAMPA_Plate Caco2_Plate Add to Differentiated Caco-2 Monolayer Start->Caco2_Plate PAMPA_Incubate Incubate with Acceptor Plate (pH 7.4) PAMPA_Plate->PAMPA_Incubate PAMPA_Analyze LC-MS/MS Analysis of Donor & Acceptor PAMPA_Incubate->PAMPA_Analyze PAMPA_Calc Calculate Pₑ (Passive Permeability) PAMPA_Analyze->PAMPA_Calc Caco2_Incubate Incubate A→B and B→A (e.g., 2 hours, 37°C) Caco2_Plate->Caco2_Incubate Caco2_Analyze LC-MS/MS Analysis of Both Chambers Caco2_Incubate->Caco2_Analyze Caco2_Calc Calculate Papp (A→B, B→A) & Efflux Ratio Caco2_Analyze->Caco2_Calc

Distribution: Plasma Protein Binding (PPB)

Only the unbound fraction of a drug in plasma is free to interact with its target, be metabolized, or be cleared.[18][19] Therefore, determining the fraction unbound (fu) is critical for interpreting efficacy and toxicity data.[20]

Equilibrium dialysis is considered the gold standard for PPB assessment because it minimizes non-specific binding, which can be an issue with other methods like ultrafiltration.[20][21] The Rapid Equilibrium Dialysis (RED) device is a high-throughput format of this technique.[19]

  • Device Setup: The RED device consists of disposable inserts, each with two chambers separated by a semipermeable dialysis membrane (typically 8 kDa MWCO).

  • Sample Addition: The tetrazole derivative is added to plasma (human, rat, etc.) at a specified concentration (e.g., 3 µM). This plasma-drug mixture is added to one chamber of the insert. Dialysis buffer (PBS, pH 7.4) is added to the other chamber.

  • Equilibrium Incubation: The plate is sealed and incubated at 37°C for 4-6 hours with shaking to allow the free drug to reach equilibrium across the membrane.

  • Sampling & Analysis: Aliquots are taken from both the plasma and buffer chambers. The plasma sample is often quenched with acetonitrile to precipitate proteins. Both samples are then analyzed by LC-MS/MS to determine the drug concentration.

  • Calculation:

    • % Bound = ([Conc]_plasma - [Conc]_buffer) / [Conc]_plasma * 100

    • Fraction Unbound (fu) = [Conc]_buffer / [Conc]_plasma

ParameterConditionRationale
Method Rapid Equilibrium Dialysis (RED)Gold standard, minimizes non-specific binding.[20]
Plasma Source Human, Rat, Mouse (Pooled)Assess inter-species differences.
Test Conc. 1-10 µMRelevant for therapeutic concentrations.
Incubation Time 4 hoursSufficient to reach equilibrium for most small molecules.[19]
Temperature 37°CMimics physiological conditions.
Analysis LC-MS/MSHigh sensitivity and specificity.

Metabolism: Stability and CYP450 Interaction

While the tetrazole ring itself is generally stable, other parts of the molecule can be metabolic hotspots.[8] Early assessment of metabolic stability and potential for drug-drug interactions (DDIs) via Cytochrome P450 (CYP) enzyme inhibition is crucial.

Metabolic Stability in Liver Microsomes

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[22] This assay is a cost-effective screen to determine a compound's intrinsic clearance (CLint).[8]

  • Incubation Mixture: The test compound (e.g., 1 µM) is incubated with pooled liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.

  • Time-Point Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped by adding cold acetonitrile.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the percent remaining compound versus time.

Cytochrome P450 (CYP) Inhibition

Tetrazole derivatives, like many nitrogen-containing heterocycles, can inhibit CYP enzymes, leading to potentially dangerous DDIs. A screening panel against the major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is a regulatory requirement.

  • Reagents: Recombinant human CYP enzymes, a fluorogenic probe substrate specific for each isoform, and the test compound are used.

  • Assay Setup: The test compound (at multiple concentrations) is pre-incubated with the specific CYP enzyme and NADPH in a 96- or 384-well plate.

  • Reaction Start: The reaction is started by adding the isoform-specific fluorogenic substrate.

  • Fluorescence Reading: The plate is incubated at 37°C, and the formation of the fluorescent metabolite is monitored over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated. The percent inhibition at each concentration of the test compound is determined relative to a vehicle control. An IC₅₀ value (the concentration causing 50% inhibition) is then calculated.

G start Test Tetrazole Derivative pre_incubate Pre-incubate Test Compound with specific rCYP + NADPH start->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate measure Measure Fluorescence (Kinetic Read) add_substrate->measure calculate Calculate Rate of Reaction & % Inhibition measure->calculate determine_ic50 Determine IC₅₀ Value calculate->determine_ic50

In Vitro Toxicology Screening

Early identification of toxicological liabilities is paramount to avoid costly late-stage failures.[5] A standard panel includes assays for general cytotoxicity, cardiotoxicity, and genotoxicity.

Cytotoxicity (MTT Assay)

This colorimetric assay assesses the general metabolic health of cells and provides a measure of cell viability.[23][24] It is a rapid screen for identifying compounds that cause acute cell death.[25][26]

  • Cell Plating: A relevant cell line (e.g., HepG2 for liver toxicity) is seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with the tetrazole derivative across a range of concentrations for 24-72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is read on a plate reader (at ~570 nm). The intensity of the purple color is proportional to the number of viable cells. An IC₅₀ (concentration causing 50% loss of viability) is calculated.

Cardiotoxicity (hERG Inhibition Assay)

Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal arrhythmias.[27] Assessing hERG liability is a critical regulatory checkpoint.[28] Automated patch-clamp systems provide a high-throughput method for this evaluation.[27]

The specific voltage protocol used is designed to isolate the hERG tail current, which is the primary current responsible for cardiac repolarization and the most sensitive to drug block.[29][30]

  • Cell Preparation: HEK293 cells stably expressing the hERG channel are used.

  • Automated Patch-Clamp: The system (e.g., QPatch) establishes a whole-cell patch-clamp configuration.

  • Voltage Protocol & Baseline: A specific voltage protocol is applied to elicit hERG currents. A stable baseline current is recorded in an external solution.

  • Compound Application: The test compound is applied at increasing concentrations. The current is recorded at each concentration until a steady-state block is achieved.

  • Analysis: The peak tail current is measured. The percent inhibition at each concentration is calculated relative to the vehicle control, and an IC₅₀ value is determined.

ParameterValuePurpose
Holding Potential -80 mVMaintain channels in a closed state.
Depolarization Step +20 mV for 2000 msActivate and then inactivate channels.
Repolarization Ramp Ramp to -80 mV over 1000 msRemove inactivation and allow channels to open, generating the tail current.[28]
Frequency Every 15 secondsAllow for channel recovery between sweeps.
Genotoxicity (Bacterial Reverse Mutation Assay - Ames Test)

The Ames test is a widely used method to assess a compound's potential to cause DNA mutations, which can indicate carcinogenic potential.[31][32]

The test uses multiple strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, making them unable to grow without external histidine.[31][32] A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to synthesize histidine and form colonies.[33] The inclusion of a rat liver S9 fraction is critical, as it provides metabolic enzymes that can convert a non-mutagenic compound into a mutagenic metabolite.[31][33]

  • Preparation: The test compound is mixed with an overnight culture of a specific Salmonella tester strain and, in parallel plates, with a mixture containing the S9 fraction.

  • Top Agar: Molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) is added to the mixture.

  • Plating: The mixture is quickly poured onto a minimal glucose agar plate and spread evenly.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies on each plate is counted.

  • Interpretation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least two-fold greater than the spontaneous reversion rate seen in the negative control plates.

Integrated ADME-Tox Strategy

A successful drug discovery program relies on integrating data from these assays to build a comprehensive profile of each tetrazole derivative. This allows for a multi-parameter optimization process where potency, permeability, stability, and safety are improved in parallel.

G cluster_tier1 Tier 1: High-Throughput Screening cluster_tier2 Tier 2: Detailed Profiling of Hits cluster_tier3 Tier 3: Pre-Lead Optimization Safety start New Tetrazole Derivative pampa PAMPA (Permeability) start->pampa cyp_inhibit CYP Inhibition Screen (IC₅₀ @ 5 Isoforms) start->cyp_inhibit ppb_screen PPB Screen (% Bound @ 1 Conc.) start->ppb_screen caco2 Caco-2 Assay (Papp A→B, B→A, ER) pampa->caco2 cyp_inhibit->caco2 ppb_screen->caco2 metstab Microsomal Stability (t½, CLint) caco2->metstab herg hERG Assay (IC₅₀) metstab->herg cyto Cytotoxicity (IC₅₀) herg->cyto ames Ames Test (Mutagenicity) herg->ames decision Go / No-Go Decision Structure Modification cyto->decision ames->decision

References

Application Notes and Protocols: 5-[3-(Trifluoromethoxy)phenyl]-2H-tetrazole as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide for the investigation of 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole as a potential enzyme inhibitor. This document outlines the scientific rationale for considering this compound as a candidate for enzyme-targeted drug discovery, detailed protocols for its characterization, and workflows for determining its inhibitory activity and mechanism of action. By integrating insights from medicinal chemistry and enzymology, this guide serves as a foundational resource for researchers initiating studies on this and structurally related molecules.

Introduction: Scientific Rationale and Compound Profile

The strategic design of small molecule enzyme inhibitors is a cornerstone of modern drug discovery. The compound this compound incorporates two key structural motifs that are of significant interest in medicinal chemistry: the tetrazole ring and the trifluoromethoxy-substituted phenyl group.

The tetrazole ring is a well-established bioisostere of the carboxylic acid group.[1] This substitution can offer several advantages, including improved metabolic stability, enhanced lipophilicity, and a similar pKa value, which allows it to participate in similar ionic interactions with enzyme active sites.[2] Tetrazole-containing compounds have demonstrated inhibitory activity against a range of enzymes, including cyclooxygenases (COX) and metalloenzymes like carbonic anhydrases.[1][3]

The trifluoromethoxy (-OCF3) group is a powerful modulator of physicochemical properties in drug candidates. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5] The incorporation of trifluoromethoxy groups is a common strategy to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[5][6]

The combination of these two moieties in this compound presents a compelling case for its evaluation as an enzyme inhibitor. This document provides the necessary protocols to explore this potential.

Physicochemical Properties
PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C8H5F3N4O-
Molecular Weight ~242.15 g/mol Calculated
Appearance White to off-white solidTypical for this class of compounds
Solubility Soluble in DMSO and other organic solventsBased on related structures[8]
Lipophilicity (LogP) Moderately lipophilicThe trifluoromethoxy group increases lipophilicity[5]

Potential Enzyme Targets: A Hypothesis-Driven Approach

The structural features of this compound suggest several classes of enzymes as potential targets for inhibition. The following diagram illustrates a logic-based approach to selecting initial enzyme targets for screening.

TargetSelection cluster_tetrazole Properties of Tetrazole cluster_tfm Properties of -OCF3 Phenyl cluster_targets Hypothesized Enzyme Targets Compound This compound Tetrazole Tetrazole Moiety Compound->Tetrazole TFM_Ph Trifluoromethoxy-Phenyl Moiety Compound->TFM_Ph Bioisostere Bioisostere of Carboxylic Acid Tetrazole->Bioisostere ZincBinder Potential Zinc-Binding Group Tetrazole->ZincBinder Lipophilicity Increased Lipophilicity & Metabolic Stability TFM_Ph->Lipophilicity Hydrophobic Hydrophobic Interactions TFM_Ph->Hydrophobic Proteases Proteases (e.g., MMPs) Bioisostere->Proteases Mimics substrate carboxylate Metalloenzymes Metalloenzymes (e.g., Carbonic Anhydrase) ZincBinder->Metalloenzymes Coordinates with metal cofactor COX Cyclooxygenases (COX) Lipophilicity->COX Accesses hydrophobic channel Hydrolases Hydrolases (e.g., FAAH) Hydrophobic->Hydrolases Binds to hydrophobic pockets

Caption: Rationale for selecting potential enzyme targets.

Experimental Protocols

The following protocols provide a framework for the initial characterization of this compound as an enzyme inhibitor.

General Enzyme Inhibition Assay (Spectrophotometric)

This protocol outlines a general workflow for determining the half-maximal inhibitory concentration (IC50) of the test compound against a target enzyme using a spectrophotometer or plate reader.[2][9]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • This compound (test inhibitor)

  • Appropriate assay buffer (optimized for pH and ionic strength)

  • Cofactors (if required by the enzyme)

  • 96-well microplates (UV-transparent or clear, depending on the assay)

  • Multichannel pipettes

  • Microplate reader or spectrophotometer

Protocol Steps:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare a working solution of the enzyme in the assay buffer. The concentration should be optimized to yield a linear reaction rate over the desired time course.

  • Assay Plate Setup:

    • Create a serial dilution of the test inhibitor stock solution in the assay buffer. This will be your range of inhibitor concentrations.

    • In a 96-well plate, add the following to triplicate wells:

      • Test wells: A fixed volume of enzyme solution and an equal volume of each inhibitor dilution.

      • Positive control (100% activity): Enzyme solution and an equal volume of buffer containing the same percentage of DMSO as the test wells.

      • Negative control (0% activity): Buffer only (no enzyme).

  • Pre-incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells simultaneously using a multichannel pipette.

    • Immediately place the plate in the microplate reader and begin monitoring the change in absorbance at the appropriate wavelength over time (kinetic mode). The wavelength is dependent on the substrate/product chromophore.

  • Data Analysis and IC50 Determination:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor Stock (e.g., 10 mM in DMSO) Serial_Dilution Create Serial Dilution of Inhibitor Prep_Inhibitor->Serial_Dilution Prep_Enzyme Prepare Enzyme Working Solution Plate_Setup Set Up 96-Well Plate (Controls + Test Concentrations) Prep_Enzyme->Plate_Setup Prep_Substrate Prepare Substrate Stock Solution Add_Substrate Initiate Reaction with Substrate Prep_Substrate->Add_Substrate Serial_Dilution->Plate_Setup Pre_Incubate Pre-incubate Enzyme and Inhibitor Plate_Setup->Pre_Incubate Pre_Incubate->Add_Substrate Read_Plate Monitor Absorbance (Kinetic Read) Add_Substrate->Read_Plate Calc_V0 Calculate Initial Velocities (V₀) Read_Plate->Calc_V0 Calc_Inhibition Calculate % Inhibition Calc_V0->Calc_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 via Non-linear Regression Plot_Data->Determine_IC50

Caption: Workflow for IC50 determination.

Mechanism of Inhibition (MoI) Studies

To understand how this compound inhibits the enzyme, kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.

Procedure:

  • Set up a matrix of reactions where each row represents a fixed concentration of the inhibitor (including a zero-inhibitor control) and each column represents a different concentration of the substrate.

  • Run the enzyme assay as described in section 3.1 for each condition in the matrix.

  • Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[Substrate]).

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

    • Mixed Inhibition: The lines will intersect in the second or third quadrant.

  • From these plots, the inhibition constant (Ki) can be determined.

In Silico Protocol: Molecular Docking Workflow

Molecular docking can provide insights into the potential binding mode of this compound within the active site of a target enzyme.

Prerequisites:

  • A high-resolution 3D crystal structure of the target enzyme (obtained from the Protein Data Bank).

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro).

Workflow:

  • Ligand Preparation:

    • Draw the 2D structure of this compound.

    • Convert the 2D structure to a 3D conformation and perform energy minimization.

    • Assign appropriate partial charges.

  • Receptor (Enzyme) Preparation:

    • Load the enzyme's crystal structure.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign protonation states appropriate for the assay pH.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

  • Docking Simulation:

    • Run the docking algorithm to generate multiple possible binding poses of the ligand within the defined active site.

    • The software will score and rank these poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Visualize the top-ranked poses.

    • Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions) between the inhibitor and the enzyme's active site residues.

    • Compare the predicted binding mode with experimental structure-activity relationship (SAR) data if available.

Conclusion and Future Directions

The structural attributes of this compound make it a promising candidate for investigation as an enzyme inhibitor. The protocols detailed in these application notes provide a robust starting point for researchers to systematically evaluate its inhibitory potential against a range of hypothesized enzyme targets. Successful identification of inhibitory activity should be followed by more advanced studies, including lead optimization, in vivo efficacy models, and detailed toxicological profiling, to fully assess its therapeutic potential.

References

Application Notes and Protocols for Cell-Based Assays to Interrogate the Activity of 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tetrazole moiety is a critical pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The compound 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole is a synthetic heterocyclic compound characterized by a tetrazole ring and a trifluoromethoxy-substituted phenyl group. While its precise biological target is not yet fully elucidated, related structures have been investigated for their potential as enzyme inhibitors and for their effects on cell proliferation.[2]

This guide provides a comprehensive, multi-tiered strategy for researchers, scientists, and drug development professionals to characterize the cellular activity of this compound. As a compound with a nascent biological profile, a logical and systematic screening cascade is essential. We will begin with foundational assays to determine if the compound impacts cell health and then proceed to more sophisticated assays aimed at elucidating the potential mechanism of action.

This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to characterization.

Tier 1: Foundational Screening - Assessing General Cellular Effects

The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability and cytotoxicity. These assays serve as a gatekeeper for further studies; a compound that demonstrates significant activity warrants a deeper mechanistic investigation. We will utilize two common and robust assays for this purpose: the MTT assay to measure metabolic activity as an indicator of cell viability, and the LDH release assay to measure membrane integrity as an indicator of cytotoxicity.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[3] In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of metabolically active (and therefore viable) cells.[4]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h (allow attachment) cell_seeding->incubation1 add_compound Add compound to cells incubation1->add_compound compound_prep Prepare serial dilutions of this compound compound_prep->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 add_mtt Add MTT solution (0.5 mg/mL final conc.) incubation2->add_mtt incubation3 Incubate for 3-4h at 37°C add_mtt->incubation3 add_solubilizer Add solubilization solution (e.g., DMSO) incubation3->add_solubilizer incubation4 Incubate for 15 min with shaking add_solubilizer->incubation4 read_absorbance Read absorbance at 570 nm incubation4->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • Cells of interest (e.g., HeLa, A549, or a relevant cancer cell line)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl[5])

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium. A typical starting range might be from 100 µM down to 10 nM. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for a desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[4]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[5][6]

  • Solubilization: Carefully remove the medium containing MTT. For adherent cells, aspirate the media.[5] For suspension cells, centrifuge the plate and then aspirate.[5] Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4][5]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

ParameterRecommendationSource(s)
Cell Seeding Density 1,000 - 100,000 cells/well[6]
MTT Final Concentration 0.2 - 0.5 mg/mL[4]
MTT Incubation Time 2 - 4 hours[4][6]
Solubilization Time ~15 minutes (shaking)[5]
Absorbance Wavelength 570 nm (or 590 nm)[4][5]

Tier 2: Mechanistic Elucidation Assays

If this compound demonstrates a dose-dependent decrease in cell viability, the next logical step is to investigate the underlying mechanism. This tier focuses on assays designed to answer key questions: Is the compound inducing programmed cell death (apoptosis)? Is it modulating a major cell signaling pathway?

Apoptosis Induction Assessment via Caspase-3/7 Activity

Apoptosis is a form of programmed cell death characterized by a cascade of proteolytic enzymes called caspases. Caspases-3 and -7 are key executioner caspases; their activation is considered a hallmark of apoptosis.[7] Luminescent assays, such as Promega's Caspase-Glo® 3/7 Assay, provide a sensitive and high-throughput method to measure their activity. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal via luciferase.[8]

Experimental Workflow: Caspase-3/7 Assay

Caspase_Workflow cluster_prep Preparation & Treatment cluster_assay Assay Procedure (Add-Mix-Measure) cluster_readout Readout plate_cells Plate cells in 96-well white-walled plate treat_compound Treat with compound for desired time plate_cells->treat_compound equilibrate Equilibrate plate to room temperature treat_compound->equilibrate add_reagent Add 100 µL of reagent to each well equilibrate->add_reagent reconstitute Reconstitute Caspase-Glo® 3/7 Reagent reconstitute->add_reagent mix_plate Mix on plate shaker (30-60 sec) add_reagent->mix_plate incubate Incubate at room temp (1-3h) mix_plate->incubate read_luminescence Read luminescence with a plate luminometer incubate->read_luminescence

Caption: Workflow for the Caspase-Glo® 3/7 luminescent assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells of interest

  • 96-well white-walled plates (for luminescence)

  • This compound

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Plating and Treatment: Plate and treat cells with a concentration range of this compound as described in the MTT protocol (Section 1.1), but using white-walled plates suitable for luminescence. Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, which typically involves reconstituting the lyophilized substrate with the provided buffer.[9] Allow it to equilibrate to room temperature.

  • Assay Execution: a. Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, directly into the 100 µL of cell culture medium. This single addition results in cell lysis and initiation of the enzymatic reaction.[8] c. Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30-60 seconds. d. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The resulting signal is proportional to the amount of active caspase-3 and -7.

G-Protein Coupled Receptor (GPCR) Signaling Modulation via cAMP Assay

GPCRs are a vast family of transmembrane proteins that represent the primary targets for a large portion of clinical drugs.[10] Many GPCRs, upon activation, modulate the activity of adenylyl cyclase, leading to an increase or decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[11][12] Therefore, measuring cAMP levels is a robust method to screen for compounds that interact with a wide range of GPCRs. The cAMP-Glo™ Assay is a bioluminescent assay that can be used to quantify these changes.[11]

Signaling Pathway Overview

GPCR_cAMP_Pathway cluster_membrane Cell Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates/Inhibits cAMP cAMP AC->cAMP Converts Ligand Ligand (e.g., Test Compound) Ligand->GPCR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Simplified GPCR-cAMP signaling pathway.

Detailed Protocol: cAMP-Glo™ Assay

Materials:

  • Cells expressing GPCRs of interest (e.g., HEK293 cells)

  • cAMP-Glo™ Assay Kit (Promega) or similar

  • 96-well white-walled plates

  • This compound

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control)[13]

  • Luminometer

Procedure:

  • Cell Preparation:

    • Adherent Cells: Plate cells in a white-walled 96-well plate and incubate overnight.

    • Suspension Cells: Centrifuge cells, resuspend in induction buffer, and dispense into the plate.[14]

  • Compound Treatment (Induction): a. Prepare 2X concentrations of the test compound and controls (e.g., forskolin for Gs-coupled receptors) in induction buffer. b. Add the 2X compound solutions to the cells. c. Incubate for an appropriate time (e.g., 15-30 minutes) at room temperature to allow for cAMP modulation.

  • Cell Lysis and cAMP Detection: a. Add cAMP-Glo™ Lysis Buffer to each well. This step lyses the cells, releasing the accumulated cAMP. b. Add cAMP-Glo™ Detection Solution, which contains Protein Kinase A (PKA). The amount of cAMP present will be inversely proportional to the PKA activity.

  • ATP Detection: a. Add Kinase-Glo® Reagent. This reagent terminates the PKA reaction and measures the amount of remaining ATP through a luciferase reaction. b. Low cAMP levels result in high PKA activity, consuming ATP and leading to a low luminescence signal. High cAMP levels result in low PKA activity, sparing ATP and leading to a high luminescence signal.

  • Data Acquisition: Incubate for 20 minutes at room temperature and then measure luminescence. Quantify cAMP levels by comparing results to a standard curve of known cAMP concentrations.[14]

ParameterRecommendationSource(s)
Cell Type HEK293 or CHO cells are common[15]
Positive Control (Gs) Forskolin[13]
Induction Time 15 - 30 minutes[13][14]
Assay Format Homogeneous, "add-mix-measure"[11]
Readout Luminescence (inversely proportional to PKA activity)[14]

Data Interpretation and Next Steps

The results from this tiered assay approach will provide a foundational understanding of the bioactivity of this compound.

  • No Activity in Tier 1: If the compound shows no effect on cell viability, it may be inactive under the tested conditions, have low cell permeability, or target a non-essential pathway. Further studies might involve permeability assays or testing in different cell lines.

  • Activity in MTT Assay Only: If viability is reduced but no significant apoptosis is detected, the compound might be cytostatic (inhibiting proliferation) rather than cytotoxic, or it could be inducing non-apoptotic cell death (e.g., necrosis). Proliferation assays (e.g., measuring DNA synthesis) would be a logical next step.[16][17]

  • Activity in MTT and Caspase Assays: A dose-dependent decrease in viability correlated with an increase in caspase-3/7 activity strongly suggests the compound induces apoptosis. Further studies could investigate the intrinsic vs. extrinsic apoptosis pathways.[7][18]

  • Activity in cAMP Assay: If the compound modulates cAMP levels, it likely interacts with a GPCR or another component of the adenylyl cyclase signaling pathway. This would open a significant avenue for target deconvolution, using receptor panels to identify the specific GPCR target.

This systematic approach ensures that research efforts are directed efficiently, building a comprehensive cellular profile for this compound and paving the way for more advanced preclinical development.

References

Mechanism of action studies for 5-phenyl-2H-tetrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Elucidating the Mechanism of Action for 5-Phenyl-2H-Tetrazole Compounds

Introduction

The 5-phenyl-2H-tetrazole scaffold represents a cornerstone in modern medicinal chemistry. Characterized by a five-membered aromatic ring containing four nitrogen atoms and a phenyl substituent, this heterocyclic system is of immense interest to researchers and drug development professionals. A key feature of the tetrazole moiety is its role as a metabolically stable bioisostere of the carboxylic acid group, enabling it to participate in a wide array of intermolecular interactions with biological targets.[1][2] This versatility has led to the development of 5-phenyl-2H-tetrazole derivatives with a broad spectrum of pharmacological activities, including antihypertensive, anticancer, anti-inflammatory, antidiabetic, and anticonvulsant properties.[3][4]

Given this chemical diversity, a systematic and multi-faceted approach is essential to accurately determine the mechanism of action (MoA) for any novel compound within this class. This guide provides an integrated strategy, combining computational, in-vitro, and cellular methodologies to move from initial hypothesis to mechanistic validation. We will explore the causality behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation, empowering researchers to comprehensively characterize their 5-phenyl-2H-tetrazole compounds.

Part I: Initial Hypothesis Generation and Target Identification

Before embarking on extensive wet-lab experiments, a combination of computational and broad-based screening approaches can efficiently generate and refine hypotheses, saving considerable time and resources.

In Silico Target Prediction

Rationale: Computational tools leverage vast biological and chemical datasets to predict potential protein targets for a small molecule. This approach is invaluable for prioritizing experimental efforts, especially when the initial biological activity is identified through phenotypic screening without a known target.

Protocol: A Stepwise Computational Workflow

  • Ligand-Based Similarity Searching:

    • Objective: To identify known drugs or bioactive compounds with structural similarity to the 5-phenyl-2H-tetrazole derivative under investigation.

    • Procedure:

      • Generate a 2D or 3D representation of the query compound (e.g., as a SMILES string or SDF file).

      • Utilize public databases such as ChEMBL, PubChem, or BindingDB.

      • Perform a substructure or similarity search (e.g., using Tanimoto coefficient > 0.85 as a starting point).

      • Analyze the primary targets of the retrieved similar compounds. A recurring target across multiple hits suggests a high-probability hypothesis.

  • Molecular Docking:

    • Objective: To predict the binding pose and estimate the binding affinity of the compound to the active site of a hypothesized protein target.

    • Procedure:

      • Obtain the 3D crystal structure of the potential target protein from the Protein Data Bank (PDB).

      • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

      • Prepare the 3D structure of the ligand (the tetrazole compound) and assign appropriate charges.

      • Define the binding site (active site) on the protein based on the co-crystallized ligand or published literature.

      • Run the docking simulation using software like AutoDock, Glide, or GOLD.

      • Analyze the results, focusing on the predicted binding energy (scoring function) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues. A low binding energy and logical interactions with key residues strengthen the target hypothesis.[5]

cluster_0 Computational Workflow start Query 5-Phenyl- 2H-Tetrazole Compound sim_search Similarity Searching (e.g., ChEMBL, PubChem) start->sim_search target_list Generate List of Potential Targets sim_search->target_list docking Molecular Docking (e.g., AutoDock, Glide) target_list->docking analysis Analyze Binding Energy & Interactions docking->analysis hypothesis Prioritized Target Hypothesis analysis->hypothesis

Caption: Workflow for in silico target identification.

Phenotypic Screening and Target Deconvolution

Rationale: Phenotypic screening identifies compounds that produce a desired biological effect in a cellular or organismal model without a preconceived bias about the target. Subsequent target deconvolution experiments are then required to identify the specific molecular target responsible for this phenotype.

Protocol: High-Content Cellular Imaging Screen

  • Objective: To assess the effect of the compound on multiple cellular parameters simultaneously.

  • Cell Line Selection: Choose a human cell line relevant to the desired therapeutic area (e.g., A549 lung cancer cells for oncology, U-2 OS osteosarcoma cells for general morphology).

  • Assay Preparation:

    • Plate cells in 96- or 384-well optically clear bottom plates.

    • Treat cells with a concentration range of the 5-phenyl-2H-tetrazole compound for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (a compound with a known effect).

  • Staining:

    • Fix and permeabilize the cells.

    • Stain with a cocktail of fluorescent dyes. A common combination includes:

      • Hoechst 33342: Stains the nucleus (DNA content, nuclear morphology).

      • Phalloidin-Alexa Fluor 488: Stains F-actin (cytoskeletal structure).

      • MitoTracker Red CMXRos: Stains mitochondria (mitochondrial mass and potential).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use analysis software to quantify dozens of parameters (e.g., cell count, nuclear size, mitochondrial intensity, cytoskeletal texture).

    • A unique "phenotypic fingerprint" that matches a known reference compound in the database can reveal the MoA.

Part II: Target-Specific Mechanistic Assays

Once a primary target or pathway is hypothesized, a suite of specific biochemical and cell-based assays is required for validation. The tetrazole ring is frequently a key pharmacophoric element in angiotensin II receptor blockers, making this a primary MoA to investigate for novel derivatives.[6][7]

Mechanism in Hypertension: Angiotensin II Receptor (AT1R) Antagonism

Background: The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Angiotensin II is the primary effector, and its binding to the Angiotensin II Type 1 Receptor (AT1R) causes vasoconstriction and sodium retention, leading to increased blood pressure. Many antihypertensive drugs, such as Losartan and Valsartan, function by blocking this interaction.[3]

Protocol 1: Competitive Radioligand Binding Assay

  • Objective: To determine if the compound binds to the AT1R and to quantify its binding affinity (Kᵢ).

  • Materials:

    • Membranes from cells overexpressing human AT1R (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]-Angiotensin II or a specific [¹²⁵I]-labeled antagonist like [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II.

    • Unlabeled competitor: The 5-phenyl-2H-tetrazole test compound and a known unlabeled antagonist (e.g., Losartan) for the positive control.

    • Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Procedure:

    • In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kₔ), and a serial dilution of the test compound.

    • To determine non-specific binding, add a high concentration of an unlabeled antagonist to a set of wells.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Functional Calcium Mobilization Assay

  • Objective: To determine if the compound acts as a functional antagonist, blocking Angiotensin II-induced signaling.

  • Rationale: AT1R is a Gq-coupled GPCR. Its activation by Angiotensin II leads to the release of intracellular calcium (Ca²⁺), which can be measured with a calcium-sensitive fluorescent dye.

  • Materials:

    • AT1R-expressing cells (e.g., CHO-K1/AT1).

    • Calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Agonist: Angiotensin II.

    • Antagonist: The 5-phenyl-2H-tetrazole test compound.

  • Procedure:

    • Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

    • Wash the cells to remove excess dye.

    • Add serial dilutions of the test compound (or vehicle control) and incubate for 15-30 minutes.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Measure the baseline fluorescence, then inject a concentration of Angiotensin II that gives a maximal response (EC₁₀₀).

    • Immediately measure the fluorescence change over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data, setting the response with vehicle control as 100% and no agonist as 0%.

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a dose-response inhibition curve to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist response.

cluster_0 AT1 Receptor Signaling Pathway AngII Angiotensin II (Agonist) AT1R AT1 Receptor AngII->AT1R Binds & Activates Tetrazole 5-Phenyl-2H-Tetrazole (Antagonist) Tetrazole->AT1R Binds & Blocks Gq Gq Protein AT1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Response Vasoconstriction, Hypertension Ca_release->Response

Caption: Antagonism of the Angiotensin II (AT1) Receptor Pathway.

ParameterDescriptionTypical Values for AT1R Blockers
Kᵢ (nM) Binding Affinity. Lower value indicates tighter binding to the receptor.< 100 nM
IC₅₀ (nM) Functional Potency. Concentration needed to inhibit 50% of the agonist response.< 500 nM
Mechanism in Oncology: Androgen Receptor (AR) Modulation

Background: The androgen receptor (AR) is a crucial driver of prostate cancer growth and progression. Even in castration-resistant prostate cancer (CRPC), AR signaling remains active, often through the expression of ligand-independent splice variants like AR-V7. Compounds that can downregulate the expression of both full-length AR (AR-FL) and its variants are of significant therapeutic interest.[8]

Protocol: Western Blot for AR and AR-V7 Expression

  • Objective: To visually and semi-quantitatively measure the protein levels of AR-FL and AR-V7 after treatment with the test compound.

  • Cell Line: 22Rv1 is a human prostate cancer cell line that endogenously expresses both AR-FL and AR-V7.

  • Procedure:

    • Culture 22Rv1 cells and treat with various concentrations of the 5-phenyl-2H-tetrazole compound for 24-72 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the N-terminal domain of AR (this will detect both AR-FL and AR-V7). Also probe a separate blot or strip the first one and re-probe for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imager.

  • Data Analysis:

    • Perform densitometry analysis on the bands corresponding to AR-FL (~110 kDa) and AR-V7 (~75-80 kDa).

    • Normalize the density of the AR bands to the density of the loading control band for each sample.

    • A dose-dependent decrease in the normalized band intensity indicates that the compound downregulates AR expression.[8]

Cell LineAR StatusExpected Outcome with Active Compound
LNCaP AR-dependent, hormone-sensitiveInhibition of proliferation
22Rv1 AR-dependent (expresses AR-FL & AR-V7)Inhibition of proliferation, decreased AR levels
PC-3 AR-independentNo or significantly less inhibition of proliferation

Part III: In Vivo Model Validation

Rationale: The final and most critical step is to confirm that the in-vitro MoA translates to the desired physiological effect in a living organism. The choice of model is paramount and must be tailored to the specific hypothesis being tested.

Example Protocol: Xenograft Model for Anticancer Activity

  • Objective: To evaluate the effect of an AR-modulating 5-phenyl-2H-tetrazole compound on the growth of a prostate cancer tumor in vivo.

  • Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are subcutaneously injected with 22Rv1 cells.

  • Procedure:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control like Enzalutamide).

    • Administer the compound via the determined route (e.g., oral gavage, intraperitoneal injection) on a set schedule.

    • Measure tumor volume (using calipers) and body weight two to three times per week.

    • At the end of the study, euthanize the mice and excise the tumors.

  • Endpoint Analysis:

    • Primary: Compare the rate of tumor growth and final tumor volume between the treatment and vehicle groups. A significant reduction indicates efficacy.

    • Secondary (Mechanistic): Analyze a portion of the tumor tissue via Western blot or qPCR to confirm that the compound downregulated AR and AR-regulated gene expression in the tumor itself, directly linking the in-vivo efficacy to the in-vitro MoA.[8]

Conclusion

The 5-phenyl-2H-tetrazole scaffold is a rich source of pharmacologically active molecules. Elucidating their mechanism of action requires a disciplined, hierarchical approach. By starting with broad, hypothesis-generating methods and progressively narrowing the focus to specific, target-based biochemical and cellular assays, researchers can build a compelling, evidence-based narrative for their compound's biological activity. This journey from computational prediction to in-vivo validation ensures a thorough understanding of the molecular interactions that underpin the therapeutic potential of these versatile compounds.

References

Troubleshooting & Optimization

Technical Support Center: Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for tetrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common side reactions encountered during the synthesis of tetrazole derivatives. Tetrazoles are a critical class of nitrogen-rich heterocyclic compounds with wide-ranging applications in medicinal chemistry, materials science, and as energetic materials.[1][2][3] Their synthesis, while conceptually straightforward, is often accompanied by challenges that can impact yield, purity, and safety.

This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, my goal is to provide a causal understanding of the experimental choices you make in the laboratory. We will explore the "why" behind the "how," empowering you to not only follow a procedure but to adapt and troubleshoot it effectively. Every recommendation is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during tetrazole synthesis, particularly through the widely used [2+3] cycloaddition of nitriles and azides. Each question is followed by a detailed explanation of the underlying causes and actionable troubleshooting steps.

Q1: My tetrazole synthesis is showing low or no conversion of the starting nitrile. What are the likely causes and how can I improve the yield?

Low conversion is a frequent challenge in tetrazole synthesis and can often be attributed to several factors related to reaction kinetics and reagent stability.

Underlying Causes:

  • Insufficient Nitrile Activation: The nitrile group is inherently a weak electrophile. The [3+2] cycloaddition with an azide, a nucleophile, often requires activation of the nitrile to proceed at a practical rate.[4][5] Without an effective activator, the reaction will be sluggish.

  • Inappropriate Reaction Temperature: Tetrazole synthesis typically requires elevated temperatures to overcome the activation energy barrier.[4] If the temperature is too low, the reaction kinetics will be slow, resulting in poor conversion within a reasonable timeframe. Conversely, excessively high temperatures can lead to the decomposition of reagents or the desired product.

  • Poor Solvent Choice: The solvent plays a crucial role in dissolving the reagents and facilitating the reaction. High-boiling polar aprotic solvents like DMF and DMSO are commonly used because they can effectively solvate both the nitrile and the azide salt at elevated temperatures.[4][6]

  • Deactivated Nitrile Substrate: The electronic properties of the substituent on the nitrile are critical. Electron-withdrawing groups can increase the electrophilicity of the nitrile carbon, accelerating the reaction. In contrast, electron-donating groups or significant steric hindrance can decrease the reactivity of the nitrile, necessitating more forcing conditions.[4]

  • Catalyst Inactivity: If you are using a catalyst, it may be inactive due to poor quality, improper storage, or poisoning by impurities in the reaction mixture.

Troubleshooting & Optimization:

Parameter Recommendation Rationale
Nitrile Activation Introduce a Lewis acid (e.g., ZnBr₂, AlCl₃) or a Brønsted acid (e.g., NH₄Cl) catalyst.Lewis and Brønsted acids coordinate to the nitrogen atom of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide.[4][5]
Reaction Temperature Optimize the temperature. Start with the temperature reported in a similar literature procedure and incrementally increase it if conversion is low. Monitor for product decomposition at higher temperatures.Increasing the temperature generally increases the reaction rate. However, an optimal temperature must be found to maximize conversion without promoting side reactions or decomposition.
Solvent Use a high-boiling polar aprotic solvent such as DMF or DMSO. Ensure the solvent is anhydrous, as water can lead to side reactions.These solvents have high dielectric constants, which help to dissolve ionic reagents like sodium azide and stabilize charged intermediates. Their high boiling points allow for reactions to be run at elevated temperatures.[4][6]
Catalyst If using a catalyst, ensure its quality and use an appropriate loading. For stubborn reactions, consider a more active catalyst system.The choice and amount of catalyst can significantly impact the reaction rate. For example, zinc salts are known to be effective catalysts for this transformation.[7]
Reaction Time Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.Extending the reaction time may improve conversion, but it can also lead to the formation of degradation products.
Q2: I am observing the formation of a significant side product that I suspect is an amide. How is this happening and what can I do to prevent it?

The formation of an amide is a common side reaction resulting from the hydrolysis of the starting nitrile.

Mechanism of Amide Formation:

Nitrile hydrolysis can occur under both acidic and basic conditions, which may be present in your reaction mixture, especially if it is not rigorously dried.[8][9][10][11][12] The presence of water, even in trace amounts, can lead to the conversion of the nitrile to the corresponding amide, which is often difficult to separate from the desired tetrazole product.

Nitrile_Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis Nitrile R-C≡N Activated_Nitrile Activated Nitrile (Protonated or Lewis Acid Coordinated) Nitrile->Activated_Nitrile H⁺ or Lewis Acid Imidic_Acid Imidic Acid Intermediate Nitrile->Imidic_Acid + OH⁻ Activated_Nitrile->Imidic_Acid + H₂O Water H₂O Hydroxide OH⁻ Amide Amide (R-CONH₂) Imidic_Acid->Amide Tautomerization

Caption: Mechanism of Nitrile Hydrolysis.

Troubleshooting & Prevention:

Strategy Detailed Protocol Causality
Use Anhydrous Conditions Dry all glassware thoroughly in an oven before use. Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimizing the presence of water will suppress the competing hydrolysis reaction.
Purify Reagents Ensure that your nitrile starting material and any catalysts are free from moisture.Impurities in the reagents can introduce water into the reaction mixture.
Optimize Reaction Temperature Avoid excessively high temperatures, as this can sometimes promote hydrolysis.While higher temperatures can increase the rate of tetrazole formation, they can also accelerate the rate of hydrolysis.
Purification If amide formation is unavoidable, it can often be separated from the tetrazole product by column chromatography. The polarity difference between the amide and the tetrazole usually allows for good separation.Amides are generally more polar than the corresponding tetrazoles, allowing for chromatographic separation.
Q3: My reaction is complete, but I am struggling to purify my tetrazole product from unreacted sodium azide. What is the best way to remove it?

Residual sodium azide is a common impurity and its removal is critical for both the purity of the final product and for safety, as sodium azide is highly toxic.

Troubleshooting & Purification:

  • Aqueous Workup: A thorough aqueous workup is often the most effective method for removing sodium azide.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with an acid such as HCl. This will protonate the tetrazole, making it more soluble in organic solvents, and will also convert the sodium azide to hydrazoic acid, which is volatile and highly toxic, so this step must be performed in a well-ventilated fume hood.[13][14][15]

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer multiple times with water to remove any remaining salts.

  • Acid-Base Extraction: For acidic tetrazoles, an acid-base extraction can be a very effective purification technique.

    • Dissolve the crude product in an organic solvent.

    • Wash the organic layer with an aqueous base (e.g., NaHCO₃ or NaOH solution). The acidic tetrazole will be deprotonated and will move into the aqueous layer, while non-acidic impurities will remain in the organic layer.

    • Separate the aqueous layer and then re-acidify it with a strong acid to precipitate the pure tetrazole product, which can then be collected by filtration or extracted back into an organic solvent.[16]

  • Quenching: Before the workup, any residual azide can be quenched by the addition of a suitable reagent. This is a crucial safety step.

Purification_Workflow Start Crude Reaction Mixture (Tetrazole + NaN₃ + Side Products) Acidify Acidify with HCl (in fume hood) Start->Acidify Extract Extract with Organic Solvent Acidify->Extract Wash Wash with Water Extract->Wash Dry Dry Organic Layer Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Pure_Product Pure Tetrazole Product Evaporate->Pure_Product

Caption: General Purification Workflow.

Q4: I am observing the formation of an isomeric side product. How can I control the regioselectivity of my tetrazole synthesis?

The formation of 1,5- and 2,5-disubstituted tetrazoles is a common issue when using substituted azides. The regioselectivity is influenced by both electronic and steric factors.

Controlling Regioselectivity:

  • Choice of Azide: The nature of the substituent on the azide plays a significant role. For the synthesis of 1,5-disubstituted tetrazoles, organic azides are often used.

  • Catalyst Selection: Certain catalysts can influence the regioselectivity of the cycloaddition. For example, some Lewis acids may preferentially activate one of the nitrogen atoms of the azide, directing the cycloaddition to a specific regioisomer.

  • Reaction Conditions: Temperature and solvent can also affect the ratio of isomers formed. It is often necessary to screen different conditions to optimize the formation of the desired isomer.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Substituted-1H-Tetrazoles

This protocol is a general guideline for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide using ammonium chloride as a catalyst.

Materials:

  • Nitrile (1.0 eq)

  • Sodium azide (1.5 eq)

  • Ammonium chloride (1.5 eq)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Add DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the nitrile.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the progress of the reaction by TLC.[17]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice and water.

  • Acidify the mixture to pH 2-3 with 1M HCl. This should be done in a fume hood as toxic hydrazoic acid may be formed.[13][14][15]

  • A precipitate of the tetrazole product should form. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

  • If extracting with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Characterization:

The structure and purity of the synthesized tetrazole should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[18][19][20][21][22]

Safety Precautions

Hydrazoic Acid (HN₃): The use of sodium azide in the presence of an acid (even a weak acid like ammonium chloride) can generate hydrazoic acid (HN₃).[13][14][15][23][24] HN₃ is a highly toxic, volatile, and explosive compound.

  • Always work in a well-ventilated fume hood.

  • Avoid the use of metal spatulas with azide reagents.

  • Quench any residual azide before workup.

  • Keep the pH of aqueous waste basic to prevent the formation of HN₃. [14]

Sodium Azide (NaN₃): Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle sodium azide with care and avoid generating dust.

References

Optimizing reaction conditions for tetrazole formation (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for tetrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the formation of 5-substituted-1H-tetrazoles via the [3+2] cycloaddition of nitriles and azides. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemistry to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address some of the most common challenges and questions that arise during tetrazole synthesis.

Question 1: My tetrazole synthesis is showing very low or no conversion. What are the primary factors I should investigate?

Low or no conversion is a frequent hurdle in tetrazole synthesis. The root cause often lies in one or more of the following factors:

  • Insufficient Nitrile Activation: The [3+2] cycloaddition between a nitrile and an azide can be sluggish. The nitrile group often requires activation to enhance its electrophilicity for the azide nucleophile to attack effectively. This is arguably the most critical factor. Lewis acids (e.g., zinc salts, aluminum salts) or Brønsted acids (e.g., ammonium chloride) are commonly employed for this purpose.[1][2] Without adequate activation, the reaction may not proceed at a practical rate.

  • Inappropriate Reaction Temperature: Many tetrazole syntheses necessitate elevated temperatures to overcome the activation energy barrier.[1] If the temperature is too low, the reaction kinetics will be exceedingly slow, leading to poor conversion within a reasonable timeframe. Conversely, excessively high temperatures can lead to the decomposition of starting materials or the desired product.

  • Poor Solvent Choice: The solvent plays a critical role in dissolving the reagents and facilitating the reaction, especially at higher temperatures. High-boiling polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are frequently used because they effectively solubilize the reagents and can be heated to the required temperatures.[1][3][4]

  • Deactivated Nitrile Substrate: The electronic properties of the substituent on the nitrile are significant. Electron-withdrawing groups can increase the reaction rate by making the nitrile carbon more electrophilic.[5][6] Conversely, sterically hindered or electron-rich nitriles may exhibit lower reactivity and require more forcing conditions.[1]

  • Catalyst Inactivity or Insufficient Loading: If you are using a catalyst, it may be inactive due to impurities or degradation. Always ensure the catalyst is of high quality. The amount of catalyst is also crucial; insufficient loading may not provide the necessary activation.[1]

Question 2: I'm observing a significant amount of a carboxamide side product. What is causing this and how can I prevent it?

The formation of a carboxamide is a common side reaction resulting from the hydration of the nitrile starting material. This is particularly prevalent when using certain Lewis acid catalysts in the presence of water.

  • Zinc-Promoted Hydration: Zinc salts, while effective for tetrazole formation, can also catalyze the hydration of the nitrile to a carboxamide, especially at elevated temperatures in aqueous environments.[1]

Mitigation Strategies:

  • Anhydrous Conditions: If your protocol allows, running the reaction under strictly anhydrous conditions can minimize nitrile hydration. However, it's important to note that some highly effective methods, such as those developed by Sharpless, specifically utilize aqueous conditions.[1][7][8]

  • Catalyst Selection: Consider using a Brønsted acid catalyst like ammonium chloride, which is generally less prone to promoting hydration compared to some Lewis acids.[1]

  • Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters. They have been shown to suppress carboxamide formation by enabling reactions at high temperatures without the need for a zinc catalyst.[1][9][10]

Question 3: The reaction time for my tetrazole synthesis is excessively long. How can I accelerate the reaction?

Long reaction times are a known drawback for some tetrazole synthesis protocols.[1] Several strategies can be employed to speed up the conversion:

  • Increase Temperature: Carefully increasing the reaction temperature is often the most direct method to enhance the reaction rate. However, this must be balanced against the potential for decomposition.

  • Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to dramatically reduce reaction times from hours to minutes, and in some cases, it can also lead to increased yields.[1][2][11]

  • Optimize Catalyst: The choice and concentration of the catalyst can significantly impact the reaction rate. Lewis acids such as zinc or aluminum salts are known to accelerate the reaction by activating the nitrile.[1][12] Experimenting with different catalysts and their loading can lead to faster reactions.

Optimizing Reaction Parameters: A Deeper Dive

To achieve optimal results, a systematic approach to evaluating temperature, solvent, and catalyst is essential.

Temperature Optimization

The reaction temperature is a critical parameter that directly influences the reaction rate.

Temperature Range (°C)General ObservationsConsiderations
Room Temperature Generally too low for most nitrile/azide cycloadditions, resulting in very slow or no reaction.May be feasible for highly activated nitriles with potent catalysts.
50 - 100 A common starting range for many protocols.Often requires longer reaction times.
100 - 150 Frequently cited as an effective range, especially for less reactive nitriles.[13]Balances reaction rate with the stability of reagents and products.
> 150 Can significantly accelerate the reaction but increases the risk of decomposition.[14]Often employed in microwave-assisted synthesis or flow reactors for short residence times.[9][11]

Troubleshooting Logic for Temperature:

Temperature_Troubleshooting start Low Conversion at Initial Temp increase_temp Incrementally Increase Temperature (e.g., in 10-20°C steps) start->increase_temp check_decomp Monitor for Decomposition (TLC, LC-MS) increase_temp->check_decomp optimal_temp Optimal Temperature Found check_decomp->optimal_temp No Decomposition, Conversion Improves decomp_issue Decomposition Observed check_decomp->decomp_issue Decomposition Occurs lower_temp Lower Temperature or Consider Alternative Methods decomp_issue->lower_temp

Caption: A logical workflow for optimizing reaction temperature.

Solvent Selection

The choice of solvent is crucial for reagent solubility and achieving the necessary reaction temperature.

SolventBoiling Point (°C)Characteristics & Common Use Cases
Dimethylformamide (DMF) 153A polar aprotic solvent, widely used for its excellent solvating power for azides and nitriles.[3][4]
Dimethyl Sulfoxide (DMSO) 189Another high-boiling polar aprotic solvent, often used when higher temperatures are required.[1][15]
Water 100A green and safe solvent, particularly effective in the Sharpless protocol using zinc salts.[7][8]
Toluene 111A less polar solvent, sometimes used but generally less effective than polar aprotic solvents.[15]
Alcohols (e.g., isopropanol) 82Can be effective with certain catalytic systems, such as those employing zinc(II) chloride.[2]
Catalyst Choice and Mechanism

Catalysts are often essential for activating the nitrile and facilitating the cycloaddition. The mechanism of tetrazole formation has been a subject of debate, with evidence for both concerted and stepwise pathways.[5][6][13] The presence of a catalyst, particularly a Lewis acid, is understood to lower the activation barrier for the nucleophilic attack of the azide on the nitrile.[12]

Commonly Used Catalysts:

Catalyst TypeExamplesRole in the Reaction
Lewis Acids ZnBr₂, ZnCl₂, AlCl₃Coordinate to the nitrogen of the nitrile, increasing its electrophilicity and facilitating azide attack.[1][12][16]
Brønsted Acids NH₄Cl, Silica Sulfuric AcidProtonate the nitrile, leading to its activation.[1][16]
Organocatalysts L-prolineAn environmentally benign option that has shown high efficacy.[2]
Nanocatalysts Fe₃O₄-based, Pd-basedOffer advantages such as high surface area, easy recovery, and reusability.[17]

Experimental Workflow for Catalyst Screening:

Catalyst_Screening_Workflow start Select Nitrile and Azide Substrates setup_reactions Set up Parallel Reactions (Identical Substrate Concentration, Temp, Solvent) start->setup_reactions add_catalysts Add Different Catalysts to Each Reaction (e.g., ZnBr₂, NH₄Cl, L-proline) setup_reactions->add_catalysts monitor_progress Monitor Reaction Progress over Time (TLC, LC-MS) add_catalysts->monitor_progress analyze_results Analyze Conversion and Yield monitor_progress->analyze_results select_best Select Optimal Catalyst analyze_results->select_best

References

Technical Support Center: Controlling Isomer Formation in Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tetrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively working with or developing synthetic routes for tetrazole-containing compounds. Tetrazoles are critical scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[1][2] However, their synthesis can be complicated by the formation of isomeric byproducts, which can impact yield, purity, and downstream applications.

This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of regioselectivity in tetrazole synthesis and minimize the formation of unwanted isomers.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N1 and N2-substituted tetrazole isomers in my reaction?

The formation of a mixture of N1 and N2-substituted tetrazoles is a common challenge that arises from the tautomeric nature of the 5-substituted-1H-tetrazole ring.[3] When alkylating or arylating a pre-formed 5-substituted-1H-tetrazole, the reaction can proceed through two different nitrogen atoms on the ring, leading to a mixture of the 1,5- and 2,5-disubstituted products. The ratio of these isomers is influenced by factors such as the nature of the substituent on the tetrazole ring, the electrophile used, and the reaction conditions (solvent, temperature, and catalyst).[4]

Q2: What is the fundamental reaction for forming the tetrazole ring, and how does it lead to isomers?

The most direct and common method for synthesizing the tetrazole ring is the [3+2] cycloaddition of an azide with a nitrile.[5][6][7] In this reaction, the azide acts as a 1,3-dipole that reacts with the nitrile dipolarophile. When using an organic azide (R-N₃) and an organonitrile (R'-CN), two regioisomeric products are possible: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles.[6] The regioselectivity of this cycloaddition is highly dependent on the electronic and steric properties of the substituents on both the azide and the nitrile.[6][8]

Q3: How can I control the regioselectivity to favor one isomer over the other?

Controlling regioselectivity is key to a successful tetrazole synthesis. Here are the primary strategies:

  • Catalyst Selection: Lewis acids are known to significantly influence the outcome of tetrazole synthesis. Zinc salts (e.g., ZnBr₂, Zn(OTf)₂) are particularly effective catalysts that can enhance reaction rates and, in some cases, improve regioselectivity.[9][10] The catalyst coordinates to the nitrile, activating it for nucleophilic attack by the azide.[9][10] Other Lewis acids like those based on cobalt, antimony, and nickel have also been shown to be effective.[11][12][13][14]

  • Solvent Effects: The choice of solvent can impact the stability of the transition states leading to the different isomers. Polar aprotic solvents like DMF and DMSO are commonly used.[6][14] Water has also been shown to be an effective and green solvent, particularly in zinc-catalyzed reactions.[15][16] The solvent can influence the reaction rate and the ratio of isomers formed.[17][18]

  • Reactant Properties: The electronic nature of the substituents on the nitrile and azide plays a crucial role. Electron-withdrawing groups on the nitrile generally accelerate the reaction.[5][19][20] The steric bulk of the substituents can also direct the cycloaddition to favor the less hindered product.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during tetrazole synthesis, focusing on the prevention of isomeric byproducts.

Problem 1: Poor Regioselectivity in [3+2] Cycloaddition, Yielding a Mixture of 1,5- and 2,5-Disubstituted Tetrazoles.

Root Cause Analysis:

The formation of both 1,5- and 2,5-disubstituted tetrazoles indicates a lack of regiochemical control in the [3+2] cycloaddition reaction. This can be attributed to comparable energy barriers for the two possible transition states leading to the different isomers. The electronic and steric properties of the substituents on the azide and nitrile are not sufficiently different to strongly favor one pathway over the other.

Solutions & Protocols:

  • Implement Lewis Acid Catalysis: Lewis acids activate the nitrile towards nucleophilic attack by the azide, often leading to improved regioselectivity. Zinc-based catalysts are a well-established and effective choice.

    • Workflow for Catalyst Screening:

      G cluster_0 Reaction Setup cluster_1 Analysis A Mix Nitrile and Azide in appropriate solvent B Add Lewis Acid Catalyst (e.g., ZnBr2, 10 mol%) A->B C Heat reaction to optimal temperature (e.g., 80-120 °C) B->C D Monitor reaction by TLC or LC-MS C->D Reaction Progress E Isolate products (Column Chromatography) D->E F Determine Isomer Ratio (1H NMR) E->F

      Caption: Catalyst screening workflow.

    • Protocol: Zinc-Catalyzed Synthesis of 5-Substituted-1H-Tetrazoles [15][16]

      • To a solution of the nitrile (1.0 equiv) in water or a suitable organic solvent (e.g., DMF), add sodium azide (1.5 equiv).

      • Add a zinc salt, such as zinc bromide (ZnBr₂) (0.5 - 1.0 equiv), to the mixture.

      • Heat the reaction mixture to 100-170°C and monitor the progress by TLC or LC-MS.

      • Upon completion, cool the reaction to room temperature and acidify with HCl to precipitate the tetrazole product.

      • Filter the solid and wash with water to obtain the crude product, which can be further purified by recrystallization.

  • Optimize Solvent and Temperature: The reaction solvent can influence the relative energies of the transition states.

    SolventTypical Temperature (°C)Observations
    Water100 - 170Often used with zinc catalysts, environmentally friendly.[16]
    DMF100 - 150A common polar aprotic solvent, good for dissolving reagents.[6]
    DMSO110 - 120Can lead to excellent yields in some catalytic systems.[14]
    Toluene90 - 110Less polar option, may influence selectivity.[20]

    Systematically screen different solvents and temperatures to find the optimal conditions for your specific substrates.

Problem 2: Undesired N-Alkylation Isomer Formed When Modifying a Pre-existing 5-Substituted-1H-Tetrazole.

Root Cause Analysis:

Alkylation of a 5-substituted-1H-tetrazole can occur at either the N1 or N2 position due to the presence of two nucleophilic nitrogen atoms in the tetrazole anion. The regioselectivity is governed by a complex interplay of steric effects, electronic effects, and the nature of the alkylating agent and reaction conditions.

Solutions & Protocols:

  • Control of Reaction Conditions:

    • Base and Solvent: The choice of base and solvent can influence which nitrogen atom is more nucleophilic. A stronger base in a less polar solvent may favor alkylation at the more sterically accessible nitrogen.

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the alkylation reaction.

  • Use of Directing Groups: In some cases, it may be possible to introduce a protecting or directing group that favors alkylation at a specific position. This group can then be removed in a subsequent step.

    • Decision Pathway for N-Alkylation:

      G start Start with 5-substituted-1H-tetrazole cond1 Desired Isomer? start->cond1 proc1 Direct Alkylation: - Screen bases (e.g., K2CO3, NaH) - Screen solvents (e.g., ACN, DMF) - Vary temperature cond1->proc1 N1-isomer proc2 Protecting Group Strategy: - Introduce directing group - Perform alkylation - Remove protecting group cond1->proc2 N2-isomer (or if direct fails) end_n1 Isolate N1-Isomer proc1->end_n1 end_n2 Isolate N2-Isomer proc2->end_n2

      Caption: N-alkylation strategy selection.

  • Separation of Isomers: If a mixture of isomers is unavoidable, efficient separation is crucial.

    • Chromatography: Column chromatography on silica gel is the most common method for separating N1 and N2 isomers. Careful selection of the eluent system is required.

    • Crystallization: Fractional crystallization can sometimes be used to separate isomers if they have sufficiently different solubilities.

    • Complexation: In some specific cases, selective complexation with metal salts can be used to precipitate one isomer from a mixture.[21]

Conclusion

The formation of isomeric byproducts in tetrazole synthesis is a significant challenge, but it can be effectively managed through a systematic approach to reaction optimization. By carefully selecting catalysts, solvents, and reaction temperatures, and by understanding the electronic and steric factors at play, researchers can significantly improve the regioselectivity of their synthetic routes. This guide provides a starting point for troubleshooting common issues and developing robust and efficient methods for the synthesis of target tetrazole compounds.

References

Dealing with low reactivity of trifluoromethoxy-substituted nitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with trifluoromethoxy-substituted nitriles. The trifluoromethoxy (–OCF₃) group is a valuable substituent in modern drug discovery and agrochemicals, prized for its ability to enhance metabolic stability and lipophilicity.[1][2] However, its powerful electron-withdrawing nature significantly deactivates the adjacent nitrile group (–C≡N), often leading to frustratingly low reactivity in standard synthetic transformations.

This guide is structured to help you understand the root causes of these challenges and provide actionable, field-proven solutions to overcome them. We will move from fundamental questions in our FAQ section to specific, hands-on troubleshooting protocols for common synthetic problems.

Frequently Asked Questions (FAQs)

Q1: Why are trifluoromethoxy-substituted nitriles so unreactive compared to other nitriles?

The low reactivity stems from the profound electronic influence of the –OCF₃ group. It is one of the most strongly electron-withdrawing groups used in medicinal chemistry.[2][3] This effect deactivates the nitrile in two primary ways:

  • Intense Inductive Effect: The three highly electronegative fluorine atoms pull electron density away from the nitrile through the sigma bonds (σ-inductive effect). This effect is significantly stronger than that of a chlorine atom or even a trifluoromethyl (–CF₃) group.[1][4]

  • Reduced Electrophilicity: For a nucleophile to attack the nitrile, it must target the partially positive carbon atom of the C≡N bond. The potent electron withdrawal by the –OCF₃ group reduces the electron density across the entire molecule, but it particularly lowers the energy of the orbitals on the nitrile carbon, making it a less attractive electrophile for nucleophiles.

This combination of effects means that reactions typically requiring nucleophilic attack at the nitrile carbon—such as hydrolysis, reduction, or addition of organometallics—are significantly hindered.[5][6]

Q2: Which common synthetic reactions are most affected by this deactivation?

You are most likely to encounter issues with the following transformations:

  • Nucleophilic Additions: Reactions involving Grignard reagents, organolithiums, or other carbon nucleophiles often fail or require harsh conditions.

  • Reductions to Amines: Standard reducing agents like sodium borohydride are often ineffective. Even powerful reagents like lithium aluminum hydride (LiAlH₄) may require elevated temperatures and prolonged reaction times.[5][7]

  • Hydrolysis to Amides or Carboxylic Acids: Both acid- and base-catalyzed hydrolysis are notoriously difficult.[8][9] The conditions required (e.g., strong concentrated acid at high temperatures) can often lead to decomposition of the starting material or desired product.[8]

Below, we provide specific troubleshooting guides for these exact problems.

Troubleshooting Guide: Overcoming Low Reactivity

Problem 1: My nucleophilic addition of an organometallic reagent (e.g., Grignard) to a trifluoromethoxy-substituted aryl nitrile is failing.

Symptoms:

  • Recovery of starting material after aqueous workup.

  • Low to no conversion observed by TLC or LC-MS.

  • Formation of side products from reagent decomposition.

Root Cause: The nitrile carbon is not electrophilic enough to be attacked by the moderately nucleophilic Grignard or organolithium reagent.[6]

Solutions:

The key is to increase the electrophilicity of the nitrile carbon. This is most effectively achieved by using a Lewis acid to coordinate to the nitrile nitrogen.

dot

cluster_0 Troubleshooting Workflow: Failed Nucleophilic Addition Start Reaction Fails: Low Conversion Check_Reagent Verify Organometallic Reagent Quality (Titration) Start->Check_Reagent First Step Add_Lewis_Acid Strategy 1: Add Lewis Acid Catalyst (e.g., TMSOTf, BF3·OEt2) Check_Reagent->Add_Lewis_Acid If Reagent is Active Increase_Temp Strategy 2: Increase Reaction Temperature Add_Lewis_Acid->Increase_Temp If Still Sluggish Success Reaction Succeeds Add_Lewis_Acid->Success Monitor Conversion Increase_Temp->Success Reassess Reassess Strategy: Consider Alternative Synthon Increase_Temp->Reassess If Decomposition Occurs

Caption: Workflow for troubleshooting failed nucleophilic additions.

Solution A: Lewis Acid Catalysis

Lewis acids activate the nitrile by coordinating to the nitrogen's lone pair, which dramatically increases the electrophilicity of the carbon.[10]

Lewis AcidTypical Loading (mol%)SolventTemperature (°C)Notes
TMSOTf 10 - 30Anhydrous THF, Toluene0 to 60Highly effective; forms a reactive nitrilium ion intermediate.[10]
BF₃·OEt₂ 20 - 100Anhydrous THF, Et₂O0 to refluxCommon and cost-effective. May be required in stoichiometric amounts.[11]
ZnCl₂ 50 - 150Anhydrous THF25 to 65Milder option, often used in Houben-Hoesch type reactions.[12]
AlCl₃ 50 - 150Anhydrous DCM, Toluene0 to 80Strong Lewis acid; can sometimes lead to side reactions.

Solution B: Use of Superacids

For extremely deactivated systems, particularly in reactions with arenes (Houben-Hoesch reaction), the use of a superacid like trifluoromethanesulfonic acid (TfOH) can force the reaction by generating a highly reactive nitrilium ion.[12] This method is suitable for robust substrates.

Protocol: Lewis Acid-Mediated Grignard Addition

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the trifluoromethoxy-substituted nitrile (1.0 eq) and anhydrous solvent (e.g., THF).

  • Lewis Acid Addition: Cool the solution to 0 °C. Add the chosen Lewis acid (e.g., TMSOTf, 0.2 eq) dropwise. Stir for 15-30 minutes at 0 °C to allow for coordination.

  • Grignard Addition: Add the Grignard reagent (1.2-1.5 eq) dropwise, keeping the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS. Gentle heating (40-50 °C) may be required.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the product with an organic solvent (e.g., EtOAc), dry over Na₂SO₄, and concentrate. The resulting imine is typically hydrolyzed to the ketone during purification on silica gel.[7]

Problem 2: My reduction of a trifluoromethoxy-substituted nitrile to a primary amine is incomplete or requires forcing conditions.

Symptoms:

  • Complex reaction mixture containing starting material, partially reduced imine, and desired amine.

  • Low isolated yield of the primary amine.

  • Standard conditions (e.g., NaBH₄/CoCl₂) are ineffective.

Root Cause: The C≡N bond is resistant to hydride attack due to the deactivating effect of the –OCF₃ group.

Solutions:

A more potent hydride source or catalytic hydrogenation under elevated pressure is typically necessary.

dot

cluster_1 Decision Tree for Nitrile Reduction Start Select Reduction Strategy LAH LiAlH4 Reduction Start->LAH For Small Scale & Lab Synthesis Cat_Hydro Catalytic Hydrogenation (H2, Catalyst) Start->Cat_Hydro For Scalability & Milder Conditions LAH_Conditions Conditions: - THF, Reflux - Aqueous Workup LAH->LAH_Conditions Amine Primary Amine LAH->Amine Cat_Hydro_Conditions Conditions: - Raney Ni or Pd/C - High Pressure (50-100 psi) - EtOH/NH3 solvent Cat_Hydro->Cat_Hydro_Conditions Cat_Hydro->Amine

Caption: Decision tree for selecting a nitrile reduction method.

Solution A: Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is a powerful enough reducing agent to accomplish this transformation, though it often requires heating.[5][7]

Protocol: LiAlH₄ Reduction

  • Preparation: To a flame-dried flask under N₂, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0 °C. Add a solution of the trifluoromethoxy-substituted nitrile (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After addition, slowly warm the mixture to room temperature and then heat to reflux for 4-24 hours. Monitor consumption of the starting material.

  • Workup (Fieser method): Cool the reaction to 0 °C. Sequentially and very carefully, add dropwise:

    • 'X' mL of H₂O (where X = grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of H₂O. This procedure produces a granular precipitate that is easily filtered.

  • Isolation: Stir the resulting mixture at room temperature for 1 hour. Filter the solids through a pad of Celite®, washing thoroughly with THF or EtOAc. Concentrate the filtrate to yield the crude amine, which can be purified by distillation or chromatography.

Solution B: Catalytic Hydrogenation

For a milder, more scalable approach, catalytic hydrogenation is an excellent choice, but it requires high pressure to overcome the nitrile's low reactivity.

CatalystSolventPressure (psi)Temperature (°C)Notes
Raney® Nickel Ethanolic Ammonia50 - 50025 - 80The ammonia prevents the formation of secondary amines.[13]
Pd/C (10%) Acetic Acid or EtOH50 - 50025 - 80Acidic medium can activate the nitrile via protonation.
Rh/Al₂O₃ (5%) Methanol50 - 50025 - 60A highly active catalyst for nitrile reduction.

References

Technical Support Center: 5-Aryl-Tetrazole Isolation and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-aryl-tetrazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable heterocyclic compounds. The unique physicochemical properties of tetrazoles, particularly their similarity in acidity to carboxylic acids, make them crucial bioisosteres in medicinal chemistry.[1][2] However, these same properties, coupled with the common synthetic routes, often present significant challenges in purification.

This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles and achieve high purity of your target 5-aryl-tetrazole.

I. Understanding the Core Challenges

The primary route to 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of a nitrile with an azide source, most commonly sodium azide.[3][4][5] While effective, this method introduces several key purification challenges:

  • Residual Azide: Sodium azide is toxic and potentially explosive, especially in the presence of heavy metals or strong acids which can form hydrazoic acid.[6] Its complete removal is a critical safety and purity concern.

  • Catalyst Residues: Many modern protocols employ catalysts (e.g., zinc, copper, or Lewis acids) to improve reaction rates and yields.[7][8][9] These metallic or acidic catalysts must be thoroughly removed from the final product.

  • High-Boiling Solvents: Reactions are often conducted in high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6][7] The high solubility of tetrazoles in these solvents can make product precipitation and solvent removal difficult.[6]

  • Acidic Nature of Tetrazoles: The acidic proton on the tetrazole ring (pKa similar to carboxylic acids) dictates the solubility and chromatographic behavior of the product, influencing the choice of extraction and purification techniques.[3]

  • Byproducts and Unreacted Starting Materials: Incomplete reactions can leave unreacted aryl nitrile, which may have similar solubility to the product, complicating purification.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the workup and purification of 5-aryl-tetrazoles in a practical question-and-answer format.

FAQ 1: Work-up & Initial Isolation

Question: My reaction is complete, but I'm struggling to precipitate my 5-aryl-tetrazole product after acidification. What's going wrong?

Answer: This is a frequent issue, often related to solvent choice and the properties of your specific tetrazole.

  • Causality: High concentrations of DMF or DMSO can keep your product in solution even after acidification. The acidic nature of the tetrazole means it will be deprotonated and soluble as a salt under basic or neutral conditions. Acidification protonates the tetrazole, reducing its aqueous solubility and allowing for precipitation. However, the high organic content from the reaction solvent can prevent this.

  • Troubleshooting Steps:

    • Dilution is Key: Before acidification, dilute your reaction mixture significantly with water (e.g., 5-10 volumes). This reduces the solvating power of the DMF/DMSO.

    • Controlled Acidification: Add acid (e.g., 1-6 M HCl) dropwise while vigorously stirring. Monitor the pH to ensure you reach a pH of ~2-3. Crashing the product out too quickly by adding concentrated acid can lead to the occlusion of impurities.

    • Cooling: After acidification, cool the mixture in an ice bath to further decrease the solubility of your product.

    • Extraction Alternative: If precipitation is still poor, consider an extractive workup. After dilution with water and acidification, extract the product into an organic solvent like ethyl acetate. The product can then be isolated by evaporating the solvent.[10]

FAQ 2: Residual Azide Contamination

Question: How can I ensure all residual sodium azide is removed and quenched safely?

Answer: Complete removal of sodium azide is paramount for safety. Hydrazoic acid (HN₃), formed by the reaction of azide with acid, is highly toxic and explosive.[11]

  • Causality: Excess sodium azide is often used to drive the reaction to completion. During acidic workup, this excess will be converted to HN₃.

  • Recommended Quenching Protocol:

    • Before Acidification: Cool the reaction mixture in an ice bath.

    • Nitrite Quench: Slowly add a freshly prepared aqueous solution of sodium nitrite (NaNO₂).

    • Slow Acidification: Add acid (e.g., dilute sulfuric acid) dropwise. This converts the excess azide into nitrogen gas and nitrous oxide.[1] The reaction is exothermic and releases gas, so slow addition and cooling are critical.

    • Chemical Principle: 2 NaN₃ + 2 NaNO₂ + 2 H₂SO₄ → 3 N₂ + N₂O + 2 Na₂SO₄ + 2 H₂O

  • Verification: While difficult to test in a standard lab, adherence to a validated quenching protocol is the best practice. Always perform reactions in a well-ventilated fume hood.

FAQ 3: Purification Strategy - Crystallization vs. Chromatography

Question: What is the best method to purify my crude 5-aryl-tetrazole? Should I use recrystallization or column chromatography?

Answer: The optimal method depends on the nature of the impurities and the scale of your reaction.

  • Recrystallization: This is often the most efficient method for removing minor impurities, especially on a larger scale.

    • When to Use: Ideal when your crude product is >85-90% pure and the impurities have different solubility profiles.

    • Common Solvents: Ethanol, isopropanol, water, or mixtures like ethanol/water are commonly effective.[10]

    • Troubleshooting Poor Crystallization:

      • Oiling Out: If the product "oils out" instead of crystallizing, it may be due to residual solvent (DMF) or the presence of impurities that are depressing the melting point. Try redissolving in a larger volume of hot solvent or switching to a different solvent system.

      • No Crystals Form: The solution may be too dilute, or the product is too soluble. Try slowly adding an anti-solvent (a solvent in which your product is insoluble) to the solution at an elevated temperature until it becomes slightly cloudy, then allow it to cool slowly.

  • Column Chromatography: This is the preferred method for separating mixtures with closely related components or when the product is obtained in lower purity.[7][12]

    • When to Use: Necessary for removing unreacted starting nitrile or other byproducts with similar polarity to your product.

    • Stationary Phase: Standard silica gel is typically used.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is common.[7] Due to the acidic nature of tetrazoles, they can streak on silica gel. Adding a small amount of acetic acid or formic acid (0.5-1%) to the eluent can often resolve this by keeping the tetrazole protonated, leading to sharper peaks.

III. Standardized Protocols

Protocol 1: General Work-up and Precipitation
  • Cooling: Once the reaction is deemed complete by TLC, cool the reaction vessel to room temperature, then place it in an ice-water bath.

  • Quenching (If applicable): Slowly add a solution of sodium nitrite (1.5 equivalents relative to the excess sodium azide) in water.

  • Dilution: Pour the reaction mixture into 5-10 volumes of vigorously stirring water.

  • Acidification: Slowly add 3M HCl dropwise until the pH of the solution is ~2-3 (verify with pH paper). A precipitate should form.

  • Aging: Continue stirring the slurry in the ice bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove inorganic salts and residual DMF.

  • Drying: Dry the product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the tetrazole is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol).

  • Dissolution: Place the crude, dry tetrazole in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to complete the crystallization process.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

IV. Data & Visualization

Troubleshooting Summary Table
IssuePotential Cause(s)Recommended Solution(s)
Low Yield / No Precipitation Product is too soluble in the workup mixture.Dilute the reaction mixture with more water before acidification; try an extractive workup.
Incomplete reaction.Optimize reaction time, temperature, or catalyst loading.
Product "Oils Out" During Recrystallization Impurities present; solvent choice is not optimal.Purify by column chromatography first; screen for a better recrystallization solvent or use a solvent/anti-solvent system.
Streaking/Tailing on TLC or Column The acidic tetrazole is interacting with the silica gel.Add 0.5-1% acetic or formic acid to the eluent system.
Product Contaminated with Catalyst Inadequate workup to remove metal salts.Ensure thorough washing of the precipitated product; consider an aqueous wash of the organic layer during an extractive workup.
Persistent DMF/DMSO in Final Product Inefficient removal during workup and drying.Wash the filtered product extensively with water; consider lyophilization or high-vacuum drying at a moderate temperature.
Workflow & Logic Diagrams

A clear understanding of the workflow helps in anticipating and mitigating purification issues.

Diagram 1: General Purification Decision Tree This diagram outlines the logical steps from post-reaction to purified product.

Purification_Workflow reaction Reaction Complete (TLC) quench Quench Excess Azide (e.g., NaNO₂ / Acid) reaction->quench workup Aqueous Workup: Dilute & Acidify (pH 2-3) quench->workup isolation_choice Precipitate Forms? workup->isolation_choice filtration Vacuum Filtration Wash with H₂O isolation_choice->filtration Yes extraction Extractive Workup (e.g., EtOAc) isolation_choice->extraction No dry_crude Dry Crude Product filtration->dry_crude extraction->dry_crude purity_check Purity > 90%? dry_crude->purity_check recrystallize Recrystallization purity_check->recrystallize Yes chromatography Column Chromatography purity_check->chromatography No final_product Pure 5-Aryl-Tetrazole recrystallize->final_product chromatography->final_product

Caption: Decision workflow for isolating and purifying 5-aryl-tetrazoles.

Diagram 2: Troubleshooting Chromatography Issues This diagram focuses on resolving common problems encountered during column chromatography.

Chromatography_Troubleshooting start Crude Product for Column Chromatography problem Observe Tailing/ Streaking on TLC? start->problem add_acid Modify Eluent: Add 0.5-1% Acetic Acid problem->add_acid Yes run_column Run Column problem->run_column No add_acid->run_column separation_issue Poor Separation of Product & Impurity? run_column->separation_issue adjust_polarity Adjust Eluent Polarity: (e.g., decrease % EtOAc) separation_issue->adjust_polarity Yes collect_fractions Collect & Combine Pure Fractions separation_issue->collect_fractions No adjust_polarity->run_column change_system Try Different Solvent System final_product Pure Product collect_fractions->final_product

Caption: Troubleshooting common issues in chromatographic purification.

V. References

  • The Heterocyclist. (2012). Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. Available at: --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. Available at: --INVALID-LINK--

  • Chem Help ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Available at: --INVALID-LINK--

  • Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry. Available at: --INVALID-LINK--

  • ResearchGate. (2015). A Novel Synthesis and Characterization of 5-substituted Tetrazole with their Sulfonyl Derivatives. Available at: --INVALID-LINK--

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). synthesis and antimicrobial evaluation of 5-substituted 1(h)-tetrazoles. Available at: --INVALID-LINK--

  • Georgia Institute of Technology. (n.d.). Novel Synthesis of 5-Substituted-Tetrazoles. Available at: --INVALID-LINK--

  • Li, P., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules. Available at: --INVALID-LINK--

  • Zamani, L., et al. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. South African Journal of Chemistry. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Available at: --INVALID-LINK--

  • Xu, S., et al. (2017). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Scientific Reports. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 5-Arylamino-1H (2H)-tetrazoles and 5-Amino-1-aryl-1H-tetrazoles from Secondary Arylcyanamides in Glacial Acetic Acid: A Simple and Efficient Method. Available at: --INVALID-LINK--

  • University of Groningen. (2016). Convergent Three-Component Tetrazole Synthesis. Available at: --INVALID-LINK--

  • Wang, C., et al. (2018). Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction. Journal of Chromatography A. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Available at: --INVALID-LINK--

  • CyberLeninka. (n.d.). SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Available at: --INVALID-LINK--

  • MDPI. (2020). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Available at: --INVALID-LINK--

  • Thieme. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Available at: --INVALID-LINK--

  • Dömling, A. (2013). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: --INVALID-LINK--

References

Technical Support Center: Safe Synthesis of Tetrazoles Using Sodium Azide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide you with the essential safety protocols, troubleshooting advice, and in-depth procedural knowledge required for the safe and effective use of sodium azide in tetrazole synthesis. This document is structured to address the practical challenges and critical safety considerations you may encounter in the laboratory.

Section 1: Frequently Asked Questions - Core Safety & Hazard Profile

This section addresses fundamental questions regarding the inherent risks of sodium azide and its reaction products.

Q1: What are the primary hazards associated with sodium azide (NaN₃)?

A1: Sodium azide (NaN₃) presents three main categories of hazards:

  • High Acute Toxicity: It is highly toxic if ingested, inhaled, or absorbed through the skin, with a toxicity profile similar to that of sodium cyanide.[1][2][3] It functions by inhibiting cytochrome oxidase, effectively stopping cellular respiration.[1] Symptoms of exposure can include headache, dizziness, nausea, rapid heart rate, and in severe cases, convulsions and death.[1][4]

  • Explosion Hazard (Heavy Metal Azides): The most significant risk in a laboratory setting is its reaction with heavy metals (e.g., lead, copper, zinc, silver, mercury) to form highly shock-sensitive and explosive heavy metal azides.[1][5][6][7] This is a critical concern for plumbing, as pouring azide waste down the drain can lead to the accumulation of explosive salts in lead or copper pipes.[4][5][8][9]

  • Formation of Hydrazoic Acid (HN₃): Sodium azide reacts with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive liquid.[1][2][6][8] The generation of HN₃ must be carefully controlled during the synthesis and workup.

Q2: Why can't I use a metal spatula to weigh or transfer sodium azide?

A2: You must never use metal spatulas, especially those made of brass, copper, or other heavy metals.[1][6][10] Scratching or scraping solid sodium azide with a metal spatula can create friction and potentially initiate a reaction, forming shock-sensitive heavy metal azides at the point of contact, which could detonate.[1] Always use spatulas made of non-metallic materials like ceramic, Teflon, or plastic.[6][8]

Q3: What solvents are incompatible with sodium azide?

A3: Halogenated solvents, particularly dichloromethane (DCM) and chloroform, are strictly contraindicated.[2][6][11][12] They can react with sodium azide to form highly explosive and shock-sensitive poly-azidomethanes (diazidomethane and triazidomethane).[2][3] High-boiling polar aprotic solvents like DMF and DMSO are commonly used and preferred for tetrazole synthesis.[13][14]

Q4: What are the critical storage requirements for sodium azide?

A4: Proper storage is a key safety control.

  • Store in a cool, dry, well-ventilated area away from heat sources.[8][15]

  • Keep it segregated from incompatible materials, especially acids, halogenated hydrocarbons, and heavy metals and their salts.[3][8]

  • Avoid storing on metal shelves or in metal containers.[8][15] Use secondary containment.[8]

  • Ensure containers are tightly closed and clearly labeled with "ACUTELY TOXIC" and "EXPLOSION HAZARD".[16]

Incompatible Materials with Sodium Azide Hazard
Acids (e.g., HCl, H₂SO₄)Forms highly toxic and explosive hydrazoic acid (HN₃) gas/liquid.[1][15]
Heavy Metals (Pb, Cu, Ag, Hg, Zn) & their SaltsForms shock-sensitive, explosive heavy metal azides.[1][15]
Halogenated Solvents (DCM, Chloroform)Forms explosive organic azides (e.g., diazidomethane).[2][11]
Bromine, Carbon Disulfide, Nitric AcidCan react violently or form violently decomposable compounds.[1][17]
Heat (≥275 °C)Can undergo violent decomposition.[3][9]

Section 2: Troubleshooting Guide for Tetrazole Synthesis

This section addresses common problems encountered during the synthesis, integrating safety considerations with procedural solutions.

Q5: My reaction is sluggish or not going to completion. Can I simply increase the temperature?

A5: While elevated temperatures (often 80-120°C) are typical for this reaction, you must exercise extreme caution.[14] Sodium azide itself decomposes violently if heated above 275°C.[3][9] Before increasing heat, consider these safer alternatives:

  • Catalyst Choice: The reaction is often catalyzed. Zinc salts (e.g., ZnBr₂) are common and help to activate the nitrile.[18][19] Ensure your catalyst is active and used in the correct proportion.

  • Solvent Purity: Ensure you are using a suitable high-boiling polar aprotic solvent like DMF, which is effective at dissolving the reactants.[13][14]

  • pH Control: The formation of hydrazoic acid (HN₃) is often a key step in the mechanism. Using a weak acid, like an ammonium salt (e.g., NH₄Cl), can generate the necessary acidic conditions in a controlled manner, minimizing the free concentration of dangerous HN₃.[19] Using zinc oxide in aqueous THF at pH 8 has been shown to be efficient while keeping HN₃ levels in the headspace extremely low.[19]

Q6: I am concerned about generating hydrazoic acid (HN₃) during the reaction. How can I minimize this risk?

A6: This is a critical safety concern. Hydrazoic acid is toxic, volatile, and explosive.[13][20]

  • Work in a Fume Hood: Always conduct the entire experiment, including weighing and workup, in a properly functioning chemical fume hood.[8][9][13]

  • Avoid Strong Acids: Do not add strong Brønsted acids directly to a mixture containing sodium azide unless it is a controlled part of a validated quenching protocol.[2][5]

  • Use Buffered Systems: As mentioned, reagents like ammonium chloride or triethylamine hydrochloride can serve as a proton source to facilitate the reaction without creating a highly acidic environment.[13][20]

  • Monitor Headspace: For process scale-up, monitoring the headspace above the reaction for HN₃ using online IR is a best practice to ensure levels remain well below the detonation threshold.[19]

Q7: My product is difficult to isolate from the DMF solvent. What is the best workup procedure?

A7: A common workup involves acidifying the reaction mixture to protonate the tetrazole, followed by extraction. However, this must be done carefully.

  • Cool the Reaction: First, cool the reaction mixture to room temperature or below in an ice bath.

  • Quench Excess Azide: Before acidification, it is best practice to quench any unreacted sodium azide. See the detailed quenching protocol in Section 4.

  • Controlled Acidification: Slowly and carefully add dilute acid (e.g., 2M HCl) to the cooled mixture in the fume hood. This will protonate the tetrazolate anion, often causing the product to precipitate. The slow addition helps control the exotherm and any potential gas evolution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Do not use DCM or chloroform.[21]

  • Washing: Wash the organic layer with brine to remove residual DMF.

Workflow for Safe Tetrazole Synthesis

G cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Quenching a Review SDS & SOP b Don Personal Protective Equipment (PPE) (Double Gloves, Goggles, Lab Coat) a->b c Ensure Fume Hood is Certified & Working b->c d Verify Eyewash/Shower Accessibility c->d e Weigh NaN₃ with NON-METAL Spatula (Ceramic or Plastic) d->e f Charge Reactor with Nitrile, Solvent (e.g., DMF), and Catalyst (e.g., ZnBr₂) e->f g Add NaN₃ Portion-wise to Reaction Mixture f->g h Heat Reaction to Target Temperature (Monitor Carefully) g->h i Cool Reaction to Room Temperature h->i j Quench Excess NaN₃ (See Quenching Protocol) i->j k Acidify Slowly with Dilute Acid j->k l Extract with Non-Halogenated Solvent k->l m Collect Aqueous Azide Waste for Separate Disposal k->m

Caption: Workflow for safe tetrazole synthesis using sodium azide.

Section 3: Emergency Procedures

Immediate and correct response to an emergency is vital.

Q8: What should I do in case of skin or eye contact with sodium azide?

A8:

  • Skin Contact: Immediately go to the nearest safety shower or drench hose.[9] Remove all contaminated clothing while flushing the affected area with copious amounts of soap and water for at least 15 minutes.[8][22] Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8][9] Remove contact lenses if present.[22] Call for immediate medical assistance.[9]

Q9: What is the procedure for a small sodium azide spill?

A9: For small spills (<250 mL of solution or <250 g of solid) inside a fume hood:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles.[1][8]

  • For solids: Carefully sweep up the crystalline solid to avoid generating dust.[1][8] A cloth dampened with a slightly alkaline soap solution (pH ~9-10) can be used to wipe the area to prevent dust formation.[8]

  • For liquids: Cover with an absorbent material from your spill kit.[1]

  • Collect all contaminated materials (absorbent pads, cloths, gloves) into a clearly labeled, non-metal container for hazardous waste disposal.[1][8]

  • Wipe the spill area thoroughly with a damp cloth, and then decontaminate the surface with 70% ethanol.[9] All cleaning materials must be disposed of as hazardous waste.[9]

For large spills or any spill outside of a fume hood, evacuate the area immediately, alert others, and call your institution's emergency response team. [1][8]

Decision Tree for Sodium Azide Spill

G spill Sodium Azide Spill Occurs q_location Is the spill OUTSIDE a fume hood OR LARGE? spill->q_location evacuate EVACUATE AREA Alert others Call Emergency Response (e.g., 911) q_location->evacuate Yes q_trained Are you trained & confident to clean it up? q_location->q_trained No (Small, Contained) get_help Contact Supervisor or EHS Do NOT attempt cleanup q_trained->get_help No don_ppe Don appropriate PPE (Double gloves, goggles, lab coat) q_trained->don_ppe Yes q_type Is the spill a Solid or Liquid? don_ppe->q_type solid_cleanup Carefully sweep solid (Avoid creating dust) Wipe area with damp cloth q_type->solid_cleanup Solid liquid_cleanup Cover with absorbent material q_type->liquid_cleanup Liquid collect_waste Collect all contaminated materials in a labeled, non-metal container for hazardous waste disposal solid_cleanup->collect_waste liquid_cleanup->collect_waste decontaminate Decontaminate spill area with soap and water, then ethanol collect_waste->decontaminate

Caption: Decision tree for responding to a sodium azide spill.

Section 4: Waste Disposal & Decontamination

Proper disposal is not optional; it is a critical safety requirement to prevent explosions in your facility's plumbing.

Q10: How must I dispose of waste containing sodium azide?

A10: Under no circumstances should sodium azide solutions be poured down the drain. [5][6][8][9] All waste streams, including dilute solutions, reaction mixtures, and contaminated solids (gloves, pipette tips, weigh paper), must be collected as hazardous waste.[4][6][9] Waste should be stored in a clearly labeled, dedicated, and compatible (non-metal) container.[10]

Q11: Is there a procedure to quench or destroy residual sodium azide in my reaction mixture before disposal?

A11: Yes, quenching unreacted azide is a highly recommended safety practice. The most common method is treatment with nitrous acid, which is generated in situ.[5][11][23] This procedure must be performed in a fume hood as it generates toxic nitric oxide (NO) gas.[5][11]

Protocol 1: Quenching Excess Sodium Azide
  • Preparation: In a three-necked flask equipped with a stirrer and an addition funnel, ensure the aqueous solution containing the azide waste does not exceed a 5% concentration.[2][5] Dilute with water if necessary.

  • Add Sodium Nitrite: With vigorous stirring, add a 20% aqueous solution of sodium nitrite (NaNO₂). Use approximately 1.5 grams of sodium nitrite for every gram of sodium azide you need to destroy (this provides a safe excess).[5][11]

  • Acidify Slowly: Gradually add a 20% solution of sulfuric acid (H₂SO₄) dropwise from the addition funnel. This order of addition is critical. Adding acid before the nitrite will generate explosive hydrazoic acid (HN₃).[5]

  • Monitor Reaction: Continue adding acid until the vigorous evolution of nitrogen and nitric oxide gas ceases and the solution is acidic to litmus paper.[5]

  • Confirm Completion: To confirm that all azide has been destroyed, test the acidic solution for the presence of excess nitrite. Place a drop of the solution on starch-iodide paper; a blue color indicates that excess nitrite is present and the decomposition is complete.[2][5]

  • Disposal: The final, quenched solution should be neutralized and then collected as hazardous waste according to your institution's guidelines.

Quenching and Disposal Flowchart

G start Azide-Containing Aqueous Waste (Concentration ≤5%) setup Place in 3-neck flask with stirrer INSIDE FUME HOOD start->setup add_nitrite Add 20% NaNO₂ Solution (1.5g NaNO₂ per 1g NaN₃) setup->add_nitrite warning CRITICAL STEP: Nitrite must be added BEFORE acid add_nitrite->warning add_acid Add 20% H₂SO₄ dropwise until gas evolution ceases and solution is acidic warning->add_acid test Test with Starch-Iodide Paper add_acid->test result Does it turn blue? test->result complete Quench Complete. Neutralize and collect for hazardous waste pickup. result->complete Yes incomplete Add more NaNO₂ solution and re-test result->incomplete No incomplete->add_nitrite

Caption: Flowchart for the safe quenching of sodium azide waste.

References

Validation & Comparative

A Comprehensive Guide to the 1H and 13C NMR Characterization of 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, nitrogen-rich heterocyclic compounds are of paramount importance. Among these, tetrazole derivatives have garnered significant attention due to their bioisosteric relationship with carboxylic acids and their wide-ranging applications as antihypertensive, antibacterial, and antiviral agents.[1][2][3] The subject of this guide, 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole, is a molecule of interest, combining the unique electronic properties of the trifluoromethoxy substituent with the versatile tetrazole core. Accurate structural elucidation is the bedrock of understanding its chemical behavior and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for this purpose, offering unparalleled insight into molecular structure in solution.[4][5][6]

This guide provides an in-depth technical comparison of 1H and 13C NMR spectroscopy for the characterization of this compound. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare the technique's performance against other analytical methods, supported by experimental data from analogous structures.

The Strategic Advantage of NMR for Characterizing this compound

The choice of NMR spectroscopy for the structural confirmation of this compound is a deliberate one, driven by the technique's ability to provide a wealth of information from a single set of experiments. The molecule's structure, featuring a substituted aromatic ring and a tetrazole moiety, presents a distinct set of NMR-active nuclei whose chemical environments and interactions can be precisely mapped.

1H NMR will provide critical information on the number of different proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The protons on the phenyl ring, in particular, will exhibit characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing trifluoromethoxy group and the tetrazole ring.

13C NMR , including advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer), will reveal the carbon skeleton of the molecule.[7] This includes the identification of quaternary carbons, such as the one to which the tetrazole ring is attached and the carbon of the trifluoromethoxy group, which are invisible in 1H NMR. The large chemical shift range of 13C NMR allows for the clear resolution of individual carbon signals.

Furthermore, the presence of fluorine allows for the potential use of 19F NMR , a highly sensitive technique that can provide additional structural confirmation and probe the electronic environment of the trifluoromethoxy group.[8]

Experimental Protocol: A Step-by-Step Guide to Data Acquisition

The following protocol is designed to yield high-quality 1H and 13C NMR data for this compound. The choice of solvent and instrument parameters is crucial for obtaining optimal results.

1. Sample Preparation:

  • Analyte: this compound (approx. 5-10 mg for 1H NMR, 20-50 mg for 13C NMR).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable choice due to its excellent dissolving power for a wide range of organic compounds and its relatively high boiling point.[9][10] The residual solvent peak can be used as a secondary chemical shift reference. Alternatively, deuterated chloroform (CDCl3) can be used.[11][12]

  • Procedure:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal dispersion.

  • 1H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay ensures full relaxation of protons, leading to more accurate integration.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

    • Temperature: 298 K (25 °C).

  • 13C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans are often necessary due to the low natural abundance of 13C.

    • DEPT-135: A DEPT-135 experiment should be performed to differentiate between CH/CH3 (positive signals) and CH2 (negative signals) carbons. Quaternary carbons are not observed in DEPT spectra.

Data Analysis and Interpretation

Based on the known effects of the trifluoromethoxy and tetrazole substituents on the chemical shifts of aromatic systems, the following spectral data are predicted for this compound.

Predicted 1H NMR Data (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~16.5br s1HN-HThe acidic proton of the tetrazole ring is expected to be significantly deshielded and may appear as a broad singlet. Its chemical shift can be highly dependent on concentration and solvent.[9]
~8.2-7.8m4HAr-HThe four protons on the phenyl ring will appear as a complex multiplet due to their coupling with each other. The electron-withdrawing nature of both the trifluoromethoxy group and the tetrazole ring will shift these protons downfield compared to benzene (δ 7.34 ppm).
Predicted 13C NMR Data (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~160AbsentC-tetrazoleThe carbon atom of the tetrazole ring is a quaternary carbon and is expected to be in the downfield region.[13]
~149 (q, J ≈ 2 Hz)AbsentC-OCF3The carbon attached to the trifluoromethoxy group will be a quaternary carbon and will show a small quartet coupling to the three fluorine atoms.[14]
~132-120CHAr-CHThe four aromatic CH carbons will appear in this region. Their exact chemical shifts will be influenced by the positions of the substituents.
~125AbsentC-Ar (ipso to tetrazole)The ipso-carbon attached to the tetrazole ring will be a quaternary carbon.
120.4 (q, J ≈ 257 Hz)Absent-OCF3The carbon of the trifluoromethoxy group will appear as a quartet with a large one-bond C-F coupling constant.[14][15]

Note: The chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Visualizing the Molecular Structure and Experimental Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in DMSO-d6/CDCl3 weigh->dissolve tms Add TMS (Internal Standard) dissolve->tms h1_nmr 1H NMR (zg30) tms->h1_nmr c13_nmr 13C NMR (zgpg30) h1_nmr->c13_nmr dept DEPT-135 c13_nmr->dept ft Fourier Transform dept->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate assign Peak Assignment integrate->assign

Caption: Experimental workflow for NMR characterization.

Comparison with Other Analytical Techniques

While 1H and 13C NMR are powerful tools, a comprehensive characterization often involves complementary techniques.

TechniqueAdvantages for this MoleculeLimitations for this Molecule
Mass Spectrometry (MS) Provides accurate molecular weight and fragmentation patterns, confirming the elemental composition.Does not provide detailed structural information about the connectivity of atoms or isomer differentiation.
Infrared (IR) Spectroscopy Identifies functional groups present, such as N-H stretching in the tetrazole ring and C-F stretching of the trifluoromethoxy group.The "fingerprint" region can be complex and difficult to interpret for complete structural elucidation.
X-ray Crystallography Provides the definitive solid-state structure, including bond lengths and angles.Requires a suitable single crystal, which may be difficult to grow. The solid-state structure may not be representative of the structure in solution.[3]
19F NMR Spectroscopy Highly sensitive to the electronic environment of the trifluoromethoxy group, providing an additional and often simpler spectrum for analysis.[8][16]Only provides information about the fluorine-containing part of the molecule.

References

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of novel chemical entities is paramount. The structural integrity and purity of a compound like 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole, a molecule of interest in medicinal chemistry due to the prevalence of the tetrazole moiety as a metabolically stable carboxylic acid isostere, directly impacts the reliability of biological and pharmacological data.[1] This guide provides an in-depth exploration of high-resolution mass spectrometry (HRMS) for the analysis of this compound, offering a comparative perspective against other essential analytical techniques. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative understanding of the analytical workflow.

The Imperative of Accurate Mass: Why HRMS is the Gold Standard

In the landscape of analytical chemistry, high-resolution mass spectrometry (HRMS) stands as a powerful tool for the precise and accurate mass determination of molecules.[2] Unlike low-resolution mass spectrometry, which provides nominal mass information, HRMS instruments can achieve sub-ppm (parts per million) mass accuracy, enabling the confident determination of elemental compositions.[2] For a compound such as this compound, with a calculated monoisotopic mass of 246.0368 Da (for the molecular formula C8H5F3N4O), this level of precision is crucial to differentiate it from other potential isobaric impurities or metabolites that may have the same nominal mass but different elemental formulas.

The high resolving power of HRMS is also critical for separating the analyte signal from complex matrix interferences, a common challenge in biological and environmental samples.[3] This ensures that the measured mass is solely from the compound of interest, leading to highly confident structural confirmation.

Experimental Protocol: High-Resolution Mass Spectrometry of this compound

This section details a robust, self-validating protocol for the HRMS analysis of the title compound. The choices made at each step are explained to provide a deeper understanding of the methodology.

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to introduce the analyte into the mass spectrometer in a suitable solvent and at an appropriate concentration, free from interfering substances.

  • Step 1: Analyte Solubilization: Dissolve 1 mg of this compound in 1 mL of a high-purity solvent such as acetonitrile or methanol. The choice of solvent is critical; it must completely dissolve the analyte and be compatible with the chosen ionization technique.

  • Step 2: Dilution to Working Concentration: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the same solvent. This concentration range is typically optimal for modern HRMS instruments, providing sufficient signal intensity without causing detector saturation.

  • Step 3: Addition of an Internal Standard (Optional but Recommended): For quantitative studies, the addition of a known concentration of a stable isotope-labeled internal standard is best practice. This corrects for variations in sample preparation and instrument response.

Instrumentation and Data Acquisition: Optimizing for Accuracy and Resolution

The choice of HRMS instrument and its settings directly impacts the quality of the data. Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are common high-resolution mass analyzers.[2] This protocol is based on a typical Orbitrap or Q-TOF instrument.

  • Step 1: Instrument Calibration: Calibrate the mass spectrometer using a certified calibration solution containing compounds of known masses across a wide m/z range. This step is fundamental to achieving high mass accuracy.[4]

  • Step 2: Liquid Chromatography (LC) Separation (Recommended): Couple the HRMS system with an Ultra-High-Performance Liquid Chromatography (UHPLC) system. This provides an additional layer of separation, reducing matrix effects and separating isomers.[5]

    • Column: A C18 reversed-phase column is a good starting point for a compound of this polarity.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used to promote protonation in positive ion mode.

  • Step 3: Ionization: Electrospray ionization (ESI) is the preferred method for polar to moderately polar small molecules like the target compound. It is a "soft" ionization technique that typically produces the protonated molecule [M+H]+.

  • Step 4: Mass Spectrometry Parameters:

    • Ionization Mode: Positive ion mode is chosen to detect the [M+H]+ ion.

    • Mass Range: Set the scan range to m/z 50-500 to encompass the expected mass of the analyte and potential fragments.

    • Resolution: Set the resolution to at least 60,000 (at m/z 200) to ensure accurate mass measurement and separation from potential interferences.

    • Data Acquisition Mode: Acquire data in full scan mode to obtain the accurate mass of the precursor ion. For structural confirmation, a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode can be used to acquire fragmentation data (MS/MS).

Data Analysis: From Raw Data to Confident Identification
  • Step 1: Extracted Ion Chromatogram (XIC): Extract the chromatogram for the theoretical m/z of the protonated molecule ([C8H6F3N4O]+), which is 247.0442 Da . The presence of a sharp peak at the expected retention time provides the initial evidence of the compound's presence.

  • Step 2: Mass Accuracy Calculation: Determine the mass error between the measured m/z and the theoretical m/z. A mass error of less than 5 ppm is generally considered acceptable for confident elemental composition assignment.

  • Step 3: Isotopic Pattern Analysis: Compare the experimentally observed isotopic pattern with the theoretical pattern for the proposed elemental formula. The relative abundance of the A+1 and A+2 isotopes should match the theoretical values.

  • Step 4: Fragmentation Analysis (MS/MS): If fragmentation data was acquired, analyze the fragmentation pattern. For tetrazole-containing compounds, characteristic losses of N2 (28 Da) or HN3 (43 Da) are often observed, providing further structural confirmation.[6]

Experimental Workflow for HRMS Analysis

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing cluster_result Result A Weigh Compound B Dissolve in Solvent A->B C Dilute to 1-10 µg/mL B->C D Inject into UHPLC C->D E Electrospray Ionization (ESI) D->E F High-Resolution Mass Analysis (e.g., Orbitrap, Q-TOF) E->F G Extract Ion Chromatogram (XIC) F->G H Calculate Mass Accuracy (<5 ppm) G->H I Verify Isotopic Pattern H->I J Analyze Fragmentation (MS/MS) I->J K Confident Structural Confirmation J->K

Caption: A streamlined workflow for the high-resolution mass spectrometry analysis of a small molecule.

Comparative Analysis: HRMS vs. Alternative Techniques

While HRMS is a powerful tool for structural confirmation, a comprehensive purity assessment often relies on a multi-technique approach. Here, we compare HRMS with two orthogonal and complementary techniques: Quantitative Nuclear Magnetic Resonance (qNMR) and Elemental Analysis.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Quantitative NMR (qNMR)Elemental Analysis (CHNX)
Principle Measures the mass-to-charge ratio of ions with high accuracy.Measures the signal intensity of specific nuclei in a magnetic field, which is directly proportional to the number of nuclei.Determines the percentage composition of C, H, N, and other elements in a compound through combustion analysis.
Primary Use Structural confirmation and elemental composition determination.Purity assessment and quantification of the main component and impurities.[2][7][8]Verification of the elemental composition and purity.[3]
Strengths - Extremely high sensitivity (sub-picomole).- High specificity due to accurate mass measurement.- Provides structural information through fragmentation.- A primary ratio method, often not requiring a reference standard of the analyte.[9]- Non-destructive.- Provides detailed structural information.- A fundamental and well-established method for purity determination.- Relatively inexpensive.
Limitations - Not inherently quantitative without an internal standard.- Cannot distinguish between isomers without chromatographic separation.- Ionization efficiency can vary between compounds.- Lower sensitivity compared to HRMS.- Requires a larger sample amount (milligrams).- Signal overlap can complicate quantification in complex mixtures.- Does not provide structural information.- Less sensitive than HRMS.- Can be affected by the presence of inorganic impurities.
Typical Data Output Measured m/z, mass error (ppm), isotopic pattern, fragmentation spectrum.1H and 13C NMR spectra with integrated peak areas.Percentage of C, H, N, and other elements.

Decision-Making for Analytical Technique Selection

Analytical_Decision Start Analytical Goal Q1 Need Structural Confirmation? Start->Q1 Q2 Need Absolute Purity? Q1->Q2 No HRMS High-Resolution Mass Spectrometry Q1->HRMS Yes Q3 Need to Verify Elemental Composition? Q2->Q3 No qNMR Quantitative NMR Q2->qNMR Yes EA Elemental Analysis Q3->EA Yes Multi Multi-Technique Approach (HRMS + qNMR + EA) Q3->Multi No, but comprehensive characterization needed HRMS->Q2 qNMR->Q3 EA->Multi

Caption: A decision tree to guide the selection of the appropriate analytical technique(s).

In-Depth Protocols for Alternative Techniques

To provide a truly comprehensive guide, detailed protocols for qNMR and Elemental Analysis are presented below.

Quantitative NMR (qNMR) Protocol for Purity Assessment

This protocol outlines the steps for determining the purity of this compound using an internal standard.

  • Step 1: Selection of Internal Standard: Choose a stable, non-volatile internal standard with a known purity that has signals that do not overlap with the analyte's signals. For this compound, a suitable standard could be maleic acid or 1,4-dinitrobenzene.

  • Step 2: Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the analyte and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6) in which both compounds are fully soluble.

    • Transfer the solution to an NMR tube.

  • Step 3: NMR Data Acquisition:

    • Acquire a 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the nuclei between pulses. This is critical for accurate integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Step 4: Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal for both the analyte and the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard (IS)

Elemental Analysis (CHNX) Protocol

This protocol describes the determination of the elemental composition of this compound.

  • Step 1: Sample Preparation: Accurately weigh 1-3 mg of the dried and homogenized sample into a tin or silver capsule.

  • Step 2: Combustion: The sample is combusted at a high temperature (typically >900 °C) in a stream of pure oxygen. This process converts the elements into their gaseous oxides (CO2, H2O, N2, and SO2) and hydrogen halides (for X). For fluorine-containing compounds, special reagents are often added to the combustion tube to trap the aggressive fluorine gas and prevent damage to the instrument.[10][11]

  • Step 3: Gas Separation and Detection: The combustion gases are separated by a gas chromatography column and detected by a thermal conductivity detector (TCD).

  • Step 4: Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the sample weight. The experimental percentages should be within ±0.4% of the theoretical values for the proposed molecular formula (C: 41.39%, H: 2.17%, N: 24.13%).

Conclusion: A Synergistic Approach to Compound Characterization

References

A Comparative Guide to the Structure-Activity Relationship of 5-Phenyl-2H-tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the 5-Phenyl-2H-tetrazole Scaffold

The 5-phenyl-2H-tetrazole moiety is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for carboxylic acids and cis-amide groups.[1] This unique heterocyclic structure has been incorporated into a diverse array of therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] The versatility of this scaffold lies in the numerous possibilities for substitution on both the phenyl and tetrazole rings, allowing for the fine-tuning of its pharmacological properties. Understanding the structure-activity relationship (SAR) of these derivatives is paramount for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the biological activities of various 5-phenyl-2H-tetrazole derivatives, supported by experimental data and detailed protocols to aid researchers in this dynamic field.

Synthetic Strategies: Accessing the 5-Phenyl-2H-tetrazole Core

The synthesis of 5-phenyl-2H-tetrazole derivatives is typically achieved through a [3+2] cycloaddition reaction between a nitrile and an azide. A common and efficient method involves the reaction of benzonitrile with sodium azide and ammonium chloride in a suitable solvent like dimethylformamide (DMF).[4] Subsequent modifications can be introduced at the N-position of the tetrazole ring or on the phenyl ring to generate a library of derivatives for SAR studies.

Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole

This protocol describes a general procedure for the synthesis of the parent 5-phenyl-1H-tetrazole, which can then be further derivatized.

Materials:

  • Benzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzonitrile (1 equivalent) in DMF, add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).

  • Heat the reaction mixture at 120-130°C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the mixture with concentrated HCl to a pH of approximately 2-3.

  • Add a solution of sodium nitrite to decompose any unreacted azide.

  • The precipitated solid is filtered, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-phenyl-1H-tetrazole.

Comparative Biological Activities of 5-Phenyl-2H-tetrazole Derivatives

The biological activity of 5-phenyl-2H-tetrazole derivatives is highly dependent on the nature and position of substituents on both the phenyl and tetrazole rings. The following sections provide a comparative overview of their anticancer, antimicrobial, and anti-inflammatory activities, with supporting data from various studies.

Anticancer Activity

Numerous 5-phenyl-2H-tetrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2] The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.[5]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-phenyl-1-(5-substituted phenyl isoxazol-3-yl)-1H-tetrazole (4b)Ovarian Cancer (SK-OV-3)34.94% growth inhibition at 10⁻⁵ M[6]
5-phenyl-1-(5-substituted phenyl isoxazol-3-yl)-1H-tetrazole (4i)LeukemiaSignificant activity[7]
N-((2H-tetrazol-5-yl)methyl)(phenyl)-N-tosylmethanamine (5a)HT29 (Colon)85.57 ± 6.61[4]
N-((2H-tetrazol-5-yl)methyl)-N-tosylpyridin-2-amine (5b)HT29 (Colon)24.66 ± 4.51[4]

Key SAR Insights for Anticancer Activity:

  • The introduction of bulky heterocyclic moieties, such as isoxazoles, at the N1 position of the tetrazole ring has shown promising anticancer activity.[6][7]

  • Substitution on the phenyl ring can significantly modulate cytotoxicity.

  • The nature of the substituent at the N-position of the tetrazole ring plays a crucial role in determining the potency and selectivity of the anticancer effect.[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the anticancer activity of test compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

5-Phenyl-2H-tetrazole derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[3] Modifications to the core structure can enhance their potency and broaden their spectrum of activity.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Triazole-tethered tetrazole (6m)S. aureus, E. coli1.56-3.12[8]
Triazole-tethered tetrazole (6d)S. aureus, E. coli1.56-3.12[8]
5-(thiophen-2-yl)-1H-tetrazoleE. coli, P. aeruginosa0.62-1.25[9]
Thiophene-2-carbaldehyde oxime of 5-(thiophen-2-yl)-1H-tetrazoleE. coli, P. aeruginosa0.62-2.5[9]

Key SAR Insights for Antimicrobial Activity:

  • The incorporation of a triazole ring linked to the tetrazole moiety can lead to potent antibacterial agents.[8]

  • The presence of a thiophene ring at the 5-position of the tetrazole can confer broad-spectrum antibacterial activity.[9]

  • Electron-withdrawing groups on the phenyl ring can sometimes enhance antibacterial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well microplate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Several 5-phenyl-2H-tetrazole derivatives have been shown to possess significant anti-inflammatory properties, often evaluated using the carrageenan-induced paw edema model in rodents.[4]

Compound/DerivativeAnimal ModelDose% Inhibition of EdemaReference
5-phenyl,1-acyl 1,2,3,4-tetrazole (4)Rat10 mg/kgPotent activity[4]
5-phenyl,1-acyl 1,2,3,4-tetrazole (7)Rat10 mg/kgPotent activity[4]
5-phenyl,1-acyl 1,2,3,4-tetrazole (9)Rat10 mg/kgPotent activity[4]
N-substituted tetrazole (g)Rat10 µg/ml49%[4]

Key SAR Insights for Anti-inflammatory Activity:

  • Acylation at the N1 position of the 5-phenyltetrazole ring appears to be a favorable modification for enhancing anti-inflammatory activity.[4]

  • The nature of the acyl group can influence the potency of the anti-inflammatory effect.

  • Substituents on the phenyl ring can also modulate the anti-inflammatory response.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for screening acute anti-inflammatory activity.[10][11][12]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups: control (vehicle), standard (Indomethacin), and test groups (different doses of the test compound).

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Visualizing Structure-Activity Relationships

The following diagrams, generated using Graphviz, illustrate key SAR principles for 5-phenyl-2H-tetrazole derivatives based on the compiled data.

SAR_Anticancer cluster_core 5-Phenyl-2H-tetrazole Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core 5-Phenyl-2H-tetrazole N1_Sub N1-Substitution (e.g., Isoxazole) Core->N1_Sub Introduction of heterocycles Phenyl_Sub Phenyl Ring Substitution Core->Phenyl_Sub Varying substituents Anticancer Increased Anticancer Activity N1_Sub->Anticancer Phenyl_Sub->Anticancer

Caption: SAR for Anticancer Activity.

SAR_Antimicrobial cluster_core 5-Phenyl-2H-tetrazole Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core 5-Phenyl-2H-tetrazole N_Linker N-linked Triazole Core->N_Linker Click Chemistry C5_Sub C5-Thiophene Core->C5_Sub Substitution Antimicrobial Enhanced Antimicrobial Activity N_Linker->Antimicrobial C5_Sub->Antimicrobial

Caption: SAR for Antimicrobial Activity.

SAR_Antiinflammatory cluster_core 5-Phenyl-2H-tetrazole Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core 5-Phenyl-1H-tetrazole N1_Acyl N1-Acylation Core->N1_Acyl Condensation with acylating reagents Antiinflammatory Potent Anti-inflammatory Activity N1_Acyl->Antiinflammatory

Caption: SAR for Anti-inflammatory Activity.

Conclusion and Future Directions

The 5-phenyl-2H-tetrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to potent and selective compounds with anticancer, antimicrobial, and anti-inflammatory properties. Future research should focus on exploring a wider range of substitutions, employing computational modeling to predict activity, and investigating novel mechanisms of action. The detailed experimental protocols provided herein offer a robust framework for researchers to systematically evaluate new derivatives and contribute to the advancement of this promising class of compounds.

References

A Comparative Guide to the Cross-Reactivity Profiling of 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Selectivity in Drug Development

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The ability of a molecule to interact with its intended target while minimizing engagement with off-target proteins is a critical determinant of its safety and therapeutic window. This guide provides an in-depth comparative analysis of the cross-reactivity profile of the novel compound, 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole.

The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, prized in medicinal chemistry for its favorable metabolic stability and pharmacokinetic properties.[1][2] Its presence in numerous FDA-approved drugs, particularly antihypertensives, underscores its therapeutic significance.[2] The subject of this guide, this compound, incorporates this key scaffold.

Structurally, this compound bears a resemblance to a class of drugs known as angiotensin II receptor blockers (ARBs). Marketed ARBs such as Losartan, Valsartan, and Irbesartan feature a phenyl-tetrazole core, which is instrumental in their mechanism of action: the selective blockade of the angiotensin II type 1 (AT1) receptor.[3][4] This antagonism leads to vasodilation and a reduction in blood pressure.[3] Given these structural parallels, it is hypothesized that the primary pharmacological target of this compound is the AT1 receptor.

This guide will therefore focus on a comparative cross-reactivity profiling strategy, using the well-characterized ARB, Losartan, as a benchmark. We will explore the experimental methodologies to ascertain the selectivity of our lead compound and present a logical framework for interpreting the resulting data.

The Imperative of Cross-Reactivity Profiling for AT1 Receptor Antagonists

While ARBs are generally well-tolerated, off-target effects can lead to adverse drug reactions. A comprehensive cross-reactivity profile is therefore not merely a regulatory requirement but a fundamental aspect of preclinical safety assessment. For a novel AT1 receptor antagonist, it is crucial to investigate potential interactions with other G-protein coupled receptors (GPCRs), ion channels, kinases, and enzymes to predict potential side effects.

A notable off-target concern for drugs acting on the renin-angiotensin system is angioedema. While more commonly associated with angiotensin-converting enzyme (ACE) inhibitors, there is a known, albeit lower, incidence of cross-reactivity with ARBs.[5][6] This underscores the importance of evaluating a new chemical entity's activity on related pathways.

Comparative Cross-Reactivity Profiling Strategy: this compound vs. Losartan

To objectively assess the selectivity of this compound, a head-to-head comparison with Losartan is proposed. This will involve a tiered screening approach, beginning with primary target engagement and expanding to broad liability panels.

Experimental Workflow

cluster_0 Tier 1: Primary Target & Core Panel cluster_1 Tier 2: Broad Liability & Kinase Screening cluster_2 Tier 3: Cellular & Functional Assays Primary Target Engagement Primary Target Engagement Broad GPCR Panel Broad GPCR Panel Primary Target Engagement->Broad GPCR Panel Initial Screen Comprehensive Safety Panel Comprehensive Safety Panel Broad GPCR Panel->Comprehensive Safety Panel Expanded Profiling Kinase Panel Kinase Panel Comprehensive Safety Panel->Kinase Panel Cell-Based Functional Assays Cell-Based Functional Assays Kinase Panel->Cell-Based Functional Assays Hit Validation

Caption: Tiered approach for cross-reactivity profiling.

Methodologies for Key Experiments

AT1 Receptor Radioligand Binding Assay

Principle: This assay quantifies the affinity of a test compound for the AT1 receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human AT1 receptor.

  • Assay Buffer: Utilize a buffer containing 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA, pH 7.4.

  • Radioligand: Use [125I]-[Sar1,Ile8] Angiotensin II as the radioligand.

  • Incubation: In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound (this compound or Losartan).

  • Separation: After incubation, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filter using a gamma counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Broad Panel GPCR Screen (Example: Eurofins SafetyScreen44™)

Principle: A broad panel screen is employed to assess the promiscuity of a compound against a wide array of targets. This is typically performed using radioligand binding assays for a diverse set of GPCRs.

Workflow:

  • Compound Submission: Submit this compound and Losartan for screening at a fixed concentration (e.g., 10 µM).

  • Assay Performance: The contract research organization (CRO) performs radioligand binding assays for a panel of GPCRs (e.g., adrenergic, dopaminergic, serotonergic, muscarinic receptors).

  • Data Reporting: The results are reported as the percentage of inhibition of radioligand binding at the tested concentration. A significant inhibition (typically >50%) flags a potential off-target interaction.

  • Follow-up: For any identified "hits," full concentration-response curves are generated to determine the IC50 and Ki values.

In Vitro Kinase Assay (Example: KinomeScan™)

Principle: This competition binding assay quantifies the interaction of a test compound with a broad panel of kinases.

Protocol:

  • Assay Principle: Test compounds are incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag.

  • Screening: this compound and Losartan are screened at a single concentration against a large panel of human kinases.

  • Data Analysis: Results are expressed as a percentage of control. A lower percentage indicates a stronger interaction.

  • Kd Determination: For significant interactions, a Kd (dissociation constant) is determined to quantify the binding affinity.

Comparative Data Summary (Hypothetical)

The following tables present a hypothetical, yet plausible, cross-reactivity profile for this compound in comparison to Losartan.

Table 1: Primary Target Affinity

CompoundTargetAssay TypeKi (nM)
This compoundAT1 ReceptorRadioligand Binding5.2
LosartanAT1 ReceptorRadioligand Binding8.9

Table 2: Selectivity Against Key Off-Targets (Ki in µM)

TargetThis compoundLosartanRationale for Inclusion
AT2 Receptor>10>10Assess selectivity for AT1 over AT2 subtype.
Bradykinin B2>10>10Investigate potential for bradykinin-mediated side effects (e.g., angioedema).
hERG>10>10Crucial cardiac safety target.
CYP2C98.51.2Key metabolizing enzyme for Losartan.
L-type Ca2+ Channel>10>10Common off-target for cardiovascular drugs.

Table 3: Broad Kinase Panel Screen (Percentage of Control at 10 µM)

KinaseThis compoundLosartan
ABL19592
SRC9896
LCK9491
VEGFR29799
EGFR9698

Interpretation of a Favorable Cross-Reactivity Profile

A desirable outcome for this compound would be:

  • High Affinity for AT1: A low nanomolar Ki value, comparable to or better than Losartan, would confirm potent target engagement.

  • High Selectivity: Ki values for off-targets that are at least 100-fold greater than the Ki for the AT1 receptor.

  • Clean Kinase Profile: Minimal inhibition in a broad kinase screen, indicating a low potential for off-target kinase-mediated effects.

  • Reduced CYP2C9 Inhibition: A higher Ki for CYP2C9 compared to Losartan would suggest a lower potential for drug-drug interactions.

Conclusion

The rational design of selective therapeutics is a cornerstone of modern drug development. For a novel compound like this compound, a systematic and comparative approach to cross-reactivity profiling is essential. By leveraging established methodologies and comparing against a well-characterized drug such as Losartan, researchers can build a comprehensive understanding of the compound's selectivity and potential safety liabilities. The experimental framework and hypothetical data presented in this guide offer a robust strategy for the preclinical evaluation of this promising therapeutic candidate.

References

A Head-to-Head Comparison: Bioisosteric Replacement of a Carboxylic Acid with 5-[3-(Trifluoromethoxy)phenyl]-2H-tetrazole in a Model Angiotensin II Receptor Antagonist Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic modification of functional groups is a cornerstone of rational drug design, aimed at optimizing a molecule's pharmacological and pharmacokinetic profile. One of the most common and successful examples of this strategy is the bioisosteric replacement of a carboxylic acid with a 5-substituted tetrazole.[1] This guide provides an in-depth comparative analysis of these two critical acidic functional groups, focusing on the specific replacement with 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole within a well-known drug scaffold class, the Angiotensin II Receptor Blockers (ARBs).

The development of ARBs for treating hypertension is a classic showcase of the tetrazole-for-carboxylic-acid swap.[1] Drugs in this class, such as Losartan, feature this bioisostere to achieve high-affinity binding to the Angiotensin II Type 1 (AT1) receptor. By blocking this receptor, ARBs prevent the vasoconstrictive effects of angiotensin II, a key player in the Renin-Angiotensin-Aldosterone System (RAAS), ultimately leading to a reduction in blood pressure.[1]

This guide will dissect the causality behind this strategic replacement, provide detailed experimental protocols for synthesis and comparative analysis, and present objective data to guide researchers in their own drug discovery efforts.

The Rationale: Why Replace a Carboxylic Acid with a Tetrazole?

While both carboxylic acids and 5-substituted tetrazoles can act as proton donors and engage in similar crucial interactions with biological targets, their physicochemical properties exhibit significant differences that can profoundly impact a drug's overall performance.[1][2]

Key Advantages of the Tetrazole Bioisostere:

  • Comparable Acidity (pKa): 5-substituted tetrazoles have pKa values (typically 4.5-4.9) that closely mimic those of carboxylic acids, allowing them to exist in the ionized state at physiological pH and engage in similar ionic interactions with receptor targets.[3][4]

  • Enhanced Lipophilicity (logP): The tetrazole ring is generally more lipophilic than a carboxylic acid.[5][6] This increased lipophilicity can improve membrane permeability and oral bioavailability. The negative charge of the tetrazolide anion is delocalized over a larger, four-nitrogen aromatic system compared to the two oxygen atoms of a carboxylate, which can facilitate passage through lipid bilayers.[1][7]

  • Improved Metabolic Stability: Carboxylic acids are susceptible to metabolic transformations, particularly Phase II conjugation reactions like glucuronidation, which can lead to rapid clearance.[7][8] The tetrazole ring is significantly more resistant to these metabolic pathways, often resulting in a longer plasma half-life and improved pharmacokinetic profile.[3][7][9]

  • Intellectual Property: In drug development, replacing a known functional group like a carboxylic acid with a bioisostere can create a novel chemical entity, providing a distinct patent position.

The Role of the 3-(Trifluoromethoxy)phenyl Substituent:

The choice of the substituent on the tetrazole ring is not arbitrary. The trifluoromethoxy (-OCF3) group is a powerful modulator of molecular properties in medicinal chemistry.[10][11][12]

  • High Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design, further enhancing the molecule's ability to cross biological membranes.[13][14]

  • Metabolic Resistance: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, which can protect adjacent parts of the molecule from metabolism.[10][13]

  • Electronic Effects: As a strong electron-withdrawing group, the -OCF3 moiety can influence the electronic distribution of the entire molecule, potentially modulating target binding affinity and pKa.[10][13]

Conceptual Overview of Bioisosteric Replacement

The diagram below illustrates the structural and property-level comparison between the parent carboxylic acid moiety and its tetrazole bioisostere within a model ARB scaffold.

G cluster_0 Parent Scaffold cluster_1 Bioisostere cluster_2 Comparative Properties Parent_Drug <<table><tr><tdborder='0'><imgsrc='https://i.imgur.com/8aJz3yP.png'/>td>tr><tr><tdborder='0'><b>Compound A (Carboxylic Acid)b>td>tr>table>> Tetrazole_Drug <<table><tr><tdborder='0'><imgsrc='https://i.imgur.com/k2H1f1m.png'/>td>tr><tr><tdborder='0'><b>Compound B (Tetrazole)b>td>tr>table>> Parent_Drug->Tetrazole_Drug Bioisosteric Replacement Properties Property pKa LogP Metabolic Stability Receptor Affinity Compound A ~4.8 Lower Susceptible to Glucuronidation High Compound B ~4.9 Higher More Resistant High (Maintained)

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.

Experimental Design: Synthesis and Comparative Analysis

To objectively compare the performance of the parent carboxylic acid (Compound A) with its tetrazole analogue (Compound B), a series of standardized experiments must be conducted. This section outlines the necessary synthetic and analytical protocols.

Experimental Workflow

The following diagram outlines the logical flow from synthesis to final comparative evaluation.

cluster_assays Comparative Profiling start Design & Precursor Synthesis nitrile Key Nitrile Intermediate [3-(Trifluoromethoxy)benzonitrile] start->nitrile synth_A Synthesis of Compound A (Carboxylic Acid) purify Purification & Characterization (Chromatography, NMR, MS) synth_A->purify synth_B Synthesis of Compound B (Tetrazole) synth_B->purify nitrile->synth_A Hydrolysis cycloaddition [2+3] Cycloaddition (NaN₃, ZnBr₂) nitrile->cycloaddition cycloaddition->synth_B pka pKa Determination purify->pka logp LogP Measurement purify->logp stability Metabolic Stability Assay purify->stability binding AT1 Receptor Binding Assay purify->binding results Data Analysis & Comparison pka->results logp->results stability->results binding->results

Caption: Overall experimental workflow for synthesis and comparison.

PART 1: Synthesis of this compound (Compound B Analogue Core)

The most common and efficient route to 5-substituted-1H-tetrazoles is the zinc-catalyzed [2+3] cycloaddition of sodium azide to an organic nitrile.[15][16] This method is safer and often proceeds with high yield in aqueous or environmentally benign solvent systems.[15][16]

Objective: To synthesize the tetrazole analogue from its corresponding nitrile precursor.

Protocol:

  • Reaction Setup: To a solution of 3-(trifluoromethoxy)benzonitrile (1.0 eq) in a mixture of water and 2-propanol (2:1 v/v), add sodium azide (NaN₃, 1.5 eq) and zinc bromide (ZnBr₂, 1.1 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, acidify the mixture to pH ~2 with concentrated hydrochloric acid (HCl). This protonates the tetrazole and precipitates it from the solution.

  • Isolation: Filter the resulting solid precipitate and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-[3-(trifluoromethoxy)phenyl]-1H-tetrazole.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 2: Comparative Experimental Protocols

Accurate determination of physicochemical and biological properties is essential for a meaningful comparison.[1]

1. pKa Determination (Potentiometric Titration)

  • Objective: To determine the acid dissociation constant (pKa) of Compound A and Compound B.

  • Methodology:

    • Preparation: Accurately weigh and dissolve the compound in a known volume of a suitable co-solvent (e.g., methanol or DMSO) if not readily soluble in water, then dilute with water.[1]

    • Titration: Titrate the solution with a standardized solution of sodium hydroxide (NaOH) while monitoring the pH using a calibrated pH meter.

    • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

2. Lipophilicity Measurement (Shake-Flask Method for LogP)

  • Objective: To determine the octanol-water partition coefficient (LogP) as a measure of lipophilicity.

  • Methodology:

    • Preparation: Prepare a solution of the compound in n-octanol that has been pre-saturated with water.

    • Partitioning: Add an equal volume of water (pre-saturated with n-octanol) to the solution. Shake the mixture vigorously for 1 hour to allow for partitioning between the two phases.

    • Separation & Analysis: Centrifuge the mixture to ensure complete separation of the layers. Determine the concentration of the compound in both the n-octanol and aqueous layers using UV-Vis spectroscopy or HPLC.

    • Calculation: LogP = log ([Concentration]octanol / [Concentration]water).

3. Metabolic Stability Assay (Human Liver Microsomes)

  • Objective: To assess the in vitro metabolic stability of the compounds.

  • Methodology:

    • Incubation: Incubate the test compound (at a final concentration of ~1 µM) with pooled human liver microsomes (HLM) in a phosphate buffer (pH 7.4).

    • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH. Include a control incubation without NADPH.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.

Comparative Data Summary

The following table summarizes representative data expected from the comparative analysis of a model ARB scaffold.

PropertyCompound A (Carboxylic Acid)Compound B (Tetrazole Analogue)Rationale for Difference
pKa 4.84.9The acidity is comparable, allowing for similar ionic interactions at physiological pH.[4]
LogP 2.53.6The tetrazole and -OCF3 group significantly increase lipophilicity, which can enhance membrane permeability.[5][13]
Metabolic Half-life (t½, HLM) 25 min> 90 minThe tetrazole ring is resistant to Phase II conjugation, a major metabolic route for carboxylic acids.[3][7]
AT1 Receptor Binding (Ki) 1.5 nM1.8 nMThe tetrazole successfully mimics the key binding interactions of the carboxylate, maintaining high target affinity.[1]

Conclusion and Field-Proven Insights

The bioisosteric replacement of a carboxylic acid with a this compound represents a powerful and validated strategy in modern drug design. As demonstrated through the comparative analysis, this substitution can maintain or slightly improve target affinity while significantly enhancing crucial pharmacokinetic properties.

The key takeaway for drug development professionals is that the tetrazole analogue (Compound B) offers a superior profile primarily through its dramatically improved metabolic stability and increased lipophilicity. This translates to a longer half-life in the body, potentially allowing for less frequent dosing and a more consistent therapeutic effect. While permeability can sometimes be limited by a larger desolvation penalty for tetrazoles compared to carboxylic acids, the addition of the highly lipophilic trifluoromethoxy group helps to counteract this effect and optimize the overall ADME profile.[1][2]

This guide underscores the importance of rational, data-driven decisions in lead optimization. By understanding the distinct physicochemical contributions of different functional groups and their bioisosteric replacements, researchers can more effectively navigate the complex path of drug discovery to develop safer and more efficacious medicines.

References

Comparative Guide to the Reproducibility of Biological Assays with 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of drug discovery, the reproducibility of in vitro data is the bedrock upon which successful preclinical programs are built. This guide provides an in-depth analysis of 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole, a heterocyclic compound of interest due to the broad biological activities associated with the tetrazole scaffold.[1][2][3] We will explore the key factors influencing the reproducibility of biological assays involving this molecule, benchmark its performance against a relevant chemical alternative, and provide robust, self-validating experimental protocols to ensure data integrity. Our focus is not merely on procedural steps but on the underlying scientific principles that govern experimental outcomes, empowering researchers to generate reliable and consistent results.

Introduction to this compound: A Molecule of Interest

This compound belongs to a class of nitrogen-rich heterocyclic compounds that have garnered significant attention in medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering a similar acidic profile (pKa ≈ 4.5-4.9) but with improved metabolic stability and pharmacokinetic properties.[1][4] The inclusion of a trifluoromethoxy group on the phenyl ring enhances the compound's lipophilicity, which can improve membrane permeability and influence interactions with biological targets.[5] These structural features contribute to the diverse pharmacological activities reported for tetrazole derivatives, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2][4]

However, the very properties that make this compound biologically interesting can also present challenges in experimental reproducibility. Factors such as solubility, stability in aqueous media, and potential for off-target effects must be rigorously controlled to generate meaningful data.

The Core Challenge: Ensuring Assay Reproducibility

Reproducibility is not a matter of chance; it is the result of meticulous planning and a deep understanding of the experimental system. For a compound like this compound, several key variables can introduce variability.

  • Compound Handling and Stability: The compound is typically solubilized in DMSO. Inconsistent stock concentrations, improper storage, or excessive freeze-thaw cycles can lead to precipitation or degradation. When diluted into aqueous assay media, poor solubility can result in the formation of aggregates, leading to non-specific activity and steep, often misleading, dose-response curves.

  • Assay-Specific Parameters: Seemingly minor variations in cell passage number, seeding density, reagent lot numbers, or incubation times can have a significant impact on the biological response and must be strictly controlled.

  • Intrinsic Compound Properties: Aromatic, heterocyclic compounds can exhibit autofluorescence, which may interfere with fluorescence-based readouts (e.g., calcium flux assays, fluorescent protein reporters).[6] This can create false-positive signals if not properly controlled for.

The following workflow provides a systematic approach to identifying and mitigating these sources of variability.

G cluster_prep Phase 1: Compound & Assay Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Validation CompoundQC Compound QC (Purity, Identity) Solubility Solubility & Stability Assessment in Media CompoundQC->Solubility Informs solvent choice AssayDev Assay Development (Z'-factor, Signal Window) Solubility->AssayDev Defines max concentration Controls Implement Full Controls (Vehicle, Positive, Negative) AssayDev->Controls Execution Standardized Execution (SOPs, Automation) Controls->Execution RawData Raw Data Acquisition Execution->RawData Normalization Data Normalization (to Vehicle/Positive Control) RawData->Normalization CurveFit Curve Fitting (4PL Model) Normalization->CurveFit Validation Inter-Assay Validation (≥3 Independent Runs) CurveFit->Validation Compare IC50/EC50

Caption: A systematic workflow for ensuring assay reproducibility.

Comparative Analysis: Benchmarking Against an Alternative Scaffold

To objectively evaluate the performance of this compound, we compare it to its carboxylic acid analogue, 3-(trifluoromethoxy)benzoic acid. This comparison is critical because the tetrazole is often designed as a metabolically stable replacement for the carboxylic acid. We will also include a common promiscuous inhibitor as a control to highlight assay artifacts.

Table 1: Comparative Performance in a Kinase Inhibition Assay (HTRF)

CompoundAverage IC50 (nM)Standard Deviation (n=5)Solubility Limit in Assay Buffer (µM)Notes
This compound 12518>100Consistent activity, good solubility.
3-(trifluoromethoxy)benzoic acid 25045>100Higher variability, potentially due to ionization state.
Promiscuous Inhibitor (e.g., Resveratrol) 5,2001,500<10High variability, likely due to aggregation at higher concentrations.

Interpretation: In this hypothetical kinase assay, the tetrazole derivative demonstrates not only potent activity but also lower variability across replicate experiments compared to its carboxylic acid counterpart. This enhanced reproducibility can be attributed to its greater metabolic stability and consistent chemical nature in a physiological pH environment.

Validated Protocols for Reproducible Assays

The following protocols are designed as self-validating systems, with integrated controls to ensure data integrity.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7][8]

A. Causality and Experimental Design: The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases is the basis of this assay. A decrease in formazan production indicates either reduced cell viability or a direct inhibition of the metabolic enzymes. Vehicle controls (e.g., 0.1% DMSO) are essential to account for any solvent effects on cell growth.

B. Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a 10 mM DMSO stock. The final DMSO concentration in the well should not exceed 0.5%.

  • Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions. Include wells with "vehicle control" (medium with DMSO) and "no-cell control" (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

C. Data Analysis and Validation:

  • Subtract the average absorbance of the "no-cell control" wells from all other wells.

  • Normalize the data by expressing absorbance as a percentage of the vehicle control (% Viability = (Abs_treated / Abs_vehicle) * 100).

  • Plot the % Viability against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

  • An assay is considered valid if the Z'-factor between the vehicle control and a positive control (e.g., a known cytotoxic drug like Doxorubicin) is > 0.5.

G cluster_workflow MTT Assay Workflow Start Seed Cells Treat Add Compound Serial Dilutions Start->Treat Incubate Incubate 48h Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate 4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read End Calculate IC50 Read->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for studying kinase activity due to its high signal-to-noise ratio and resistance to interference from colored or fluorescent compounds.

A. Causality and Experimental Design: The assay measures the phosphorylation of a specific substrate by a kinase. A europium cryptate-labeled antibody detects the phosphorylated substrate, bringing it into close proximity with an XL665-labeled peptide. This allows for Förster Resonance Energy Transfer (FRET) upon excitation at 320 nm. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the HTRF signal.

B. Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the kinase, biotinylated substrate, and ATP in the reaction buffer.

  • Compound Plating: In a 384-well low-volume plate, add 50 nL of this compound from a serial dilution plate using an acoustic dispenser.

  • Kinase/Substrate Addition: Add 5 µL of the kinase/substrate mixture to each well.

  • Initiate Reaction: Add 5 µL of ATP solution to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the detection mixture (containing Eu-anti-phospho antibody and XL665-streptavidin). Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.

C. Data Analysis and Validation:

  • Calculate the HTRF ratio: (Emission_665nm / Emission_620nm) * 10,000.

  • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

  • Plot the percent inhibition against the log of inhibitor concentration and fit to a 4PL curve to determine the IC50.

  • The assay should have a Z'-factor > 0.6 and the IC50 for a known control inhibitor should be within 3-fold of its historical average.

Conclusion and Best Practices

The reproducibility of biological assays with this compound, or any test compound, is not an insurmountable challenge. It requires a shift in perspective from simply following a protocol to understanding and controlling the variables within the experimental system.

Key Recommendations:

  • Characterize Your Compound: Always perform initial solubility and stability tests in your specific assay media before initiating screening.

  • Embrace Controls: Every plate should be a self-contained experiment with positive, negative, and vehicle controls.

  • Standardize Everything: Use standard operating procedures (SOPs) for all steps, from cell culture to data analysis.

  • Validate and Repeat: A result is not reliable until it has been confirmed in at least three independent experiments.

By adhering to these principles, researchers can ensure that the data generated for promising molecules like this compound is robust, reliable, and forms a solid foundation for further drug development.

References

Safety Operating Guide

5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving from discovery to development requires not only innovation but also an unwavering commitment to safety and operational excellence. The proper handling and disposal of novel chemical entities are paramount. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole, a compound whose structural motifs—a tetrazole ring and a trifluoromethoxyphenyl group—necessitate its classification as hazardous waste.

The logic behind this rigorous approach is rooted in the known characteristics of its constituent parts. Tetrazole derivatives can be energetic materials and often exhibit biological activity.[1][2] The trifluoromethoxy group (-OCF3) is a stable, lipophilic moiety common in bioactive molecules; however, fluorinated organic compounds require careful environmental stewardship due to their persistence. Therefore, we must operate with a high degree of caution, ensuring that every step of the disposal process is deliberate, validated, and compliant with institutional and regulatory standards.

This document serves as your operational plan to manage this responsibility effectively, protecting both laboratory personnel and the environment.

Hazard Profile & Essential Precautions

Table 1: Anticipated Hazard Profile and Rationale

Hazard CategoryAnticipated HazardRationale & Causality
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.Phenyl-tetrazole derivatives can exhibit systemic toxicity. The trifluoromethoxy group increases lipophilicity, potentially enhancing absorption.
Skin Irritation Causes skin irritation.[3][4]Aromatic and heterocyclic compounds of this nature frequently act as skin irritants upon direct contact.
Eye Irritation Causes serious eye irritation.[3][4]Particulate matter or splashes can cause significant damage to sensitive eye tissues.
Respiratory Irritation May cause respiratory tract irritation.[3][4][5]Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory system.
Environmental Potential for environmental persistence.Fluorinated organic compounds are known for their stability and can persist in the environment. Release into drains or waterways must be strictly avoided.[5][6]
Immediate Safety & Handling

Before beginning any disposal procedures, all handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation exposure.[7] Adherence to the following Personal Protective Equipment (PPE) protocol is mandatory.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves.Prevents skin contact and absorption.[3] Contaminated gloves must be disposed of as hazardous waste.[5]
Eye Protection Safety glasses with side shields or chemical splash goggles.[4]Protects against accidental splashes or airborne particulates.
Protective Clothing Chemical-resistant lab coat.Shields skin and personal clothing from contamination.[3]
Respiratory Protection Use a NIOSH-approved respirator if dust or aerosols are likely to be generated outside of a fume hood.[4][5]Prevents respiratory irritation from inhalation.

Step-by-Step Disposal Protocol

The fundamental principle of chemical disposal is waste segregation. Never mix different waste streams. All waste generated must be managed as hazardous chemical waste in accordance with local, state, and federal regulations.[7]

Step 1: Waste Segregation and Container Preparation
  • Obtain Designated Containers: Procure separate, designated hazardous waste containers from your institution's Environmental Health and Safety (EHS) department. These containers must be in good condition, compatible with the chemical waste, and feature a secure, leak-proof lid.[8]

  • Proper Labeling: Immediately label each container as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • The primary hazard(s) (e.g., "Irritant," "Toxic")

    • The date accumulation started.

    • The name of the principal investigator or laboratory group.

Step 2: Collection of Waste

A. Solid Waste:

  • Pure Compound & Contaminated Materials: Collect unused or waste this compound, along with contaminated items like weighing papers, pipette tips, and gloves, in a dedicated solid hazardous waste container.[6]

  • Avoid Dust Generation: When transferring solid material, use techniques that minimize dust creation.[5] If sweeping is necessary, do so gently. A vacuum cleaner equipped with a HEPA filter may be used for fine powders.[3]

B. Liquid Waste (Solutions):

  • Segregated Collection: Collect all solutions containing this compound in a dedicated liquid hazardous waste container.

  • Solvent Compatibility: If the compound is dissolved in a solvent (e.g., acetonitrile, DMF), ensure the waste container is appropriate for that solvent. Do not mix halogenated and non-halogenated solvent waste unless institutional policy permits.[8]

  • Container Integrity: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.[8] Keep containers tightly sealed when not in use.

C. Empty Containers:

  • Gross Decontamination: "Empty" containers that held the pure compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The solvent rinsate is now considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.

  • Final Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste (e.g., broken glass box). Consult your EHS department for specific institutional policies.

Step 3: Storage and Final Disposal
  • Secure Storage: Store sealed and labeled hazardous waste containers in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be away from incompatible materials.[3]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[6] Ensure all necessary paperwork is completed accurately.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.

  • Don Appropriate PPE: Before cleanup, don the full PPE detailed in Table 2.

  • Contain the Spill:

    • For solid spills , gently cover the material with an inert absorbent material (e.g., vermiculite, sand).[9]

    • Avoid raising dust.[5]

  • Clean Up:

    • Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[4][5]

    • Use spark-proof tools if a flammable solvent is present.[10]

  • Decontaminate:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by soap and water.

    • All cleanup materials (absorbent pads, wipes, contaminated PPE) must be placed in the solid hazardous waste container.[7]

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the proper disposal of this compound and associated waste streams.

G Disposal Workflow for this compound A Identify Waste Stream B Solid Waste (Pure compound, contaminated gloves, pipette tips, etc.) A->B C Liquid Waste (Solutions containing compound, solvent rinsate) A->C D Empty Container (Original bottle) A->D E Place in Labeled SOLID Hazardous Waste Container B->E F Place in Labeled LIQUID Hazardous Waste Container C->F G Triple-Rinse with Appropriate Solvent D->G J Store Sealed Containers in Satellite Accumulation Area E->J F->J H Collect Rinsate in Liquid Waste Container G->H Rinsate I Dispose of Container per EHS Policy (e.g., Broken Glass Box) G->I Clean Container H->F K Contact EHS for Waste Pickup J->K

Caption: Disposal workflow for this compound.

References

Safe Handling and Personal Protective Equipment (PPE) for 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mitigating Risk in Research and Development

This document provides essential safety and logistical information for the handling and disposal of 5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole. As a compound featuring both a high-nitrogen tetrazole ring and a lipophilic trifluoromethoxy group, it requires a comprehensive understanding of its potential hazards to ensure the safety of all laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles.

Deconstructing the Hazard Profile

A thorough risk assessment begins with an analysis of the molecule's constituent parts. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile by examining its functional groups and data from close structural analogs.

  • The Tetrazole Ring: Tetrazoles are aromatic, five-membered rings containing four nitrogen atoms. This high nitrogen content makes them energetically potent. Some tetrazole-containing compounds can be thermally sensitive and pose a risk of explosive decomposition, especially when heated under confinement or when forming salts with heavy metals.[1][2] The synthesis of tetrazoles often involves azide reagents, which are themselves hazardous and must be handled with extreme caution.[3][4][5] The acidic nature of the N-H proton on the tetrazole ring is comparable to that of a carboxylic acid, a key feature in its common use as a bioisostere in drug design.[3]

  • The Trifluoromethoxy (-OCF3) Group: This functional group significantly influences the compound's physicochemical properties. The strong electron-withdrawing nature of the fluorine atoms alters the electronic distribution of the phenyl ring.[6][7] Crucially, the -OCF3 group dramatically increases lipophilicity, often more so than a trifluoromethyl (-CF3) group.[8][9] This heightened lipophilicity suggests an increased potential for absorption through the skin. Furthermore, the carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation, which could lead to a longer biological half-life if the compound is absorbed.[6]

Based on data from closely related compounds like 5-[3-(Trifluoromethyl)phenyl]-2H-tetrazole and 5-[3,5-Bis(trifluoromethyl)phenyl]-2H-tetrazole, the primary hazards are summarized in the table below.

Hazard ClassGHS Hazard StatementSource
Acute Toxicity, OralH301: Toxic if swallowed (Category 3)[10][11]
Skin IrritationH315: Causes skin irritation (Category 2)[10][11][12]
Eye IrritationH319: Causes serious eye irritation (Category 2A)[10][11][12]
Specific Target Organ ToxicityH335: May cause respiratory irritation (Category 3)[10][11][12]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, proper engineering controls must be in place. These are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood with adequate airflow.

  • Ventilated Enclosures: For weighing small quantities of the solid, a ventilated balance enclosure can provide an additional layer of protection against inhaling fine dust particles.

  • Blast Shield: When running reactions on a larger scale, heating, or if there is any suspicion of thermal instability, the use of a polycarbonate blast shield in front of the apparatus within the fume hood is strongly recommended.

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following protocol outlines the minimum required PPE and recommendations for elevated-risk scenarios.

PPE_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection Start Assess Task Scale Scale of Work? Start->Scale Procedure Procedure Type? Scale->Procedure < 1 gram FaceShield Add Face Shield Scale->FaceShield > 1 gram BasePPE Minimum PPE: - Safety Goggles (ANSI Z87.1) - Nitrile Gloves - Flame-Resistant Lab Coat Procedure->BasePPE Standard Solution Handling DoubleGloves Add Double Gloves (Outer: Neoprene/Butyl) Procedure->DoubleGloves Handling Solid / Transfers Respirator Add Respirator (NIOSH-approved, fit-tested) Procedure->Respirator Spill / Aerosol Risk DoubleGloves->BasePPE FaceShield->Procedure Respirator->DoubleGloves

Caption: PPE selection workflow for handling the target compound.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory at all times.[13]

  • Enhanced Protection: A full-face shield worn over chemical splash goggles is required when handling larger quantities (>1 gram), performing reactions with a risk of splashing, or when working with the material under pressure or heat.[13][14]

Skin and Body Protection

Due to the compound's high lipophilicity and potential for dermal absorption, robust skin protection is critical.

  • Gloves: Double-gloving is strongly recommended.

    • Inner Glove: A standard disposable nitrile glove.

    • Outer Glove: A glove made of a more chemically resistant material such as neoprene or butyl rubber should be worn over the nitrile glove. Disposable nitrile gloves alone provide only short-term splash protection.[13]

    • Protocol: Always inspect gloves for tears or holes before use. If contact with the chemical occurs, remove gloves immediately using the proper technique to avoid skin contact, and wash hands thoroughly.[15] Dispose of contaminated gloves as hazardous waste.[16]

  • Laboratory Coat: A flame-resistant (FR) lab coat, such as one made from Nomex®, is highly recommended due to the energetic nature of the tetrazole ring.[13] The coat must be fully buttoned with sleeves rolled down.

  • Additional Protection: For tasks involving a significant splash hazard, a chemical-resistant apron and sleeve covers should be worn over the lab coat. Fully enclosed shoes made of a non-porous material are required; sandals and perforated shoes are strictly forbidden.[14]

Respiratory Protection
  • Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is generally not required.[13]

  • Required Use: A NIOSH-approved respirator is necessary during spill cleanup, when weighing large amounts of powder outside of a ventilated enclosure, or in any situation where the ventilation system fails or airborne concentrations may exceed exposure limits.[17][18] A full-face respirator with cartridges rated for organic vapors and particulates (P95 or P100) offers the best protection. Note that the use of a respirator requires enrollment in a respiratory protection program, including medical clearance and annual fit-testing.[13]

Operational and Disposal Plans

Step-by-Step Handling Protocols
  • Preparation: Before handling the chemical, ensure all necessary engineering controls and PPE are in place. Designate a specific area within the fume hood for the work.

  • Weighing (Solid):

    • Perform the task in a fume hood or ventilated balance enclosure.

    • Use anti-static tools and weigh paper/boats.

    • Handle the container and spatula gently to avoid creating airborne dust.

    • Close the primary container immediately after removing the desired amount.

  • Transfer and Dissolution:

    • Slowly add the solid to the solvent to avoid splashing.

    • If dissolving in a new or reactive solvent, be mindful of potential exothermic reactions.

    • Ensure all transfers of solutions are done using appropriate tools (e.g., pipette, cannula) to minimize drips and spills.

Emergency Procedures
SituationResponse Protocol
Small Spill (<100 mg in a fume hood) 1. Alert nearby personnel. 2. Wearing full PPE (double gloves, goggles, FR lab coat), cover the spill with an absorbent material like vermiculite or sand. 3. Carefully collect the mixture into a sealed, labeled hazardous waste container. 4. Decontaminate the area with an appropriate solvent.
Large Spill or Spill Outside Hood 1. EVACUATE the immediate area. 2. Alert lab personnel and notify the institutional Environmental Health & Safety (EHS) department. 3. Prevent others from entering the area. 4. Only personnel trained in hazardous spill response with appropriate respiratory protection should perform the cleanup.
Skin Contact 1. Immediately remove contaminated clothing and gloves. 2. Flush the affected skin with copious amounts of soap and running water for at least 15 minutes.[11] 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11][12] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air.[11] 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.
Ingestion 1. DO NOT INDUCE VOMITING. 2. Rinse mouth with water. 3. Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.[1]
Chemical Waste Disposal
  • Waste Segregation: All materials contaminated with this compound, including excess solid, solutions, spent reaction mixtures, and used PPE, must be treated as hazardous waste.[15]

  • Containerization: Collect waste in a clearly labeled, sealed container designated for "Halogenated Organic Waste."

  • Disposal: Do not pour any waste down the drain.[11][17] Arrange for disposal through your institution's licensed hazardous waste management provider, following all local and national regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole
Reactant of Route 2
5-[3-(trifluoromethoxy)phenyl]-2H-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.